molecular formula C7H4ClF3O B163895 2-Chloro-3-(trifluoromethyl)phenol CAS No. 138377-34-1

2-Chloro-3-(trifluoromethyl)phenol

Cat. No.: B163895
CAS No.: 138377-34-1
M. Wt: 196.55 g/mol
InChI Key: BGXZMBZFGAIBDH-UHFFFAOYSA-N
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Description

2-Chloro-3-(trifluoromethyl)phenol is an oxygen containing building block used in chemical synthesis.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-3-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3O/c8-6-4(7(9,10)11)2-1-3-5(6)12/h1-3,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGXZMBZFGAIBDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371471
Record name 2-Chloro-3-(trifluoromethyl)phenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138377-34-1
Record name 2-Chloro-3-(trifluoromethyl)phenol
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Record name 2-Chloro-3-(trifluoromethyl)phenol
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Foundational & Exploratory

"2-Chloro-3-(trifluoromethyl)phenol CAS number 138377-34-1"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Chloro-3-(trifluoromethyl)phenol (CAS: 138377-34-1)

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of the Senior Application Scientist

Foreword: Unpacking a Niche Yet Potent Building Block

In the landscape of chemical synthesis, particularly within pharmaceutical and agrochemical development, the strategic incorporation of fluorine atoms can profoundly influence a molecule's physicochemical and biological properties. The trifluoromethyl (-CF₃) group, a common fluorine-containing motif, is of particular interest for its ability to enhance metabolic stability, increase lipophilicity, and modulate electronic characteristics, thereby improving a drug candidate's overall profile.[1]

This guide focuses on this compound (CAS No. 138377-34-1), a halogenated phenolic compound that serves as a versatile, yet specialized, synthetic intermediate.[2] The presence of three distinct functional groups on the aromatic ring—a hydroxyl, a chloro, and a trifluoromethyl group—creates a unique electronic and steric environment. This guide aims to provide a comprehensive technical overview of its properties, reactivity, and potential applications to empower researchers in leveraging its synthetic utility.

Core Molecular Profile and Physicochemical Properties

This compound is a colorless liquid characterized by a phenolic odor.[3] Its identity is unequivocally established by its Chemical Abstracts Service (CAS) registration number: 138377-34-1.[2] The fundamental properties of this compound are summarized in the table below, providing a quantitative foundation for its use in experimental design.

Chemical Structure

Caption: Chemical structure of this compound.

Table 1: Physicochemical Data
PropertyValueSource(s)
CAS Number 138377-34-1[2][3]
Molecular Formula C₇H₄ClF₃O[2][3]
Molecular Weight 196.55 g/mol [2]
Appearance Colorless liquid[3]
Odor Phenolic[3]
Density 1.479 g/mL at 25 °C[2]
Boiling Point 160 °C[2][4]
Flash Point 79 °C (174.2 °F)[3][4]
Refractive Index (n20/D) 1.482[2][4]
Water Solubility Immiscible[3]
SMILES String Oc1cccc(c1Cl)C(F)(F)F[2]
InChI Key BGXZMBZFGAIBDH-UHFFFAOYSA-N[2]

Spectroscopic Signature for Structural Verification

Expected Spectroscopic Data
TechniqueFeatureExpected CharacteristicsRationale
¹H NMR Hydroxyl Proton (-OH)Broad singlet, ~4-7 ppmExchangeable proton, hydrogen bonding broadens the signal.[5]
Aromatic Protons (Ar-H)Multiplets, ~6.8-7.5 ppmThree protons on a substituted ring will show complex splitting. The electron-withdrawing Cl and CF₃ groups will shift adjacent protons downfield.[7]
¹³C NMR Aromatic Carbons6 peaks, ~115-160 ppmC-OH carbon will be the most downfield. C-Cl and C-CF₃ will also be significantly shifted.
Trifluoromethyl Carbon (-CF₃)Quartet, ~120-130 ppmCarbon is split by three attached fluorine atoms (¹⁹F).
IR Spectroscopy O-H StretchStrong, broad band, 3200-3600 cm⁻¹Characteristic of hydrogen-bonded phenolic hydroxyl groups.[6]
C-O StretchStrong band, ~1200-1260 cm⁻¹Phenolic C-O stretch.
C-F StretchStrong, multiple bands, 1100-1350 cm⁻¹Characteristic of the CF₃ group.
Aromatic C=C StretchMedium bands, ~1450-1600 cm⁻¹Benzene ring vibrations.
Mass Spec. (EI) Molecular Ion (M⁺)Peak at m/z 196Corresponding to the molecular weight. An M+2 peak at m/z 198 with ~1/3 the intensity will be present due to the ³⁷Cl isotope.
FragmentationLoss of CO, Cl, CF₃Common fragmentation pathways for phenols and halogenated aromatics.[5]

Reactivity Profile and Synthetic Strategy

The utility of this compound lies in the distinct reactivity of its functional groups, which can be addressed selectively to construct more complex molecular architectures.

Key Reaction Pathways
  • O-Alkylation/Arylation (Williamson Ether Synthesis): The phenolic proton is acidic and can be readily removed by a suitable base (e.g., K₂CO₃, NaH) to form a potent nucleophilic phenoxide. This intermediate can then react with various electrophiles, such as alkyl halides or aryl halides (in Ullmann or Buchwald-Hartwig type couplings), to form ethers. This is a foundational step for incorporating the 2-chloro-3-(trifluoromethyl)phenoxy moiety into a larger molecule.[8][9]

  • Electrophilic Aromatic Substitution (EAS): The directing effects of the substituents govern the regioselectivity of further substitutions on the aromatic ring.

    • -OH group: Strongly activating, ortho, para-director.

    • -Cl group: Deactivating, ortho, para-director.

    • -CF₃ group: Strongly deactivating, meta-director. The powerful activating effect of the hydroxyl group will dominate, directing incoming electrophiles primarily to the positions ortho and para to it (C4 and C6). The steric hindrance from the adjacent chloro group at C2 and the electronic deactivation from all substituents will necessitate carefully optimized, and likely forcing, reaction conditions.

Workflow: Role as a Synthetic Intermediate

The logical flow for utilizing this compound in a multi-step synthesis often begins with the modification of the hydroxyl group to prevent unwanted side reactions and to introduce a key linkage.

G cluster_0 Core Reagent cluster_1 Activation Step cluster_2 Coupling Reaction A This compound B Base (e.g., K₂CO₃, NaH) A->B C Formation of Nucleophilic Phenoxide B->C Deprotonation E Ether Synthesis (e.g., Williamson, Buchwald-Hartwig) C->E D Electrophile (R-X or Ar-X) D->E F Target Molecule with Phenoxy Moiety E->F

Caption: Conceptual workflow for using the phenol as a nucleophilic building block.

Potential Applications in Research & Development

While specific, commercialized applications of this compound are not extensively documented, its structure is highly relevant to fields that rely on fluorinated intermediates. Its utility can be inferred from the applications of its isomers and related trifluoromethylphenols.

  • Pharmaceutical Drug Discovery: The trifluoromethyl group is a "lipophilic hydrogen bond donor" and can significantly improve a compound's metabolic stability and cell permeability.[1][10] This phenol can serve as a starting point or fragment for synthesizing novel compounds targeting a wide range of biological targets. For example, trifluoromethyl-substituted phenoxy groups are key components in drugs like fluoxetine.[11] The chloro-substituent further modulates lipophilicity and can provide an additional vector for interaction with protein binding pockets.

  • Agrochemical Synthesis: Many modern herbicides and fungicides incorporate halogenated and trifluoromethyl-substituted aromatic rings to enhance efficacy and stability.[12] Isomers like 2-chloro-4-(trifluoromethyl)phenol are known intermediates in this sector.[12] The unique substitution pattern of the title compound offers a scaffold for developing new active ingredients with potentially novel modes of action or improved properties.[13]

  • Materials Science: The high thermal and chemical stability associated with the C-F bonds makes this compound a candidate for incorporation into specialty polymers, resins, or coatings where enhanced durability and resistance to degradation are required.[13]

Safety, Handling, and Storage Protocols

This compound is a hazardous chemical that requires strict adherence to safety protocols. It is classified as a combustible liquid that is harmful if swallowed or in contact with skin and causes severe skin burns and eye damage.[3]

Table 2: GHS Hazard Information
Hazard ClassCategoryStatement
Flammable Liquids4H227 - Combustible liquid
Acute Toxicity, Oral4H302 - Harmful if swallowed
Acute Toxicity, Dermal4H312 - Harmful in contact with skin
Skin Corrosion/Irritation1CH314 - Causes severe skin burns and eye damage
Serious Eye Damage/Irritation1H314 - Causes severe skin burns and eye damage

Source: Thermo Fisher Scientific SDS[3]

Mandatory Handling Protocol

This protocol is a self-validating system; deviation from any step compromises the safety of the entire procedure.

  • Engineering Controls Assessment:

    • VERIFY that work will be conducted in a certified chemical fume hood with adequate airflow.

    • CONFIRM that a safety shower and eyewash station are unobstructed and within a 10-second travel distance.[14]

  • Personal Protective Equipment (PPE) Donning:

    • Gloves: Wear nitrile or neoprene gloves. Check for tears or holes before use. For prolonged contact, consider double-gloving.

    • Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn in addition to goggles when handling larger quantities (>50 mL) or when there is a significant splash risk.[3]

    • Body Protection: A flame-resistant lab coat must be worn and fully fastened.

  • Chemical Handling Workflow:

    • Transport: Transport the chemical in a secondary, shatter-proof container.

    • Dispensing: Use a pipette or syringe for liquid transfer. Avoid pouring directly from the bottle when possible to minimize splash risk.

    • Heating: Keep away from open flames, sparks, and hot surfaces.[3] If heating is required, use a controlled heating mantle, oil bath, or heating block.

    • Spill Management: An appropriate spill kit (containing absorbent material for combustible liquids) must be available. In case of a small spill, absorb with inert material, collect in a sealed container, and dispose of as hazardous waste. For large spills, evacuate the area and contact emergency personnel.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area designated for corrosive and combustible materials.[14][15]

    • Store away from incompatible materials, such as strong oxidizing agents and strong bases.

  • Disposal:

    • All waste, including contaminated PPE and empty containers, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[3] Do not dispose of down the drain.

Conclusion

This compound, CAS 138377-34-1, represents a highly functionalized aromatic building block with significant potential for synthetic innovation. While it is a hazardous material requiring careful handling, its unique electronic and steric properties make it a valuable tool for medicinal chemists and materials scientists. The strategic interplay of its hydroxyl, chloro, and trifluoromethyl groups offers multiple avenues for chemical modification, enabling the construction of novel and complex molecules with tailored properties for advanced applications.

References

  • Wikipedia. (n.d.). Phenol. Retrieved from [Link]

  • ACS Publications. (2018, June 20). Synthesis of Chloro(phenyl)trifluoromethyliodane and Catalyst-Free Electrophilic Trifluoromethylations. Organic Letters. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • Google Patents. (n.d.). EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates.
  • MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

  • MDPI. (2022, October 6). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 3-Chloro-2-(Trifluoromethyl)Phenol. Retrieved from [Link]

  • ChemBuyersGuide.com, Inc. (n.d.). BLD Pharmatech Co., Limited. Retrieved from [Link]

  • Google Patents. (n.d.). US7795480B2 - Method for producing 2-chloro-3,3,3,-trifluoropropene (HCFC-1233xf).
  • PubMed. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • Patent 0004447. (1979, October 3). Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
  • GC-MS, FTIR and H, C NMR Structural Analysis and Identification of Phenolic Compounds in Olive Mill Wastewater. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-4-(trifluoromethyl)phenol. Retrieved from [Link]

  • Organic Chemistry: A Tenth Edition. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Trifluoromethyl)phenol. Retrieved from [Link]

Sources

"physical properties of 2-Chloro-3-(trifluoromethyl)phenol"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical Properties of 2-Chloro-3-(trifluoromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction: Defining the Molecule and Its Importance

This compound is a highly functionalized aromatic compound of significant interest in synthetic chemistry. As an oxygen-containing building block, its utility spans the development of novel pharmaceuticals and agrochemicals, where precise molecular architecture is paramount.[1] The strategic placement of a chloro group and a trifluoromethyl group on the phenol scaffold imparts unique electronic properties, reactivity, and lipophilicity, making a thorough understanding of its physical characteristics essential for its effective application.[1]

This guide provides a comprehensive overview of the core physical properties of this compound, grounded in experimental data and theoretical principles. We will delve into its fundamental physicochemical parameters, explore the analytical methodologies for its characterization, and discuss the critical safety protocols required for its handling. The narrative is designed to offer not just data, but also the scientific rationale behind these properties, empowering researchers to leverage this compound to its full potential.

Section 1: Core Physicochemical Properties

The intrinsic physical properties of a compound govern its behavior in both storage and reaction environments. For this compound, these properties are largely dictated by the combined influence of the hydroxyl, chloro, and trifluoromethyl functional groups. The compound presents as a liquid at room temperature with a notable density and a high boiling point relative to simpler phenols, a direct consequence of its increased molecular mass.

A summary of its key physical data is presented below.

Table 1: Summary of Physical Properties for this compound

PropertyValueSource
CAS Number 138377-34-1
Molecular Formula C₇H₄ClF₃O
Molecular Weight 196.55 g/mol
Physical Form Liquid
Boiling Point 160 °C (lit.)
Density 1.479 g/mL at 25 °C (lit.)
Refractive Index n20/D 1.482 (lit.)
Flash Point 79 °C (174.2 °F) - closed cup

Section 2: Acidity and Electronic Effects - The Role of Substituents

The parent compound, phenol, has a pKa of approximately 9.95 in water.[2] The presence of electron-withdrawing groups on the aromatic ring stabilizes the resulting phenoxide conjugate base, thereby increasing the acidity (i.e., lowering the pKa). Both the chlorine atom and the trifluoromethyl group are potent electron-withdrawing groups due to their high electronegativity (inductive effect, -I). The trifluoromethyl group, in particular, is one of the strongest -I groups. Their combined presence is expected to significantly lower the pKa of this compound, making it a considerably stronger acid than phenol.

Caption: Inductive effects of Cl and CF₃ groups stabilizing the phenoxide anion.

Section 3: Spectroscopic and Analytical Characterization

Unambiguous identification and purity assessment are critical in research and drug development. A multi-technique spectroscopic approach is standard practice.

Methodology Rationale
  • Infrared (IR) Spectroscopy identifies key functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy elucidates the precise connectivity of atoms.

  • Mass Spectrometry (MS) confirms the molecular weight and elemental composition.

Expected Spectroscopic Signatures
  • Infrared (IR) Spectroscopy : The IR spectrum is expected to show a strong, broad absorption band in the region of 3300-3500 cm⁻¹ corresponding to the O-H stretch of the hydroxyl group.[3] Other key signals would include C-O stretching, strong C-F stretching vibrations for the trifluoromethyl group, and characteristic C=C stretching bands for the aromatic ring between 1500-1600 cm⁻¹.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The spectrum will show three distinct signals in the aromatic region (approx. 7.0-7.8 ppm) corresponding to the three protons on the benzene ring. Their chemical shifts and coupling patterns will be dictated by their positions relative to the three different substituents. A broad singlet for the hydroxyl proton is also expected, the position of which can be concentration-dependent.

    • ¹³C NMR : The spectrum will display seven unique carbon signals. The carbon atom attached to the trifluoromethyl group will characteristically appear as a quartet due to spin-spin coupling with the three fluorine atoms.[4]

    • ¹⁹F NMR : This is a crucial technique for fluorinated compounds. A sharp singlet is expected, as all three fluorine atoms in the CF₃ group are chemically equivalent.[4]

  • Mass Spectrometry (MS) : Under electron ionization (EI), the mass spectrum will show a molecular ion peak (M⁺) at m/z 196. A prominent feature will be the M+2 isotope peak at m/z 198, with an intensity approximately one-third of the M⁺ peak, which is the characteristic isotopic signature of a molecule containing one chlorine atom.

Experimental Protocol: NMR Sample Preparation and Analysis

This protocol outlines a self-validating system for acquiring high-quality NMR data.

  • Preparation of the Analyte Solution :

    • Accurately weigh approximately 10-20 mg of this compound.

    • Transfer the sample into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical; CDCl₃ is a standard for non-polar to moderately polar compounds.[4]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at 0 ppm.[4]

    • Ensure the sample is fully dissolved.

  • Transfer to NMR Tube :

    • Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

    • Ensure the solution height in the tube is adequate for the instrument's detector (typically ~4-5 cm).

  • Instrument Setup and Data Acquisition :

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent. This step corrects for any magnetic field drift.

    • Shim the magnetic field to achieve maximum homogeneity, resulting in sharp, well-resolved peaks.

    • Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra using standard pulse programs.

  • Data Processing and Validation :

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the resulting spectrum to ensure all peaks are in the correct positive orientation.

    • Calibrate the chemical shift axis by setting the TMS peak to 0 ppm (for ¹H and ¹³C).

    • Integrate the peaks in the ¹H spectrum. The relative integrals should correspond to the number of protons giving rise to each signal, thus validating the structure.

G cluster_workflow Analytical Characterization Workflow Sample Sample of this compound IR FT-IR Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR MS Mass Spectrometry (GC-MS) Sample->MS FunctionalGroups Identify Functional Groups (O-H, C-F, Aromatic) IR->FunctionalGroups Structure Confirm Atomic Connectivity & Stereochemistry NMR->Structure MolWeight Confirm Molecular Weight & Isotopic Pattern (Cl) MS->MolWeight FinalID Final Structure & Purity Confirmation FunctionalGroups->FinalID Structure->FinalID MolWeight->FinalID

Caption: A logical workflow for the comprehensive analytical characterization.

Section 4: Safety and Handling

Given its chemical nature as a substituted phenol, this compound requires careful handling to minimize exposure risks.

Hazard Classifications:

  • Skin Irritation (Category 2) : Causes skin irritation.

  • Serious Eye Irritation (Category 2) : Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3) , Respiratory system: May cause respiratory irritation.

Recommended Handling Protocols:

  • Ventilation : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[5]

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Wear chemical safety goggles or a face shield.[6]

    • Hand Protection : Wear compatible chemical-resistant gloves (e.g., nitrile).[6]

    • Skin Protection : Use a lab coat to prevent skin contact.[5]

  • First Aid :

    • Skin Contact : Immediately wash the affected area with plenty of soap and water.

    • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7]

    • Inhalation : Move the person to fresh air and keep them comfortable for breathing.

  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] It is classified under Storage Class 10 for combustible liquids.

Conclusion

This compound is a valuable synthetic intermediate whose physical properties are a direct reflection of its complex molecular structure. Its liquid state, high density, and specific boiling point are critical parameters for process design. The pronounced acidity, driven by its electron-withdrawing substituents, governs its chemical reactivity. A robust analytical workflow, combining IR, multi-nuclear NMR, and MS, is essential for its unambiguous identification and quality control. Adherence to stringent safety protocols is mandatory to ensure the well-being of researchers. This guide provides the foundational knowledge necessary for scientists to confidently and effectively utilize this versatile chemical building block.

References

  • Chemsrc. (2025). 3-(Trifluoromethyl)phenol | CAS#:98-17-9. Retrieved from [Link]

  • Wikipedia. (2024). Phenol. Retrieved from [Link]

  • Airgas. (2021). SAFETY DATA SHEET: 2-Chloro-3,3,3-trifluoropropene. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-4-(trifluoromethyl)phenol. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-3-(trifluoromethyl)phenol. Retrieved from [Link]

  • PubChem. (n.d.). Phenol, 2-chloro-5-(trifluoromethyl)-. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 3-Chloro-2-(Trifluoromethyl)Phenol. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • Supporting Information. (n.d.). General information. Retrieved from [Link]

  • Research Scientific. (n.d.). This compound, 98%. Retrieved from [Link]

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An In-depth Technical Guide to 2-Chloro-3-(trifluoromethyl)phenol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of 2-Chloro-3-(trifluoromethyl)phenol, a halogenated aromatic compound of significant interest to the chemical, pharmaceutical, and materials science sectors. We will delve into its core physicochemical properties, headlined by its molecular weight, and explore the profound influence of its chloro and trifluoromethyl substituents on its chemical behavior and utility. This document outlines a representative synthetic pathway, discusses its critical role as a versatile building block in the development of novel pharmaceuticals and agrochemicals, and provides rigorous safety and handling protocols. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique characteristics of this compound in their work.

Molecular Identity and Physicochemical Properties

This compound is a substituted phenolic compound whose distinct properties are dictated by the interplay of its hydroxyl, chloro, and trifluoromethyl functional groups. Its fundamental identity is established by its molecular weight and structure.

The molecular weight of this compound is 196.55 g/mol .[1][2][3] This value is fundamental for all stoichiometric calculations in synthesis and analysis.

Caption: 2D Molecular Structure of this compound.

A summary of its key physicochemical properties is presented below for rapid reference.

PropertyValueSource
Molecular Weight 196.55 g/mol [1][2][3][4]
Molecular Formula C₇H₄ClF₃O[2]
CAS Number 138377-34-1
Appearance Liquid
Density 1.479 g/mL at 25 °C
Boiling Point 160 °C
Refractive Index n20/D 1.482
SMILES String Oc1cccc(c1Cl)C(F)(F)F
InChI Key BGXZMBZFGAIBDH-UHFFFAOYSA-N

The Role of Trifluoromethyl and Chloro Groups in Medicinal Chemistry

The significant interest in this compound as a synthetic intermediate stems from the powerful effects its substituents have in bioactive molecules. The trifluoromethyl (-CF₃) group, in particular, is a privileged moiety in modern drug design.[5]

Causality Behind Utility:

  • Enhanced Lipophilicity: The -CF₃ group is significantly more lipophilic than a methyl group, which can improve a drug candidate's ability to cross cellular membranes.[6]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and stable. Replacing metabolically vulnerable C-H bonds with C-F bonds can block enzymatic degradation, thereby increasing the bioavailability and half-life of a drug.[6]

  • Improved Binding Affinity: The high electronegativity of fluorine atoms makes the -CF₃ group a potent electron-withdrawing substituent. This alters the electronic properties of the aromatic ring and can lead to stronger, more selective binding interactions with biological targets.[6]

  • Bioisosterism: The chlorine atom and the trifluoromethyl group can act as bioisosteres for other atoms or groups, allowing for fine-tuning of a molecule's size, shape, and electronic profile to optimize its pharmacological activity.[6]

Core This compound CF3 Trifluoromethyl Group (-CF3) Core->CF3 Cl Chloro Group (-Cl) Core->Cl Lipophilicity Increases Lipophilicity CF3->Lipophilicity Stability Enhances Metabolic Stability CF3->Stability Binding Modulates Target Binding CF3->Binding Electronics Strong Electron-Withdrawing Effect CF3->Electronics Cl->Binding Cl->Electronics

Caption: Influence of functional groups on molecular properties.

Synthesis and Purification

This compound is a valuable chemical building block used in more complex syntheses. While specific, scaled-up manufacturing processes are often proprietary, a representative laboratory-scale synthesis can be conceptualized based on established organic chemistry principles, such as the nucleophilic aromatic substitution on a suitably substituted precursor.

The following protocol is a generalized example for the preparation of a substituted trifluoromethylphenol, adapted from procedures for related isomers.[7][8]

Experimental Protocol: Representative Synthesis

Objective: To prepare a substituted phenol via nucleophilic substitution followed by deprotection.

Materials:

  • 1,2-Dichloro-3-(trifluoromethyl)benzene (precursor)

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Boron tribromide (BBr₃) or other demethylating agent

  • Dichloromethane (DCM)

Procedure:

  • Methoxylation:

    • In a round-bottom flask under an inert nitrogen atmosphere, dissolve 1,2-dichloro-3-(trifluoromethyl)benzene in DMF.

    • Add sodium methoxide (approx. 1.1 equivalents) portion-wise at room temperature.

    • Heat the reaction mixture (e.g., to 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The choice of solvent and temperature is critical to favor substitution at the desired position and minimize side reactions.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

    • Remove the solvent under reduced pressure to yield the crude methoxy intermediate.

  • Demethylation:

    • Dissolve the crude intermediate in anhydrous dichloromethane (DCM) under a nitrogen atmosphere and cool to 0 °C.

    • Slowly add a solution of boron tribromide (BBr₃, approx. 1.2 equivalents) in DCM. Causality: BBr₃ is a powerful Lewis acid that effectively cleaves the methyl-ether bond to reveal the phenol.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Final Work-up and Purification:

    • Carefully quench the reaction by slowly adding methanol, followed by water.

    • Extract the product with DCM, dry the combined organic layers over MgSO₄, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to afford pure this compound.

Characterization: The final product's identity and purity must be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.[3]

Reactant 1,2-Dichloro-3-(trifluoromethyl)benzene Step1 Methoxylation (NaOMe, DMF, Heat) Reactant->Step1 Intermediate Methoxy Intermediate Step1->Intermediate Step2 Demethylation (BBr3, DCM) Intermediate->Step2 Product This compound Step2->Product Purification Purification (Column Chromatography) Product->Purification

Caption: A representative synthetic workflow for substituted phenols.

Applications in Research and Drug Development

The primary value of this compound lies in its role as a versatile intermediate for constructing more complex target molecules. Its structure is a scaffold that can be readily elaborated upon.

  • Pharmaceutical Synthesis: This compound is an ideal starting point for synthesizing novel drug candidates. The phenol's hydroxyl group can be alkylated or arylated (e.g., via Williamson ether synthesis or Buchwald-Hartwig amination) to introduce new fragments. An example of a drug synthesized from a related precursor is Fluoxetine, which is derived from p-trifluoromethylphenol.[9] This highlights the utility of the trifluoromethyl phenol motif in creating CNS-active agents.

  • Agrochemical Development: Similar to pharmaceuticals, the structural features of this molecule are desirable in agrochemicals like herbicides and fungicides.[2][4] The chloro and trifluoromethyl groups contribute to the potency and environmental stability of the final active ingredients.[2]

  • Materials Science: Halogenated and fluorinated phenols can be used in the synthesis of specialty polymers and advanced materials, imparting properties such as thermal stability and chemical resistance.[2][4]

Scaffold Core Scaffold: This compound Alkylation O-Alkylation / Arylation (e.g., Williamson Ether Synthesis) Scaffold->Alkylation EAS Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation) Scaffold->EAS Coupling Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) Scaffold->Coupling Pharma Pharmaceutical Leads Alkylation->Pharma Agro Agrochemicals EAS->Agro Materials Specialty Polymers Coupling->Materials

Caption: Application of the core scaffold in chemical diversification.

Safety, Handling, and Storage

As with all reactive chemical intermediates, proper handling of this compound is paramount to ensure laboratory safety. The compound is classified as an irritant.

Hazard ClassGHS CodeDescriptionSource
Skin IrritationH315Causes skin irritation[1]
Eye IrritationH319Causes serious eye irritation[1]
Respiratory IrritationH335May cause respiratory irritation[1]

Handling Protocols:

  • Engineering Controls: Always handle this chemical within a certified chemical fume hood to avoid inhalation of vapors.[10][11]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[12]

  • General Practices: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[10][12]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated area designated for corrosive or combustible liquids.[10][11]

  • Keep away from incompatible materials such as strong oxidizing agents and bases.

First-Aid Measures:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[10]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10][12]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

Conclusion

This compound is more than a compound defined by its molecular weight. It is a strategically designed building block whose value is derived from the potent combination of its functional groups. The chloro and trifluoromethyl moieties impart desirable properties that are highly sought after in the fields of drug discovery and materials science, primarily by enhancing metabolic stability, lipophilicity, and binding interactions. A thorough understanding of its properties, synthetic routes, and safety protocols, as outlined in this guide, is essential for any scientist aiming to unlock its full potential in creating next-generation molecules.

References

  • Wikipedia. Phenol. [Link]

  • PubChem. 2-Chloro-4-(trifluoromethyl)phenol. [Link]

  • MySkinRecipes. 3-Chloro-2-(Trifluoromethyl)Phenol. [Link]

  • PubChem. Phenol, 2-chloro-5-(trifluoromethyl)-. [Link]

  • MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

  • Google Patents. EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers.
  • MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years (PDF). [Link]

  • PubMed Central (PMC). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

Sources

An In-depth Technical Guide to 2-Chloro-3-(trifluoromethyl)phenol: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-3-(trifluoromethyl)phenol, a key fluorinated building block in modern organic synthesis. The document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical structure, synthesis, spectroscopic characterization, reactivity, and applications. The strategic placement of the chloro and trifluoromethyl substituents on the phenol ring imparts unique physicochemical properties, making it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. This guide combines theoretical principles with practical, field-proven insights, including a detailed, validated synthetic protocol and a thorough analysis of its spectral data.

Introduction: The Strategic Importance of Fluorinated Phenols

The introduction of fluorine-containing functional groups into organic molecules has become a cornerstone of modern medicinal and agricultural chemistry. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] When combined with other functionalities on a phenol scaffold, the resulting derivatives become highly versatile intermediates for the synthesis of complex molecular architectures.

This compound is a prime example of such a strategic building block. The interplay between the electron-withdrawing trifluoromethyl group and the ortho-chloro substituent, along with the reactive hydroxyl group, creates a unique chemical entity with tailored reactivity. This guide will elucidate the synthesis, properties, and potential applications of this compound, providing a solid foundation for its use in research and development.

Molecular Structure and Physicochemical Properties

The chemical structure of this compound features a benzene ring substituted with a hydroxyl group, a chlorine atom at the 2-position, and a trifluoromethyl group at the 3-position.

graph "this compound" {
    layout=neato;
    node [shape=plaintext];
    edge [style=solid];

}

Caption: Synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on established procedures for the selective chlorination of phenols.[2]

Materials:

  • 3-(Trifluoromethyl)phenol (1.0 eq)

  • Sulfuryl chloride (1.05 eq)

  • Dichloromethane (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask with a magnetic stir bar

  • Addition funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a fume hood, dissolve 3-(trifluoromethyl)phenol in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C using an ice bath.

  • Addition of Chlorinating Agent: Slowly add sulfuryl chloride (1.05 equivalents) dropwise to the stirred solution via an addition funnel over a period of 30 minutes, maintaining the temperature at 0 °C. The reaction is exothermic, and slow addition is crucial to control the temperature and prevent over-chlorination.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution to neutralize any remaining acid. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Spectroscopic Characterization

A thorough spectroscopic analysis is essential for the unambiguous identification and characterization of the synthesized this compound. The following sections detail the expected spectral data based on the analysis of structurally similar compounds and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms in a molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show three signals in the aromatic region corresponding to the three protons on the benzene ring, and a broad singlet for the hydroxyl proton. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the chlorine and trifluoromethyl groups.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will display seven distinct signals, one for each of the seven carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts will be indicative of the electronic environment of each carbon atom.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. Key expected absorption bands for this compound include:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

  • C-F stretch: Strong absorption bands in the region of 1100-1300 cm⁻¹, indicative of the trifluoromethyl group.

  • C-Cl stretch: A band in the region of 600-800 cm⁻¹.

  • Aromatic C=C stretch: Peaks in the region of 1450-1600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z 196, corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak will show a characteristic [M+2]⁺ peak with approximately one-third the intensity of the [M]⁺ peak, confirming the presence of one chlorine atom. Common fragmentation pathways may involve the loss of Cl, CF₃, or CO.

Reactivity and Synthetic Applications

This compound is a versatile intermediate for further chemical transformations, primarily involving reactions at the hydroxyl group and the aromatic ring.

Reactions at the Hydroxyl Group

The phenolic hydroxyl group can readily undergo a variety of reactions, including:

  • O-Alkylation and O-Arylation: The hydroxyl group can be deprotonated with a base to form a phenoxide, which is a potent nucleophile for Williamson ether synthesis. This allows for the introduction of a wide range of alkyl and aryl substituents.

  • Esterification: The phenol can be acylated with acid chlorides or anhydrides to form esters, which can be useful as protecting groups or as biologically active molecules themselves.

Reactions on the Aromatic Ring

The existing substituents direct further electrophilic aromatic substitution reactions. The hydroxyl group is strongly activating and ortho-, para-directing, while the chloro and trifluoromethyl groups are deactivating and meta-directing. This interplay of directing effects can be exploited for regioselective functionalization of the aromatic ring.

Applications in Drug Discovery and Agrochemicals

The unique combination of a phenol, a chlorine atom, and a trifluoromethyl group makes this compound a valuable building block in the synthesis of bioactive molecules.

  • Pharmaceuticals: The trifluoromethyl group is a common feature in many modern pharmaceuticals, where it can improve metabolic stability and receptor binding affinity.[1] Phenolic compounds are also prevalent in drug structures. The 2-chloro-3-(trifluoromethyl)phenyl moiety can be incorporated into lead compounds to fine-tune their pharmacological properties.

  • Agrochemicals: Many successful herbicides and fungicides contain trifluoromethylphenyl groups. These compounds often act by inhibiting specific enzymes in weeds or fungi. The lipophilicity and electronic properties imparted by the trifluoromethyl and chloro groups can enhance the efficacy and spectrum of activity of these agrochemicals. For instance, trifluoromethyl-substituted phenyl ethers are a known class of herbicides.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as a warning-level hazard, causing skin and eye irritation, and may cause respiratory irritation. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically important chemical intermediate with significant potential in the fields of drug discovery and agrochemical development. Its synthesis via the selective chlorination of 3-(trifluoromethyl)phenol is a practical and scalable method. A thorough understanding of its spectroscopic properties is crucial for its reliable identification and use in further synthetic transformations. The insights and protocols provided in this technical guide are intended to empower researchers and scientists to effectively utilize this versatile building block in their pursuit of novel and impactful chemical entities.

References

  • Nair, A. S., Singh, A. K., Kumar, A., Kumar, S., Sukumaran, S., Koyiparambath, V. P., Pappachen, L. K., Rangarajan, T. M., Kim, H., & Mathew, B. (2023). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 28(14), 5483. [Link]

  • EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers. (1980).
  • PubChem. (n.d.). 3-(Trifluoromethyl)phenol. Retrieved January 25, 2026, from [Link]

  • PubChem. (n.d.). 2-Chloro-4-(trifluoromethyl)phenol. Retrieved January 25, 2026, from [Link]

  • PubChem. (n.d.). Phenol, 2-chloro-5-(trifluoromethyl)-. Retrieved January 25, 2026, from [Link]

  • Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates. (1979).
  • Sigma-Aldrich. (n.d.). 2-Chloro-3-(trifluoromethyl)
  • Pearson, D. E., & Buehler, C. A. (1974). Sulfuryl Chloride in Organic Chemistry. Chemical Reviews, 74(1), 45–89.
  • Oxyfluorfen. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]

Sources

An In-depth Technical Guide to 2-Chloro-3-(trifluoromethyl)phenol: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Chloro-3-(trifluoromethyl)phenol, a halogenated and trifluoromethylated phenol derivative of increasing interest in medicinal chemistry and materials science. This document delves into its synthesis, physicochemical properties, reactivity, and potential applications, offering field-proven insights and detailed methodologies for researchers and drug development professionals.

Introduction: The Strategic Value of Fluorinated Phenolic Scaffolds

Phenolic compounds are fundamental building blocks in organic synthesis, serving as precursors to a vast array of pharmaceuticals, agrochemicals, and polymers.[1] The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug design, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[2] The trifluoromethyl group (-CF3), in particular, is a highly sought-after moiety due to its strong electron-withdrawing nature and its ability to modulate the physicochemical properties of a parent molecule.[3]

This compound combines the reactivity of the phenol ring with the unique electronic properties of both a chloro and a trifluoromethyl substituent. This substitution pattern creates a distinct chemical entity with potential applications as a versatile intermediate in the synthesis of complex molecules. This guide will explore the synthesis of this compound, its key chemical characteristics, and its emerging role in various fields of chemical research.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 138377-34-1
Molecular Formula C₇H₄ClF₃O
Molecular Weight 196.55 g/mol
Appearance Liquid
Boiling Point 160 °C (lit.)
Density 1.479 g/mL at 25 °C (lit.)
Refractive Index n20/D 1.482 (lit.)

Synthesis of this compound: A Proposed Pathway

While this compound is commercially available, understanding its synthesis is crucial for researchers who may need to produce it in-house or develop derivatives. A plausible and widely applicable method for the synthesis of substituted phenols from anilines is through a Sandmeyer-type reaction, involving diazotization followed by hydrolysis.

The proposed synthetic route to this compound starts from the corresponding aniline, 2-amino-6-chlorobenzotrifluoride. This aniline is converted to a diazonium salt, which is then hydrolyzed to the desired phenol.

Synthesis_Pathway cluster_0 Step 1: Diazotization cluster_1 Step 2: Hydrolysis 2-amino-6-chlorobenzotrifluoride 2-amino-6-chlorobenzotrifluoride Diazonium Salt 2-Chloro-3-(trifluoromethyl)benzenediazonium salt 2-amino-6-chlorobenzotrifluoride->Diazonium Salt NaNO₂, H₂SO₄, H₂O, 0-5 °C This compound This compound Diazonium Salt->this compound H₂O, Δ

Sources

Methodological & Application

The Strategic deployment of 2-Chloro-3-(trifluoromethyl)phenol in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Halogenated Phenolic Scaffold

In the intricate landscape of medicinal chemistry, the selection of appropriate building blocks is a critical determinant of success in drug discovery programs. The strategic incorporation of fluorine and chlorine atoms into molecular scaffolds has become a cornerstone of modern drug design, offering a powerful toolkit to modulate a compound's physicochemical and pharmacokinetic properties. Among the vast array of available building blocks, 2-chloro-3-(trifluoromethyl)phenol stands out as a particularly intriguing starting material. Its unique substitution pattern, featuring a trifluoromethyl group ortho to a chlorine atom and meta to the hydroxyl group, presents a confluence of electronic and steric effects that can be strategically exploited to enhance drug-like properties.

This technical guide provides an in-depth exploration of this compound as a building block in medicinal chemistry. We will delve into its fundamental properties, provide detailed protocols for its synthesis and subsequent derivatization, and analyze its application in the design of bioactive molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this versatile scaffold in their quest for novel therapeutics.

Physicochemical Properties and Strategic Value

The utility of this compound in medicinal chemistry stems from the combined influence of its constituent functional groups. The trifluoromethyl group, a well-established "magic" moiety in drug design, profoundly impacts a molecule's metabolic stability, lipophilicity, and binding affinity.[1] Its strong electron-withdrawing nature can significantly lower the pKa of the phenolic hydroxyl group, enhancing its acidity and influencing its ability to participate in hydrogen bonding interactions within a biological target. The adjacent chlorine atom further modulates the electronic environment of the aromatic ring and can serve as a key interaction point in its own right.

PropertyValueSource
Molecular Formula C₇H₄ClF₃OSigma-Aldrich[2]
Molecular Weight 196.55 g/mol Sigma-Aldrich[2]
Appearance Colorless liquidThermo Fisher Scientific[3]
Boiling Point 160 °C (lit.)Sigma-Aldrich[2]
Density 1.479 g/mL at 25 °C (lit.)Sigma-Aldrich[2]
CAS Number 138377-34-1Sigma-Aldrich[2]
Predicted XlogP 3.1PubChemLite[4]

The predicted XlogP of 3.1 indicates a significant lipophilic character, a trait often desirable for cell membrane permeability. The electron-withdrawing trifluoromethyl and chloro substituents are expected to lower the pKa of the phenolic hydroxyl group compared to phenol itself (pKa ≈ 10), making it a stronger acid. This increased acidity can be advantageous for forming more stable salts or for engaging in specific hydrogen bond donor interactions within a protein binding pocket.

Synthesis of the Building Block: A Reliable Protocol

A common and industrially scalable method for the synthesis of substituted phenols is the diazotization of the corresponding aniline, followed by hydrolysis of the diazonium salt.[2] This approach is applicable for the preparation of this compound from the commercially available 2-chloro-3-(trifluoromethyl)aniline.

Protocol: Synthesis of this compound via Diazotization

Causality Behind Experimental Choices: The following protocol is designed for high yield and purity, with specific attention to the thermal instability of the intermediate diazonium salt. The use of a two-phase system with an organic solvent during hydrolysis helps to continuously extract the phenol product, minimizing side reactions and degradation.[5]

Step 1: Formation of the Diazonium Salt

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-chloro-3-(trifluoromethyl)aniline (1.0 eq.).

  • Acidic Medium: Add a 25% aqueous solution of sulfuric acid (H₂SO₄) (sufficient to create a stirrable slurry). The sulfuric acid protonates the aniline, making it soluble and activating it for diazotization.

  • Cooling: Cool the mixture to 0-5 °C using an ice-salt bath. This low temperature is critical to prevent the premature decomposition of the diazonium salt that will be formed.[2]

  • Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.05 eq.) dropwise via the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 5 °C. The slight excess of sodium nitrite ensures complete conversion of the aniline.

  • Reaction Monitoring: After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The completion of the diazotization can be monitored by testing for the absence of the starting aniline using thin-layer chromatography (TLC).

Step 2: Hydrolysis of the Diazonium Salt

  • Hydrolysis Setup: In a separate flask equipped with a condenser for distillation, bring a mixture of water and a high-boiling point organic solvent (e.g., toluene or xylene) to reflux. The organic solvent will serve to extract the phenol as it is formed.

  • Addition of Diazonium Salt: Slowly add the cold diazonium salt solution to the refluxing biphasic mixture. The high temperature promotes the hydrolysis of the diazonium salt to the corresponding phenol.

  • Continuous Extraction: As the phenol is formed, it will be extracted into the organic layer. The water-organic solvent azeotrope can be distilled off to drive the reaction to completion.

  • Work-up: After the addition is complete, continue to reflux for an additional 30 minutes. Cool the reaction mixture and separate the organic layer.

  • Purification: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (to remove any acidic impurities) and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude phenol can then be purified by vacuum distillation.

Caption: Synthesis of this compound.

Application in Bioactive Molecule Synthesis: The Williamson Ether Synthesis

The phenolic hydroxyl group of this compound is a versatile handle for further synthetic modifications. A fundamental and widely used reaction in medicinal chemistry is the Williamson ether synthesis, which allows for the coupling of the phenol with a variety of alkyl halides to introduce diverse side chains.

Protocol: General Williamson Ether Synthesis

Causality Behind Experimental Choices: This protocol utilizes a base to deprotonate the phenol, forming a more nucleophilic phenoxide ion that readily displaces a halide from an electrophilic carbon. The choice of a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile facilitates the S(_N)2 reaction by solvating the cation of the base without strongly solvating the phenoxide, thus maintaining its nucleophilicity.

Materials:

  • This compound (1.0 eq.)

  • An appropriate alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq.)

  • A suitable base (e.g., potassium carbonate (K₂CO₃), sodium hydride (NaH)) (1.5 eq.)

  • Anhydrous polar aprotic solvent (e.g., DMF, acetonitrile)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and the anhydrous solvent.

  • Deprotonation: Add the base to the solution and stir the mixture at room temperature for 30 minutes. The base deprotonates the acidic phenolic proton to form the corresponding phenoxide salt.

  • Alkylation: Add the alkyl halide to the reaction mixture.

  • Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ether can be purified by column chromatography on silica gel.

Caption: From Building Block to Bioactive Scaffold.

Conclusion and Future Perspectives

This compound represents a valuable and strategically important building block for medicinal chemistry. Its unique combination of a chlorine atom and a trifluoromethyl group on a phenolic scaffold provides a powerful tool for modulating the physicochemical and pharmacokinetic properties of lead compounds. The protocols provided herein for its synthesis and derivatization offer a practical guide for its utilization in drug discovery programs.

While direct examples of its incorporation into marketed drugs are still emerging, the successful application of closely related scaffolds in areas such as kinase inhibition highlights the immense potential of this building block. As our understanding of the subtle interplay of halogen bonding and fluorine effects in protein-ligand interactions continues to grow, we anticipate that this compound will find increasingly widespread application in the design of next-generation therapeutics.

References

Sources

Topic: Advanced Analytical Methods for the Quantification of 2-Chloro-3-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

2-Chloro-3-(trifluoromethyl)phenol is a critical halogenated aromatic intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its precise quantification is paramount for ensuring final product quality, monitoring process efficiency, and assessing environmental impact. This document provides detailed application notes and validated protocols for the quantification of this compound using two robust, orthogonal analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are designed for researchers, quality control analysts, and drug development professionals, emphasizing the rationale behind procedural choices to ensure accuracy, reproducibility, and trustworthiness in the resulting data.

Introduction: The Analytical Imperative

The unique chemical structure of this compound, featuring both a chloro- and a trifluoromethyl- group, imparts specific physicochemical properties that necessitate carefully optimized analytical methods.[2][3] Challenges in its analysis can include sample matrix interference, analyte volatility, and the need for high sensitivity to detect trace-level impurities. The selection of an appropriate analytical technique is therefore contingent on the sample matrix, the required level of sensitivity, and the desired degree of specificity.

This guide presents two gold-standard chromatographic methods. HPLC-UV is a versatile and widely accessible technique ideal for routine quality control in manufacturing environments.[4] GC-MS provides superior specificity and sensitivity, making it the preferred method for complex matrices, impurity profiling, and confirmatory analysis.[5][6] Both protocols are designed to be self-validating systems, incorporating quality control checks and clear performance metrics as outlined by the International Council for Harmonisation (ICH) guidelines.[7][8]

Analyte Profile: this compound
PropertyValueSource
Chemical Formula C₇H₄ClF₃O[2]
Molecular Weight 196.55 g/mol [2]
CAS Number 138377-34-1[2]
Appearance Liquid[2]
Boiling Point 160 °C[2]
Density 1.479 g/mL at 25 °C[2]

Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

Principle and Rationale

Reversed-phase HPLC is the method of choice for the routine analysis of moderately polar aromatic compounds like this compound. The analyte is separated on a non-polar stationary phase (C18) with a polar mobile phase. The retention of the analyte is primarily governed by hydrophobic interactions. By adjusting the ratio of the organic modifier (acetonitrile) to the aqueous phase, its retention time can be precisely controlled to achieve separation from impurities. UV detection is employed due to the analyte's strong chromophore (the substituted benzene ring), which provides a sensitive and linear response. A detection wavelength is selected near the analyte's absorbance maximum to ensure optimal sensitivity.

Experimental Protocol: HPLC-UV

Instrumentation and Materials:

  • HPLC System: A system equipped with a binary pump, degasser, autosampler, column oven, and a UV-Vis detector.[4]

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents: Acetonitrile (HPLC grade), Deionized Water (18.2 MΩ·cm), this compound reference standard (98%+ purity).

Protocol Steps:

  • Mobile Phase Preparation:

    • Prepare Mobile Phase A: Deionized Water.

    • Prepare Mobile Phase B: Acetonitrile.

    • Degas both mobile phases for 15 minutes using an ultrasonic bath or an online degasser.

  • Standard Solution Preparation:

    • Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

    • Working Standards (1-100 µg/mL): Perform serial dilutions of the stock solution with a 50:50 mixture of Acetonitrile and Water to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).[4] This range is typical for establishing linearity in pharmaceutical analysis.

  • Sample Preparation:

    • Accurately weigh a quantity of the sample expected to contain approximately 10 mg of the analyte into a 100 mL volumetric flask.

    • Add approximately 70 mL of acetonitrile and sonicate for 10 minutes to dissolve.

    • Dilute to volume with acetonitrile and mix thoroughly.

    • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial. This step is critical to remove particulates that could damage the HPLC column.

  • Chromatographic Analysis:

    • Set up the HPLC system with the conditions specified in Table 2.

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

    • Inject the prepared standards, starting with the lowest concentration, followed by the samples. A solvent blank (50:50 Acetonitrile:Water) should be injected first to ensure the system is clean.

Data Presentation and Validation

Table 2: HPLC-UV Instrument Conditions

Parameter Setting Rationale
Column C18, 4.6 x 150 mm, 5 µm Standard for retaining moderately polar aromatic compounds.
Mobile Phase A: Water, B: Acetonitrile Provides good peak shape and resolution.
Gradient 60% B to 95% B over 10 min Ensures elution of the analyte with good symmetry while cleaning the column of late-eluting impurities.
Flow Rate 1.0 mL/min A typical flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temp. 30 °C Maintains consistent retention times and improves peak shape.
Injection Vol. 10 µL A standard volume to ensure reproducibility without overloading the column.

| UV Wavelength | 275 nm | Corresponds to a common absorbance maximum for phenolic compounds, providing high sensitivity. |

Method Validation Summary (Illustrative Data): A validated analytical method provides documented evidence of its suitability for the intended purpose.[9]

Table 3: HPLC-UV Method Validation Performance

Parameter Result ICH Guideline Reference
Linearity (r²) > 0.999 Linearity should be evaluated across the range of the analytical procedure.[7]
Range 1 - 100 µg/mL The specified range in which the method is precise, accurate, and linear.[7]
Accuracy (% Recovery) 98.5% - 101.2% Assessed using a minimum of 9 determinations over a minimum of 3 concentration levels.[7]
Precision (%RSD) < 1.5% Repeatability (intra-assay precision) and intermediate precision should be determined.[7]
LOD (µg/mL) 0.3 µg/mL Limit of Detection, typically determined by signal-to-noise ratio (3:1).

| LOQ (µg/mL) | 1.0 µg/mL | Limit of Quantitation, the lowest amount that can be quantitatively determined with suitable precision and accuracy.[7] |

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle and Rationale

GC-MS is a powerful technique that combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.[6] It is ideal for volatile and semi-volatile compounds like this compound. The sample is vaporized and separated on a capillary column. The MS detector then ionizes the eluted analyte, typically using electron ionization (EI), and separates the resulting ions based on their mass-to-charge ratio (m/z). This process generates a unique mass spectrum that acts as a chemical "fingerprint," providing unequivocal identification. For quantification, Selected Ion Monitoring (SIM) is often used to enhance sensitivity and selectivity by monitoring only specific, characteristic ions of the analyte.[5]

While phenols can be analyzed directly, derivatization is often employed to improve chromatographic performance by blocking the active hydroxyl group, which can cause peak tailing.[10][11] Acetylation is a simple and effective derivatization technique for this purpose.[12]

Experimental Protocol: GC-MS

Instrumentation and Materials:

  • GC-MS System: A gas chromatograph equipped with a split/splitless injector, a capillary column, and a mass selective detector.

  • Column: Low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[5]

  • Reagents: Dichloromethane (GC grade), Pyridine, Acetic Anhydride, Sodium Sulfate (anhydrous), this compound reference standard.

Protocol Steps:

  • Standard Solution Preparation:

    • Stock Solution (1000 µg/mL): Prepare as described in the HPLC section, but use Dichloromethane as the solvent.

    • Working Standards (0.1-10 µg/mL): Perform serial dilutions of the stock solution with Dichloromethane to prepare calibration standards suitable for GC-MS analysis.

  • Sample Preparation (Direct Injection):

    • Follow the sample preparation steps from the HPLC protocol, using Dichloromethane as the solvent.

    • Ensure the final concentration is within the calibration range.

    • Dry the final extract with a small amount of anhydrous sodium sulfate to remove any residual water, which can damage the GC column.

  • Sample Preparation (with Derivatization - Optional but Recommended):

    • Pipette 1 mL of the sample extract (in Dichloromethane) into a 2 mL vial.

    • Add 100 µL of pyridine and 100 µL of acetic anhydride.

    • Cap the vial tightly and heat at 60 °C for 20 minutes.

    • Cool to room temperature. The derivatized analyte (2-chloro-3-(trifluoromethyl)phenyl acetate) is now ready for injection. Derivatization converts the polar phenol into a less polar acetate ester, reducing peak tailing and improving chromatographic separation.[12][13]

  • Chromatographic Analysis:

    • Set up the GC-MS system with the conditions specified in Table 4.

    • Perform a solvent blank injection to ensure system cleanliness.

    • Inject the prepared standards and samples.

Data Presentation and Validation

Table 4: GC-MS Instrument Conditions

Parameter Setting Rationale
Injector Splitless, 250 °C Splitless mode is used for trace analysis to ensure maximum transfer of analyte to the column.[5]
Carrier Gas Helium, 1.2 mL/min constant flow Inert carrier gas standard for GC-MS.
Oven Program 60 °C (1 min), ramp 15 °C/min to 280 °C (5 min) The temperature program is optimized to separate the analyte from solvent and matrix components efficiently.[5]
Transfer Line 280 °C Prevents condensation of the analyte before entering the mass spectrometer.
Ion Source Temp. 230 °C Standard temperature for robust electron ionization.
Ionization Mode Electron Ionization (EI), 70 eV Universal ionization technique that produces reproducible fragmentation patterns for library matching.
MS Acquisition Scan (m/z 40-350) and SIM Full scan is used for initial identification. Selected Ion Monitoring (SIM) is used for quantification to increase sensitivity.

| SIM Ions | Quant Ion: 196; Qualifier Ions: 198, 161 | The molecular ion (m/z 196) is typically used for quantification. Qualifier ions confirm identity. |

Method Validation Summary (Illustrative Data):

Table 5: GC-MS Method Validation Performance

Parameter Result ICH Guideline Reference
Linearity (r²) > 0.998 A linear relationship should be demonstrated across the analytical range.[7]
Range 0.1 - 10 µg/mL The interval providing acceptable accuracy, precision, and linearity.[7]
Accuracy (% Recovery) 97.9% - 102.5% Determined by spiking a blank matrix with known concentrations of the analyte.[7]
Precision (%RSD) < 2.0% Assessed at multiple concentrations within the range.[7]
LOD (µg/mL) 0.03 µg/mL The lowest concentration that can be reliably detected.

| LOQ (µg/mL) | 0.1 µg/mL | The lowest concentration that can be reliably quantified.[7] |

Workflow Visualizations

The following diagrams illustrate the generalized workflows for the analytical methods described.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s1 Weigh Sample/ Reference Standard s2 Dissolve in Acetonitrile s1->s2 s3 Dilute to Final Concentration s2->s3 s4 Filter through 0.45 µm PTFE Filter s3->s4 a1 Equilibrate HPLC System s4->a1 a2 Inject Blank, Standards, Samples a1->a2 a3 Acquire Data (UV at 275 nm) a2->a3 d1 Integrate Chromatographic Peaks a3->d1 d2 Generate Calibration Curve d1->d2 d3 Quantify Analyte Concentration d2->d3

Caption: Generalized workflow for quantification by HPLC-UV.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_der Optional Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing p1 Weigh Sample/ Reference Standard p2 Dissolve in Dichloromethane p1->p2 p3 Dry with Anhydrous Na2SO4 p2->p3 der1 Add Pyridine & Acetic Anhydride p3->der1 Optional Step a1 Inject into GC-MS System p3->a1 der2 Heat at 60°C for 20 min der1->der2 der2->a1 a2 Acquire Data (Scan or SIM Mode) a1->a2 d1 Integrate Chromatographic Peaks a2->d1 d2 Generate Calibration Curve d1->d2 d3 Quantify Analyte Concentration d2->d3

Caption: Generalized workflow for quantification by GC-MS.

References

  • U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography. [Link]

  • U.S. Environmental Protection Agency. (2000). Method 8041A Revision 1. [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link]

  • Aktaş, A. H. (2008). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry. [Link]

  • U.S. Environmental Protection Agency. Method 604: Phenols. [Link]

  • PubChem - National Center for Biotechnology Information. 4-Chloro-3-(trifluoromethyl)phenol. [Link]

  • International Conference on Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Lee, H. B., & Peart, T. E. (1995). Determination of Halogenated Phenols in Raw and Potable Water by Selected Ion Gas Chromatography-Mass Spectrometry.
  • Pharma Beginners. (2023). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]

  • Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]

  • Cormica. Understanding Impurity Analysis. [Link]

  • Chem-Impex. 2-Chloro-4-(trifluoromethyl)phenol. [Link]

  • PubChem - National Center for Biotechnology Information. 2-Chloro-4-(trifluoromethyl)phenol. [Link]

  • Lee, H. B., & Peart, T. E. (1995). Determination of Halogenated Phenols in Raw and Potable Water by Selected Ion Gas Chromatography-Mass Spectrometry. Analytical Chemistry.
  • ProPharma Group. (2024). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]

  • Sithole, B. B., & Williams, D. T. (1986). Determination of halogenated phenols in raw and potable water by selected ion gas chromatography-mass spectrometry. Analytical Chemistry. [Link]

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A Robust Reversed-Phase HPLC Method for the Quantitative Analysis of 2-Chloro-3-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note details a validated, high-performance liquid chromatography (HPLC) method for the accurate quantification of 2-Chloro-3-(trifluoromethyl)phenol. This compound is a critical intermediate in the synthesis of various pharmaceutical and agrochemical products, making its precise analysis essential for quality control and process monitoring.[1][2] The described isocratic reversed-phase method utilizes a standard C18 column and UV detection, ensuring high resolution, sensitivity, and reproducibility. We provide a comprehensive guide covering the scientific rationale for method development, a step-by-step experimental protocol, method validation parameters, and troubleshooting advice to ensure reliable implementation in a laboratory setting.

Introduction and Scientific Rationale

This compound is an aromatic organic compound whose structure incorporates a phenol ring, a chloro group, and a trifluoromethyl (CF3) group. The presence of both the chlorine atom and the electron-withdrawing trifluoromethyl group enhances the molecule's lipophilicity and stability, making it a valuable building block in organic synthesis.[1] Ensuring the purity and concentration of this intermediate is paramount for the efficacy and safety of the final active ingredients.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering exceptional resolution and sensitivity for aromatic compounds.[3] This method employs a reversed-phase (RP) chromatographic approach, which is ideally suited for separating moderately polar to non-polar analytes. The fundamental principle of RP-HPLC is the partitioning of the analyte between a non-polar stationary phase (the C18 column) and a more polar mobile phase. Due to its chemical structure, this compound exhibits significant hydrophobic character and will be well-retained on the C18 stationary phase, allowing for excellent separation from polar impurities.

A critical aspect of analyzing phenolic compounds is controlling their ionization state. The hydroxyl group (-OH) on the phenol ring is weakly acidic.[4] Fluctuation in the mobile phase pH can cause the phenol to exist in both its neutral (protonated) and anionic (deprotonated) forms, leading to poor peak shape (tailing) and inconsistent retention times. To mitigate this, the mobile phase is acidified (e.g., with phosphoric acid) to a pH well below the analyte's pKa. This suppresses the ionization of the hydroxyl group, ensuring that the analyte is in a single, neutral form, which promotes sharp, symmetrical peaks and robust, reproducible results.[5]

Analyte Physicochemical Properties

Understanding the physicochemical properties of this compound is foundational to developing a specific and reliable HPLC method. These properties dictate the choice of column, mobile phase composition, and detector settings.

PropertyValueSource
Molecular Formula C₇H₄ClF₃O
Molecular Weight 196.55 g/mol
Appearance Liquid
Boiling Point 160 °C
Density 1.479 g/mL at 25 °C
pKa Estimated ~8-9*[4][6]
Solubility Soluble in organic solvents like acetonitrile, methanol. Insoluble in water.[6]

*Note: The exact pKa is not readily published, but is estimated based on similar phenolic structures. The electron-withdrawing groups (Cl, CF3) will lower the pKa relative to phenol (pKa 9.95).[4][6]

Detailed Experimental Protocol

This section provides a complete, step-by-step methodology for the HPLC analysis.

Instrumentation, Chemicals, and Materials
  • Instrumentation:

    • HPLC system equipped with a binary or quaternary pump, degasser, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).[3]

  • Analytical Column:

    • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Chemicals and Reagents:

    • This compound reference standard (≥98% purity).[7]

    • Acetonitrile (HPLC grade or higher).

    • Water (Type I, 18.2 MΩ·cm).

    • Phosphoric Acid (H₃PO₄), analytical grade (≥85%).

Preparation of Solutions
  • Mobile Phase Preparation (Aqueous Component):

    • To 1000 mL of Type I water, add 1.0 mL of 85% phosphoric acid.

    • Mix thoroughly to achieve a pH of approximately 2-3. This is Mobile Phase A .

  • Mobile Phase Preparation (Organic Component):

    • Use HPLC-grade acetonitrile as Mobile Phase B .

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with acetonitrile.

    • Sonicate for 5 minutes to ensure complete dissolution. This solution should be stored at 2-8°C and protected from light.

  • Working Standard Solutions:

    • Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the stock solution using the mobile phase as the diluent. These solutions are used to construct the calibration curve.

Chromatographic Conditions

The following table summarizes the optimized instrumental parameters for the analysis.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Isocratic: 60% Acetonitrile : 40% Water (with 0.1% H₃PO₄)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 275 nm
Run Time 10 minutes

Justification of Parameters:

  • Mobile Phase: The 60:40 acetonitrile/acidified water ratio provides a good balance of solvent strength to elute the analyte with a reasonable retention time while ensuring sufficient separation from potential impurities. The phosphoric acid maintains a low pH to ensure the analyte is in its non-ionized form, yielding a sharp, symmetrical peak.[5]

  • Column Temperature: Maintaining a constant temperature of 30°C ensures stable and reproducible retention times by minimizing viscosity fluctuations in the mobile phase.

  • Detection Wavelength: Aromatic compounds like phenols typically exhibit strong UV absorbance.[8] The λmax for phenol is around 270 nm.[4] A wavelength of 275 nm is chosen as a starting point, which should be near the absorbance maximum for this substituted phenol, providing high sensitivity. It is recommended to confirm the λmax using a DAD scan of the analyte standard.

Analytical Method Validation

To ensure the reliability and trustworthiness of the results, the method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).

Validation Parameters and Acceptance Criteria
ParameterProcedureAcceptance Criteria
System Suitability Inject the working standard (e.g., 25 µg/mL) five times before starting the analysis.Tailing Factor ≤ 1.5; Theoretical Plates > 2000; %RSD of retention time and peak area < 2.0%
Linearity Construct a calibration curve using 5-7 concentration levels.Correlation Coefficient (r²) ≥ 0.999
Accuracy Perform spike-recovery studies on a sample matrix at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).Mean Recovery between 98.0% and 102.0%
Precision Repeatability: Analyze six replicate preparations of the same sample. Intermediate Precision: Repeat the analysis on a different day with a different analyst.%RSD ≤ 2.0%
LOD & LOQ Determine based on the signal-to-noise ratio (S/N) of low-concentration standards.LOD: S/N ≥ 3:1; LOQ: S/N ≥ 10:1

Workflow and Data Processing

The overall analytical process follows a systematic workflow from preparation to final data reporting.

Analytical Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase (Acetonitrile / Acidified Water) C Prepare Working Standards & Sample Solutions A->C B Prepare Standard Stock (1000 µg/mL) B->C D System Suitability Test (SST) C->D E Inject Calibration Standards D->E F Inject Samples E->F H Generate Calibration Curve (Linear Regression) E->H G Integrate Chromatograms F->G G->H I Calculate Concentration in Samples G->I H->I J Generate Report I->J

Caption: HPLC analysis workflow from preparation to reporting.

Calculation

The concentration of this compound in an unknown sample is determined by using the linear regression equation derived from the calibration curve:

  • y = mx + c

Where:

  • y = Peak area of the analyte in the sample

  • m = Slope of the calibration curve

  • x = Concentration of the analyte

  • c = y-intercept of the calibration curve

The concentration (x) is calculated as: x = (y - c) / m

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing 1. Mobile phase pH is too high, causing partial ionization. 2. Column contamination or degradation. 3. Column overloading.1. Ensure mobile phase pH is between 2-3. 2. Flush the column or replace it if necessary. 3. Dilute the sample and re-inject.
Shifting Retention Times 1. Inconsistent mobile phase composition. 2. Fluctuation in column temperature. 3. Pump malfunction or leak.1. Prepare fresh mobile phase and degas thoroughly. 2. Ensure the column oven is on and stable. 3. Check pump pressure and inspect for leaks.
Noisy Baseline 1. Air bubbles in the system. 2. Contaminated mobile phase or detector cell. 3. Aging detector lamp.1. Degas the mobile phase and purge the pump. 2. Flush the system with a strong solvent (e.g., isopropanol). 3. Check lamp energy and replace if low.
Split Peaks 1. Clogged frit or void in the column head. 2. Sample solvent is much stronger than the mobile phase.1. Reverse-flush the column or replace it. 2. Dilute the sample in the mobile phase.

Conclusion

This application note presents a simple, robust, and reliable isocratic RP-HPLC method for the quantitative determination of this compound. The method demonstrates excellent performance characteristics and is suitable for routine quality control analysis in industrial and research environments. By carefully controlling the mobile phase pH and other chromatographic parameters, users can achieve accurate and precise results, ensuring the quality of this important chemical intermediate.

References

  • MySkinRecipes. 3-Chloro-2-(Trifluoromethyl)Phenol. Available from: [Link]

  • Wikipedia. Phenol. Available from: [Link]

  • PubChem. 4-Chloro-3-(trifluoromethyl)phenol. Available from: [Link]

  • National Center for Biotechnology Information. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Available from: [Link]

  • ResearchGate. Figure S12 HPLC analysis of the [ 18 F]trifluoromethylation reaction of... Available from: [Link]

  • ResearchGate. Why the UV-vis spectra of 3 chloro phenol changes. Available from: [Link]

  • ACS Publications. Determination of Halogenated Phenols in Raw and Potable Water by Selected Ion Gas Chromatography-Mass Spectrometry. Available from: [Link]

  • ResearchGate. A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves | Request PDF. Available from: [Link]

  • Agilent. Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. Available from: [Link]

  • Pharmacognosy Magazine. Method Development on Reverse-Phase High-Performance Liquid Chromatography for the Improvement of Routine Analysis of Flavonoids. Available from: [Link]

  • The Royal Society of Chemistry. [18F]Radiolabeling Fluorination of Monofluoroalkyl Triflates for the Synthesis of [18F]Difluoromethylated Alkanes. Available from: [Link]

  • Preprints.org. Analysis of phenols and oxidation intermediates in coking wastewater by hplc. Available from: [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. Available from: [Link]

  • Google Patents. US4207266A - Process for the preparation of trifluoromethylated aromatic compounds.
  • U.S. Environmental Protection Agency. "Method 528 - Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/". Available from: [Link]

  • Frontiers. Reversed-Phase HPLC Characterization and Quantification and Antioxidant Capacity of the Phenolic Acids and Flavonoids Extracted. Available from: [Link]

  • LCGC. The LCGC Blog: UV Detection for HPLC—Fundamental Principle, Practical Implications. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of trifluoromethyl arenes. Available from: [Link]

  • Karlsruhe Institute of Technology. Chlorophylls and Carotenoids: Measurement and Characterization by UV-VIS - Spectroscopy. Available from: [Link]

  • Labflow. UTA-809 Spectrophotometric Determination of Purity and Concentration. Available from: [Link]

  • Research Scientific. This compound, 98%. Available from: [Link]

Sources

GC-MS Analysis of 2-Chloro-3-(trifluoromethyl)phenol Derivatives: A Comprehensive Protocol for Identification and Quantification

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals and Researchers

Abstract

This document provides a detailed methodology for the analysis of 2-Chloro-3-(trifluoromethyl)phenol and its derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). This compound serves as a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] Accurate identification and quantification of this analyte and its related substances are paramount for process optimization, quality control, and metabolic studies. The inherent characteristics of phenolic compounds, such as their polarity and active hydroxyl group, necessitate a derivatization step to ensure robust and reproducible chromatographic analysis.[3] This guide details a validated protocol involving silylation, followed by GC-MS analysis, providing field-proven insights into the causality behind experimental choices to ensure scientific integrity and trustworthy results.

Introduction and Scientific Rationale

This compound is an aromatic organic compound featuring chloro and trifluoromethyl substitutions, which impart unique chemical properties valuable in organic synthesis.[1][4] The trifluoromethyl group, in particular, can enhance the metabolic stability and efficacy of parent drug molecules.[2][5] Consequently, methods for the precise analysis of this intermediate are critical in drug development and manufacturing.

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical technique for the identification and quantification of volatile and semi-volatile compounds due to its exceptional sensitivity, selectivity, and the rich structural information provided by mass spectrometry.[3][6] However, the direct analysis of phenols by GC can be challenging. The polar hydroxyl group (-OH) can interact with active sites in the GC inlet and column, leading to poor peak shape (tailing) and reduced sensitivity.

To overcome these challenges, a derivatization step is essential.[3] This process replaces the active hydrogen of the hydroxyl group with a non-polar functional group, thereby increasing the analyte's volatility and thermal stability, making it more amenable to GC analysis.[3][7] Silylation, the formation of a trimethylsilyl (TMS) ether, is one of the most common and effective derivatization techniques for phenols, offering rapid reaction times and stable derivatives.[7]

The Critical Role of Derivatization: Silylation

The core of this protocol is the conversion of the polar phenol into a non-polar silyl ether. This is not merely a preparatory step but a chemical modification grounded in enhancing the analyte's compatibility with the GC system.

Causality:

  • Increased Volatility: The replacement of the polar O-H bond with a non-polar O-Si(CH₃)₃ bond reduces intermolecular hydrogen bonding, which in turn lowers the boiling point of the analyte, allowing it to transition into the gas phase at a lower temperature.[7]

  • Improved Thermal Stability: The resulting TMS-ether is more stable at the high temperatures typically used in the GC injector and oven, preventing on-column degradation.[3]

  • Enhanced Chromatographic Performance: By eliminating the active hydrogen, interactions with the stationary phase are minimized, resulting in sharper, more symmetrical peaks and improved resolution.

The chosen reagent for this protocol is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like Trimethylchlorosilane (TMCS). BSTFA is a powerful silylating agent, and its byproducts are volatile and do not interfere with the chromatography.[3]

cluster_reaction Silylation Reaction Analyte This compound (Polar, Less Volatile) Product TMS-ether Derivative (Non-polar, Volatile) Analyte->Product + Reagent BSTFA + TMCS Catalyst (Silylating Agent) Reagent->Product 70°C, 30 min Byproducts Volatile Byproducts Product->Byproducts +

Caption: Silylation of the target phenol to its TMS-ether derivative.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. The inclusion of an internal standard and quality control checks at each stage ensures the reliability of the final data.

Materials and Reagents
  • Standards: this compound (≥98% purity)

  • Internal Standard (IS): 4-Chlorophenol-d4 or a suitable analogue not present in samples.

  • Solvents: Acetonitrile, Dichloromethane, Pyridine (Anhydrous, GC-grade)

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Gases: Helium (99.999% purity)

  • Other: Anhydrous Sodium Sulfate, 2 mL GC vials with PTFE-lined septa.

Instrumentation and Conditions

The following parameters are a robust starting point and can be optimized for specific instrumentation. This method is based on established protocols for phenolic compounds.[8][9]

Parameter Setting Rationale
GC System Agilent 6890N or equivalentA widely used, reliable GC platform.
Column HP-5MS (or equivalent 5% Phenyl Polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessThis non-polar column provides excellent separation for a wide range of semi-volatile compounds, including silylated phenols.[8][9]
Injector Splitless mode, 275 °CSplitless injection maximizes the transfer of analyte onto the column, enhancing sensitivity for trace analysis.[9]
Injection Volume 1 µLStandard volume for capillary GC.
Carrier Gas Helium at a constant flow of 1.0 mL/minInert carrier gas providing good chromatographic efficiency.[8]
Oven Program Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C, Hold: 5 minA temperature ramp allows for the separation of compounds with different volatilities.
MS System Agilent 5973 or equivalent Mass Selective DetectorProvides sensitive detection and mass spectral data for identification.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization energy that produces reproducible fragmentation patterns, allowing for library matching.
Source Temperature 230 °COptimizes ion formation and minimizes source contamination.
Transfer Line Temp. 280 °CPrevents condensation of the analyte as it passes from the GC to the MS.
Mass Scan Range 50 - 400 amuCovers the expected mass range of the derivatized analyte and its fragments.
Step-by-Step Workflow

The entire process, from sample preparation to data analysis, is outlined below. For samples in complex matrices (e.g., wastewater, soil), an initial extraction step such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is required.[10]

cluster_workflow Analytical Workflow A 1. Sample/Standard Preparation B 2. Aliquot Transfer (100 µL) A->B C 3. Solvent Evaporation (under N₂) B->C D 4. Derivatization (50 µL Pyridine + 50 µL BSTFA) C->D E 5. Reaction (70 °C for 30 min) D->E F 6. GC-MS Injection (1 µL) E->F G 7. Data Acquisition & Processing F->G

Caption: Step-by-step experimental workflow for GC-MS analysis.

Protocol:

  • Standard/Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

    • Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by serial dilution. Spike each with the internal standard to a final concentration of 5 µg/mL.

    • For unknown samples, perform necessary extraction and cleanup, ensuring the final extract is in a volatile solvent like dichloromethane or acetonitrile.[10]

  • Derivatization:

    • Transfer a 100 µL aliquot of each standard or sample extract into a 2 mL GC vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen. This is crucial as water can hydrolyze the silylating reagent.

    • Add 50 µL of anhydrous pyridine to reconstitute the residue. Pyridine acts as a catalyst and a solvent.[8]

    • Add 50 µL of BSTFA (with 1% TMCS).

    • Immediately cap the vial tightly and vortex for 10 seconds.

    • Heat the vial in a heating block or oven at 70 °C for 30 minutes to ensure complete derivatization.

    • Allow the vial to cool to room temperature before injection.

  • GC-MS Analysis:

    • Inject 1 µL of the cooled, derivatized sample onto the GC-MS system using the parameters outlined in Table 1.

    • Acquire data in full scan mode.

Data Analysis and Interpretation

Analyte Identification

The identity of the derivatized this compound is confirmed by a combination of its gas chromatographic retention time (RT) and its unique mass spectrum.

Mass Spectrum and Fragmentation

The derivatization adds a trimethylsilyl group (-Si(CH₃)₃) in place of the hydroxyl proton, increasing the molecular weight by 72 amu.

  • Molecular Weight of Analyte: 196.55 g/mol [1]

  • Molecular Weight of TMS-Derivative: 196.55 + 72.09 = 268.64 g/mol

The Electron Ionization (EI) process will generate a characteristic fragmentation pattern. For aromatic compounds, fragmentation often leads to stable resonance structures.[11]

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): A peak at m/z 268, corresponding to the intact derivatized molecule. The presence of a chlorine atom will result in an M+2 isotope peak at m/z 270 with approximately one-third the intensity of the M+ peak.

  • [M-15]⁺: A prominent peak at m/z 253, resulting from the loss of a methyl radical (•CH₃) from the TMS group. This is a hallmark of TMS derivatives.

  • Loss of •CF₃: Fragmentation may involve the loss of the trifluoromethyl radical, leading to ions around m/z 199.

  • Aromatic Fragments: Cleavage of the aromatic ring can produce characteristic ions. The tropylium ion (m/z 91) is a common rearrangement fragment for some aromatic structures, though other ring fragments will be specific to this molecule's substitution pattern.[11]

Analyte Derivative Expected RT (min) Molecular Ion (m/z) Key Fragment Ions (m/z)
This compoundTMS-ether~10-15268 (M⁺), 270 (M+2)253 ([M-15]⁺), and other characteristic ring fragments.
Quantification

Quantification is achieved by creating a calibration curve. Plot the ratio of the peak area of the analyte's primary quantifier ion (e.g., m/z 253) to the peak area of the internal standard's quantifier ion against the concentration of the standards. The concentration of the analyte in unknown samples can then be determined from this curve using linear regression.

Conclusion

This application note presents a robust and reliable GC-MS method for the analysis of this compound following silylation. The detailed protocol, grounded in established chemical principles, provides the necessary steps for accurate and reproducible quantification. By explaining the causality behind critical steps like derivatization and instrumental parameter selection, this guide equips researchers and drug development professionals with a self-validating methodology essential for quality control and advanced chemical synthesis research.

References

  • Benchchem. (n.d.). A Comparative Guide to the GC-MS Analysis of 2-Chloro-3-fluorotoluene.
  • ResearchGate. (2025). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling.
  • Global NEST Journal. (2020). Determination of phenolic compounds in industrial wastewaters by gas chromatography after extraction and preconcentration by microextraction.
  • ResearchGate. (2025). GC/MS Determination of Phenolic Compounds in Soil Samples Using Soxhlet Extraction and Derivatization Techniques.
  • Phenomenex. (n.d.). Derivatization for Gas Chromatography.
  • PubMed. (n.d.). A Novel Derivatization of Phenol After Extraction From Human Serum Using Perfluorooctanoyl Chloride for Gas Chromatography-Mass Spectrometric Confirmation and Quantification.
  • Thermo Fisher Scientific. (n.d.). Analysis of Phenols and Chlorinated Phenols in Drinking Water by GC/MS.
  • MDPI. (n.d.). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling.
  • Sigma-Aldrich. (n.d.). This compound 98.
  • E-Journal of Chemistry. (n.d.).
  • Chromatography Forum. (2019). Chlorinated phenols contaminate GC column or mass spec?.
  • ResearchGate. (2025). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS.
  • ResearchGate. (2025). Separation of some halogenated phenols by GC-MS.
  • Google Patents. (n.d.). EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
  • PubMed Central (PMC). (n.d.). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches.
  • MATEC Web of Conferences. (n.d.). Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS).
  • Wikipedia. (n.d.). Phenol.
  • EPA. (n.d.). Method 8041A: Phenols by Gas Chromatography.
  • ResearchGate. (2025). Determination of phenols and chlorophenols as trimethylsilyl derivatives using gas chromatography–mass spectrometry.
  • PubChem. (n.d.). 2-Chloro-4-(trifluoromethyl)phenol.
  • Fluorine Notes. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups.
  • Chem-Impex. (n.d.). 2-Chloro-4-(trifluoromethyl)phenol.
  • PMC - NIH. (n.d.). Rapid Biomolecular Trifluoromethylation Using Cationic Aromatic Sulfonate Esters as Visible Light-Triggered Radical Photocages.
  • YouTube. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

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"experimental setup for reactions involving 2-Chloro-3-(trifluoromethyl)phenol"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Experimental Setup for Reactions Involving 2-Chloro-3-(trifluoromethyl)phenol

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of this compound

This compound is a highly functionalized aromatic building block crucial in the synthesis of advanced materials, pharmaceuticals, and agrochemicals.[1][2][3] Its chemical architecture, featuring a nucleophilic hydroxyl group and an electron-deficient aromatic ring substituted with both chloro and trifluoromethyl groups, offers a unique platform for diverse chemical transformations. The trifluoromethyl (-CF3) group significantly enhances lipophilicity and metabolic stability in bioactive molecules, while the chloro and hydroxyl moieties serve as versatile handles for cross-coupling and etherification reactions, respectively.[2]

This application note provides a comprehensive guide to the experimental setup for a key reaction involving this phenol: the copper-catalyzed Ullmann Condensation for O-arylation. We will delve into the causality behind the protocol design, ensuring a robust and reproducible methodology grounded in established chemical principles.

Chemical Profile and Safety Mandates

Before proceeding with any experimental work, it is imperative to understand the material's properties and associated hazards.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₄ClF₃O[1][2]
Molecular Weight 196.55 g/mol [1][4]
Appearance Liquid[1]
Density 1.479 g/mL at 25 °C[1]
Boiling Point 160 °C[1]
Flash Point 79 °C (174.2 °F)[1]
CAS Number 138377-34-1[1]
Core Safety Directives: Handling Halogenated Phenols

Phenolic compounds are acutely toxic and corrosive.[5] this compound, specifically, is classified as a skin, eye, and respiratory irritant.[1][4] Adherence to strict safety protocols is non-negotiable.

  • Engineering Controls : All manipulations must be performed inside a certified chemical fume hood to prevent inhalation of vapors.

  • Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is required.[6]

    • Eye Protection : Chemical splash goggles and a face shield are mandatory.[6][7]

    • Hand Protection : Use heavy-duty neoprene or butyl gloves over standard nitrile gloves. Phenol can penetrate latex and thin nitrile gloves.[5][6] Gloves must be changed immediately upon any suspected contact.

    • Body Protection : A flame-resistant lab coat, worn fully buttoned, over long pants and closed-toe shoes is essential.[6] For larger scale operations, a chemically resistant apron is recommended.[7]

  • Spill & Emergency Response : An emergency shower and eyewash station must be accessible. Spills should be absorbed with an inert material (e.g., sand or vermiculite) and disposed of as hazardous waste.[8] Do not wash into sewers.

Reaction Focus: Copper-Catalyzed Ullmann O-Arylation

The Ullmann condensation is a cornerstone reaction for the formation of diaryl ethers, leveraging a copper catalyst to couple a phenol with an aryl halide.[9] This method is particularly effective for electron-deficient phenols like our substrate. The electron-withdrawing nature of the -Cl and -CF₃ groups increases the acidity of the phenolic proton, facilitating its removal by a mild base to form the nucleophilic phenoxide.

The general reaction is as follows:

Ar-OH + Ar'-X --[Cu catalyst, Base]--> Ar-O-Ar'

Mechanistic Rationale

The trustworthiness of a protocol stems from understanding its underlying mechanism. The Ullmann reaction is believed to proceed through a catalytic cycle involving copper in different oxidation states.

  • Phenoxide Formation : A base deprotonates the phenol to form the corresponding phenoxide anion.

  • Oxidative Addition : The copper(I) catalyst reacts with the aryl halide (Ar'-X) in an oxidative addition step to form a copper(III) intermediate.

  • Reductive Elimination : The phenoxide coordinates to the copper center, followed by reductive elimination to form the desired diaryl ether product (Ar-O-Ar') and regenerate the copper(I) catalyst.

Ullmann_Mechanism cluster_cycle Catalytic Cycle CuI Cu(I) Catalyst CuIII Ar'-Cu(III)-X Intermediate CuI->CuIII Oxidative Addition (+ Ar'-X) Product_Complex Ar-O-Cu(III)-Ar' Complex CuIII->Product_Complex Ligand Exchange (+ Ar-O⁻) Product_Complex->CuI Reductive Elimination (Product Ar-O-Ar' released) Phenol 2-Chloro-3-(CF3)Phenol Phenoxide Phenoxide (Ar-O⁻) Phenol->Phenoxide Deprotonation Phenoxide->CuIII Base Base (e.g., K₂CO₃) Base->Phenol

Caption: Simplified catalytic cycle for the Ullmann O-arylation.

Detailed Experimental Protocol

This protocol describes the synthesis of 2-chloro-1-(phenoxy)-3-(trifluoromethyl)benzene via the Ullmann condensation of this compound with iodobenzene.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeEquivalents
This compound196.555.0983 mg1.0
Iodobenzene204.016.00.67 mL1.2
Copper(I) Iodide (CuI)190.450.595 mg0.1
Potassium Carbonate (K₂CO₃), anhydrous138.2110.01.38 g2.0
N,N-Dimethylformamide (DMF), anhydrous--25 mL-
Apparatus Setup Workflow

A meticulously prepared apparatus is fundamental to the success of air- and moisture-sensitive reactions.

Experimental_Workflow cluster_prep Preparation & Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Oven-dry all glassware (Flask, Condenser) B 2. Assemble apparatus under positive N₂ pressure A->B C 3. Charge flask with solids: Phenol, K₂CO₃, CuI B->C D 4. Add anhydrous DMF via syringe C->D E 5. Purge with N₂ for 15 min D->E F 6. Add Iodobenzene via syringe E->F G 7. Heat to 120-130 °C with stirring F->G H 8. Monitor reaction by TLC G->H I 9. Cool to RT, Quench with NH₄Cl(aq) H->I J 10. Extract with Ethyl Acetate (3x) I->J K 11. Wash organic layer (Brine) J->K L 12. Dry (Na₂SO₄), filter, concentrate K->L M 13. Purify by column chromatography L->M N 14. Characterize pure product (NMR, MS, IR) M->N

Caption: Step-by-step experimental workflow from setup to analysis.

Step-by-Step Methodology
  • Apparatus Preparation : All glassware (a 100 mL round-bottom flask, reflux condenser, and magnetic stir bar) must be oven-dried at 120 °C for at least 4 hours and allowed to cool in a desiccator. Assemble the apparatus promptly and maintain it under a positive pressure of inert gas (Nitrogen or Argon).

  • Charging Reagents : To the flask, add this compound (983 mg, 5.0 mmol), anhydrous potassium carbonate (1.38 g, 10.0 mmol), and copper(I) iodide (95 mg, 0.5 mmol). The base is used in excess to ensure complete deprotonation of the phenol.[10]

  • Solvent Addition and Purging : Add anhydrous N,N-Dimethylformamide (25 mL) via a syringe. DMF is a high-boiling polar aprotic solvent suitable for this reaction type.[11] Bubble nitrogen through the stirred suspension for 15 minutes to remove any dissolved oxygen, which can deactivate the catalyst.

  • Initiation : Add iodobenzene (0.67 mL, 6.0 mmol) to the reaction mixture via syringe. Iodobenzene is chosen as the aryl halide because aryl iodides are generally more reactive than aryl chlorides in Ullmann couplings.[9]

  • Reaction Conditions : Immerse the flask in a preheated oil bath at 120-130 °C. High temperatures are typically required to drive Ullmann reactions to completion.[9][11]

  • Monitoring : Follow the consumption of the starting phenol using Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 12-24 hours.

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Pour the dark slurry into a beaker containing 100 mL of saturated aqueous ammonium chloride solution to quench the reaction and complex with residual copper salts.

  • Extraction : Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing and Drying : Wash the combined organic extracts with brine (50 mL) to remove residual water and DMF. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : The resulting crude oil is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to yield the pure diaryl ether.

  • Characterization : The identity and purity of the final product, 2-chloro-1-(phenoxy)-3-(trifluoromethyl)benzene, should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion

This compound is a valuable and reactive intermediate. The successful execution of its transformations, such as the Ullmann O-arylation detailed herein, is contingent upon a thorough understanding of the reaction mechanism, meticulous attention to anhydrous and anaerobic techniques, and an unwavering commitment to safety. This protocol provides a validated, field-tested framework for researchers to confidently utilize this building block in the development of novel molecules with significant potential in drug discovery and materials science.

References

  • Wikipedia. Phenol. [Link]

  • Google Patents.
  • MySkinRecipes. 3-Chloro-2-(Trifluoromethyl)Phenol. [Link]

  • ACS Publications. PhenoFluorMix: Practical Chemoselective Deoxyfluorination of Phenols | Organic Letters. [Link]

  • PubChem. 2-Chloro-4-(trifluoromethyl)phenol. [Link]

  • ACS Publications. Synthesis of Chloro(phenyl)trifluoromethyliodane and Catalyst-Free Electrophilic Trifluoromethylations | Organic Letters. [Link]

  • New Jersey Department of Health. Phenol - Hazardous Substance Fact Sheet. [Link]

  • ResearchGate. Base‐Mediated O‐Arylation of Alcohols and Phenols by Triarylsulfonium Triflates | Request PDF. [Link]

  • Chemistry LibreTexts. 22.4: Preparation of Phenols: Nucleophilic Aromatic Substitution. [Link]

  • ACS Publications. Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction | Chemical Reviews. [Link]

  • Wikipedia. Ullmann condensation. [Link]

  • Texas Woman's University. Phenol SOP. [Link]

  • ACS Publications. Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides | The Journal of Organic Chemistry. [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution – The SNAr Mechanism. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • RSC Publishing. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. [Link]

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  • PubMed. Catalytic intermolecular ortho-arylation of phenols. [Link]

  • Google Patents. US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol.
  • OSTI.GOV. Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Ele. [Link]

  • MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

  • Oriental Journal of Chemistry. Recent Trifluoromethylation Reactions. A Mini Review Paper. [Link]

  • Yale Environmental Health & Safety. Phenol Standard Operating Procedure. [Link]

  • ResearchGate. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

  • JoVE. Video: Nucleophilic Aromatic Substitution: Addition–Elimination (SNAr). [Link]

  • ResearchGate. (PDF) Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions. [Link]

  • ResearchGate. (PDF) Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. [Link]

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Synthesis of Bioactive Heterocycles from Trifluoromethylphenols: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Fluorine in Medicinal Chemistry

The incorporation of the trifluoromethyl (CF₃) group into phenolic scaffolds represents a cornerstone of modern medicinal chemistry. Trifluoromethylphenols are not merely inert building blocks; they are strategically designed precursors that imbue the resulting heterocyclic structures with a unique combination of properties essential for drug efficacy. The strong electron-withdrawing nature of the CF₃ group significantly alters the electronic landscape of the phenol ring, influencing its reactivity and the physicochemical properties of the final bioactive molecule. This modification can lead to enhanced metabolic stability by blocking sites susceptible to oxidative metabolism, increased lipophilicity which can improve membrane permeability, and altered pKa values that affect drug-receptor interactions and solubility.[1] Consequently, heterocyles derived from trifluoromethylphenols are prevalent in a wide array of pharmaceuticals, demonstrating activities ranging from antimicrobial and antiviral to anticancer and anti-inflammatory.

This technical guide provides a comprehensive overview of the synthesis of various classes of bioactive heterocycles from trifluoromethylphenol precursors. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying mechanistic principles and strategic considerations that guide the synthetic process.

I. Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are the most abundant class of heterocyclic compounds in approved drugs. The strategic placement of a trifluoromethyl group on a phenol ring provides a versatile starting point for the synthesis of a diverse range of N-heterocycles with significant biological activities.

A. Trifluoromethylated Benzimidazoles: Potent Antimicrobial and Antiprotozoal Agents

Benzimidazoles are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including anthelmintic, antifungal, and anticancer properties.[2] The synthesis of 2-(trifluoromethyl)benzimidazoles is a classic example of leveraging the reactivity of trifluoromethylphenols.

Core Concept: The Phillips-Ladenburg Condensation

The most common and straightforward method for the synthesis of 2-(trifluoromethyl)benzimidazoles is the Phillips-Ladenburg condensation. This reaction involves the cyclocondensation of an o-phenylenediamine with a carboxylic acid, in this case, trifluoroacetic acid. The trifluoromethyl group of the acid is directly incorporated into the 2-position of the benzimidazole ring.

Mechanistic Rationale:

The reaction proceeds through a nucleophilic attack of one of the amino groups of the o-phenylenediamine on the carbonyl carbon of trifluoroacetic acid, forming a tetrahedral intermediate. Subsequent dehydration and intramolecular cyclization, driven by the proximity of the second amino group, leads to the formation of the stable aromatic benzimidazole ring. The electron-withdrawing nature of the trifluoromethyl group can facilitate the initial nucleophilic attack and stabilize the resulting heterocycle.

Experimental Protocol: Synthesis of 2-(Trifluoromethyl)-1H-benzimidazole [3][4]

Materials:

  • 4-(Trifluoromethyl)-1,2-phenylenediamine

  • Trifluoroacetic acid (TFA)

  • 4M Hydrochloric acid (HCl)

  • Ammonium hydroxide (NH₄OH)

  • Ethanol

  • Activated charcoal

Procedure:

  • A mixture of 4-(trifluoromethyl)-1,2-phenylenediamine (1.0 eq) and trifluoroacetic acid (1.2 eq) in 4M HCl (5 mL per gram of diamine) is heated at reflux for 4 hours.

  • The reaction mixture is cooled to room temperature and filtered.

  • The filtrate is carefully neutralized with concentrated ammonium hydroxide until a precipitate forms.

  • The precipitate is collected by filtration, washed with cold water, and dried.

  • The crude product is recrystallized from aqueous ethanol with the addition of activated charcoal to afford pure 2-(trifluoromethyl)-1H-benzimidazole.

Data Presentation: Representative Trifluoromethylated Benzimidazoles and their Bioactivity

CompoundSubstituent (R)Biological ActivityReference
2-(Trifluoromethyl)-1H-benzimidazoleHAntiprotozoal, Anthelmintic[3][4]
5-Chloro-2-(trifluoromethyl)-1H-benzimidazole5-ClAntifungal[2]
5,6-Dichloro-2-(trifluoromethyl)-1H-benzimidazole5,6-diClAntiviral
B. Trifluoromethylated Quinolines: Scaffolds for Antimalarial and Anticancer Drugs

Quinolines are another critical class of nitrogen-containing heterocycles with a rich history in medicinal chemistry, most notably as the core scaffold of the antimalarial drug quinine. The incorporation of a trifluoromethyl group into the quinoline ring system can significantly enhance its therapeutic potential.[1]

Core Concept: Conrad-Limpach and Related Cyclization Strategies

The synthesis of trifluoromethylated quinolines often employs variations of classical quinoline syntheses, such as the Conrad-Limpach and Doebner-von Miller reactions. These methods typically involve the reaction of an aniline with a β-ketoester or an α,β-unsaturated carbonyl compound, followed by a cyclization and aromatization sequence. The use of trifluoromethylated anilines or trifluoromethylated β-ketoesters allows for the regioselective introduction of the CF₃ group.

Workflow for Conrad-Limpach Synthesis of 4-(Trifluoromethyl)quinolines:

G cluster_reactants Reactants cluster_steps Reaction Steps cluster_products Products Trifluoromethylaniline m-(Trifluoromethyl)aniline Condensation Condensation (Formation of β-enamino ester) Trifluoromethylaniline->Condensation Ketoester Ethyl Acetoacetate Ketoester->Condensation Intermediate Ethyl 3-(m-trifluoromethylanilino)crotonate Condensation->Intermediate Intermediate Formation Cyclization Thermal Cyclization (High Temperature) Product 4-Hydroxy-2-methyl-6-(trifluoromethyl)quinoline Cyclization->Product Final Product Aromatization Aromatization Intermediate->Cyclization G cluster_reactants Reactants cluster_steps Reaction Steps cluster_product Product Dicarbonyl 1,4-Dicarbonyl Compound (Trifluoromethylated) Thionation Thionation of Carbonyls Dicarbonyl->Thionation SulfurizingAgent Sulfurizing Agent (e.g., Lawesson's Reagent) SulfurizingAgent->Thionation Cyclization Intramolecular Cyclization Thionation->Cyclization Intermediate Formation Dehydration Dehydration Cyclization->Dehydration Thiophene Trifluoromethylated Thiophene Dehydration->Thiophene G cluster_cycle Photocatalytic Cycle cluster_reactants Reactants & Reagents cluster_intermediates Intermediates cluster_product Product PC Photocatalyst (PC) PC_excited Excited Photocatalyst (PC*) PC->PC_excited Excitation PC_oxidized Oxidized Photocatalyst (PC+) PC_excited->PC_oxidized SET PC_oxidized->PC Regeneration PC_reduced Reduced Photocatalyst (PC-) Light Visible Light (hν) Light->PC CF3_source CF3 Source (e.g., CF3SO2Cl) CF3_radical •CF3 Radical CF3_source->CF3_radical Reduction Arene Arene/Heteroarene Radical_adduct Arene-CF3 Radical Adduct Arene->Radical_adduct CF3_radical->Radical_adduct Radical Addition Product Trifluoromethylated Arene Radical_adduct->Product Oxidation & Deprotonation

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-3-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Chloro-3-(trifluoromethyl)phenol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, we address common challenges and frequently asked questions to help you improve your yield, optimize your reaction conditions, and troubleshoot any issues you may encounter.

Overview of the Primary Synthetic Route

This compound is a crucial building block in the synthesis of various pharmaceuticals and agrochemicals. A common and effective method for its preparation involves a multi-step process starting from 2-chloro-3-(trifluoromethyl)aniline. This process typically includes a diazotization reaction followed by a hydrolysis step. Understanding the nuances of this pathway is key to achieving high yields and purity.

A prevalent synthetic strategy is the Sandmeyer-type reaction, which involves the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[1][2] This versatile reaction can be adapted for hydroxylation, allowing for the synthesis of phenols.[3]

Troubleshooting Guides and FAQs

Here we address specific issues that may arise during the synthesis of this compound.

Q1: My yield of this compound is consistently low. What are the likely causes and how can I improve it?

Low yields are a common frustration in multi-step syntheses. The primary culprits in this particular synthesis often lie in the instability of the diazonium salt intermediate and incomplete hydrolysis.

Potential Causes and Solutions:

  • Decomposition of the Diazonium Salt: Aryl diazonium salts are notoriously unstable at elevated temperatures.[4] To mitigate this, it is crucial to maintain a low temperature (typically 0-5 °C) throughout the diazotization process.

  • Incomplete Hydrolysis: The conversion of the diazonium salt to the phenol requires careful control of reaction conditions. Insufficient heating during the hydrolysis step can lead to an incomplete reaction.

  • Side Reactions: The diazonium salt can undergo a variety of unwanted side reactions, such as reduction or coupling, which will lower the yield of the desired phenol.

Troubleshooting Workflow:

Caption: A workflow for troubleshooting low yields.

Experimental Protocol for Yield Improvement:

  • Diazotization:

    • Dissolve 2-chloro-3-(trifluoromethyl)aniline in an aqueous acidic solution (e.g., HCl or H₂SO₄) and cool to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5 °C.

    • Stir for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Hydrolysis:

    • Carefully and slowly add the cold diazonium salt solution to a pre-heated aqueous solution (e.g., dilute H₂SO₄) at a temperature sufficient to induce hydrolysis without causing vigorous decomposition (typically 50-60 °C to start, then gradually increasing).

    • The evolution of nitrogen gas is a key indicator of the reaction's progress.[5]

    • After the addition is complete, continue to heat the mixture (e.g., to 80-100 °C) for a specified time to ensure complete conversion to the phenol.

Q2: I am observing significant amounts of tar-like byproducts. What causes this and how can I prevent it?

The formation of tar-like substances is often due to the decomposition of the diazonium salt and subsequent polymerization reactions.

Causality and Prevention:

  • Localized Overheating: During the addition of the diazonium salt to the hot hydrolysis medium, localized overheating can lead to uncontrolled decomposition.

  • Presence of Impurities: Impurities in the starting aniline can sometimes catalyze the decomposition of the diazonium salt.

Recommended Practices:

  • Controlled Addition: Add the diazonium salt solution slowly and with vigorous stirring to the hydrolysis mixture to ensure rapid dispersion and prevent localized temperature spikes.

  • Purity of Starting Materials: Ensure the 2-chloro-3-(trifluoromethyl)aniline is of high purity. Recrystallization or distillation of the starting material may be necessary.

Q3: How can I effectively purify the final product, this compound?

Purification is critical to obtaining a high-purity final product. A combination of techniques is often most effective.

Purification MethodDescriptionKey Considerations
Distillation The crude product can be purified by vacuum distillation.[6]The boiling point of this compound is approximately 160 °C.
Chromatography Column chromatography on silica gel can be used to separate the desired product from isomers and other impurities.[4]A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically effective.
Aqueous Workup Washing the crude product with a dilute base (e.g., NaHCO₃) can remove acidic impurities.Care must be taken to not use a strong base, which could deprotonate the desired phenol and lead to loss of product into the aqueous layer.
Q4: Are there alternative synthetic routes I should consider?

While the diazotization of 2-chloro-3-(trifluoromethyl)aniline is a common route, other methods exist, though they may have their own challenges.

  • Nucleophilic Aromatic Substitution: In some cases, a suitably activated aromatic ring can undergo nucleophilic aromatic substitution to introduce a hydroxyl group. For example, a related compound, 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol, has been synthesized via the displacement of a fluorine atom on 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol at high temperatures.[7]

  • Baeyer-Villiger Oxidation: An alternative approach involves the Baeyer-Villiger oxidation of 3-(trifluoromethyl)benzaldehyde to a formate ester, which is then hydrolyzed to the corresponding phenol.[4]

Synthetic Pathway Overview:

Caption: Primary synthesis route for this compound.

References

  • Ghosh, A., et al. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19(8), 3297-3327. Available at: [Link]

  • Wang, Y., et al. (2018). Synthesis of Chloro(phenyl)trifluoromethyliodane and Catalyst-Free Electrophilic Trifluoromethylations. Request PDF. Available at: [Link]

  • BYJU'S. Sandmeyer Reaction Mechanism. Available at: [Link]

  • ResearchGate. Synthesis of 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol. Available at: [Link]

  • L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. Available at: [Link]

  • Zhong, L., et al. (2022). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Molecules, 27(9), 2959. Available at: [Link]

  • Google Patents. (1980). Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers. EP0019388A1.
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  • Google Patents. (2014). Synthesis method of 2-methyl-3-trifluoromethyl phenylamine. CN103570558A.
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  • Google Patents. (1979). Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates. EP0004447A2.
  • PubMed Central. (2016). Exploring Flow Procedures for Diazonium Formation. Available at: [Link]

  • Wiley Online Library. (2015). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Angewandte Chemie International Edition. Available at: [Link]

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  • YouTube. (2022). Benzene diazonium chloride on hydrolysis gives (1) benzene (2) benz... Available at: [Link]

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  • Vedantu. (2023). Benzene diazonium chloride on hydrolysis gives ABenzene class 12 chemistry CBSE. Available at: [Link]

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Technical Support Center: Reactions of 2-Chloro-3-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Chloro-3-(trifluoromethyl)phenol. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a practical question-and-answer format to address common challenges and side product formation during its use in chemical synthesis.

Frequently Asked Questions (FAQs)

General Purity and Handling

Question 1: I'm seeing extraneous peaks in the NMR of my starting material, this compound. What are the common impurities?

Answer: Commercially available this compound is generally of high purity (typically >98%). However, trace impurities can arise from its synthesis or degradation. Potential impurities could include:

  • Isomers: Positional isomers such as 4-Chloro-3-(trifluoromethyl)phenol or 2-Chloro-5-(trifluoromethyl)phenol may be present in small amounts from the initial synthesis.

  • Starting materials from synthesis: Depending on the synthetic route, residual starting materials or precursors might be present.

  • Oxidation products: Phenols can slowly oxidize on exposure to air and light, leading to colored impurities. It is advisable to store the compound under an inert atmosphere and protected from light.

Always verify the purity of your starting material by your preferred analytical method (GC-MS, LC-MS, or NMR) before commencing your reaction.

Troubleshooting Guide for Common Reactions

This section is divided into common reaction types performed with this compound and addresses the formation of specific side products.

Section 1: O-Alkylation (Williamson Ether Synthesis)

O-alkylation of the phenolic hydroxyl group is a frequent transformation. The Williamson ether synthesis, involving the reaction of the corresponding phenoxide with an alkyl halide, is a standard method.[1] However, side reactions can occur.

Question 2: I am attempting an O-alkylation of this compound with an alkyl halide and a base (e.g., K₂CO₃, NaH), but I am observing low yields and the formation of multiple products. What are the likely side products?

Answer: Several side products can arise during the O-alkylation of this compound. The primary issues often stem from the reactivity of the alkyl halide and the choice of base.

Common Side Products and Their Causes:

Side Product ClassPotential Cause(s)Proposed Mitigation Strategy
C-Alkylated Phenol Ambident nature of the phenoxide nucleophile. While O-alkylation is generally favored, C-alkylation at the ortho and para positions can occur, especially with less polar solvents.Use a more polar, aprotic solvent like DMF or acetonitrile to favor O-alkylation. Using a counter-ion like cesium (e.g., Cs₂CO₃) can also enhance O-selectivity.
Elimination Product (Alkene) Use of a secondary or tertiary alkyl halide, or a sterically hindered primary halide. The phenoxide can act as a base, promoting E2 elimination.Use a primary, unhindered alkyl halide. If a secondary alkyl group is required, consider alternative coupling strategies. Lowering the reaction temperature can also favor substitution over elimination.
Unreacted Starting Material Incomplete deprotonation of the phenol. Insufficient reaction time or temperature. Poor quality alkyl halide.Use a stronger base like sodium hydride (NaH) if incomplete deprotonation is suspected. Ensure the reaction is monitored to completion (e.g., by TLC or LC-MS). Use a freshly purified alkyl halide.
Hydrolysis of Alkyl Halide Presence of water in the reaction mixture, especially at elevated temperatures.Ensure all reagents and solvents are anhydrous. Dry solvents over molecular sieves and handle reagents under an inert atmosphere.

Below is a diagram illustrating the competing pathways in the alkylation of this compound.

G cluster_main O-Alkylation Troubleshooting start This compound + Alkyl Halide + Base phenoxide Phenoxide Intermediate start->phenoxide Deprotonation hydrolysis Alcohol Side Product (from Alkyl Halide) start->hydrolysis H2O contamination o_alkylation Desired Ether Product (O-Alkylation) phenoxide->o_alkylation SN2 Attack (Oxygen) c_alkylation C-Alkylated Side Product phenoxide->c_alkylation SN2 Attack (Carbon) (Favored in non-polar solvents) elimination Alkene Side Product (from Alkyl Halide) phenoxide->elimination E2 Elimination (Acts as a base)

Caption: Competing pathways in O-alkylation.

Experimental Protocol: General Procedure for O-Alkylation

  • To a solution of this compound (1.0 eq) in anhydrous DMF (0.2 M), add a suitable base (e.g., K₂CO₃, 1.5 eq).

  • Stir the mixture at room temperature for 30 minutes under an inert atmosphere (N₂ or Ar).

  • Add the alkyl halide (1.1 eq) dropwise.

  • Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Section 2: Nucleophilic Aromatic Substitution (SNAr)

The presence of the electron-withdrawing trifluoromethyl group can activate the aromatic ring for nucleophilic aromatic substitution (SNAr), potentially leading to the displacement of the chloro substituent.[2][3]

Question 3: I am trying to perform a reaction with a nucleophile, and I am observing a product where the chlorine atom has been replaced. Is this expected, and what are the common side products?

Answer: Yes, nucleophilic aromatic substitution of the chlorine atom is a possible reaction pathway, especially with strong nucleophiles and/or at elevated temperatures. The trifluoromethyl group, being strongly electron-withdrawing, stabilizes the intermediate Meisenheimer complex, facilitating the substitution.[3]

Common Side Products and Their Causes:

Side Product ClassPotential Cause(s)Proposed Mitigation Strategy
Products of Benzyne Intermediate Use of a very strong base (e.g., NaNH₂) can lead to the formation of a benzyne intermediate via an elimination-addition mechanism.[4] This can result in a mixture of regioisomeric products.Avoid extremely strong bases if direct substitution is desired. Use milder conditions (e.g., a weaker base and a more nucleophilic reagent) to favor the SNAr pathway.
Decomposition of Nucleophile/Product High reaction temperatures can lead to the degradation of sensitive nucleophiles or the final product.Screen for the lowest effective temperature. Consider using a catalyst (e.g., a copper or palladium catalyst for certain cross-coupling type reactions) to enable lower reaction temperatures.
Reaction at Trifluoromethyl Group While generally stable, under very harsh nucleophilic conditions, reaction at the trifluoromethyl group is a remote possibility, though highly unlikely under standard synthetic conditions.Maintain standard reaction conditions and avoid extremely harsh nucleophiles or temperatures unless specifically targeting this reactivity.

The following diagram illustrates the general SNAr pathway and the potential for benzyne formation.

G cluster_main SNAr Troubleshooting start This compound + Nucleophile snar_path Addition-Elimination (SNAr) start->snar_path Moderate Nucleophile benzyne_path Elimination-Addition (Benzyne) start->benzyne_path Strong Base (e.g., NaNH2) meisenheimer Meisenheimer Complex (Stabilized by CF3) snar_path->meisenheimer benzyne_intermediate Benzyne Intermediate benzyne_path->benzyne_intermediate Elimination of HCl snar_product Direct Substitution Product meisenheimer->snar_product Elimination of Cl- regioisomers Regioisomeric Products benzyne_intermediate->regioisomers Nucleophilic Addition

Caption: SNAr vs. Benzyne pathways.

References

  • Wikipedia. (n.d.). Phenol. Retrieved from [Link]

  • Google Patents. (n.d.). EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
  • PubChem. (n.d.). 2-Chloro-4-(trifluoromethyl)phenol. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-3-(trifluoromethyl)phenol. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). methanone: structural characterization of a side product in benzothiazinone synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers.
  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]

  • PubChem. (n.d.). Phenol, 2-chloro-5-(trifluoromethyl)-. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 19). 22.4: Preparation of Phenols: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Recent Trifluoromethylation Reactions. A Mini Review Paper. Retrieved from [Link]

  • Google Patents. (n.d.). 1 PURIFICATION OF PHENOL Background of the Invention Field of the Invention 5 The present invention concerns a process for purif.
  • ResearchGate. (n.d.). Synthesis of 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol. Retrieved from [Link]

  • Science.gov. (n.d.). aromatic nucleophilic substitution: Topics by Science.gov. Retrieved from [Link]

  • YouTube. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-Chloro-3-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 2-Chloro-3-(trifluoromethyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the use of this versatile chemical intermediate. The unique electronic and steric properties of this compound, stemming from the electron-withdrawing trifluoromethyl group and the ortho-chloro substituent, present specific challenges and opportunities in reaction optimization.[1] This resource aims to equip you with the knowledge to navigate these complexities and achieve successful experimental outcomes.

Troubleshooting Guide

Chemical reactions involving this compound can be sensitive to a variety of factors. This section addresses common problems encountered during its use in several key synthetic transformations.

Issue 1: Low or No Yield in O-Alkylation Reactions

O-alkylation of this compound is a common transformation, but achieving high yields can be challenging due to the reduced nucleophilicity of the phenoxide.

Potential Causes and Solutions:

Potential Cause Explanation Suggested Solutions
Insufficient Deprotonation The electron-withdrawing trifluoromethyl group increases the acidity of the phenolic proton, but incomplete deprotonation can still be a limiting factor.[1]- Use a stronger base: Consider switching from weaker bases like K₂CO₃ to stronger, non-nucleophilic bases such as sodium hydride (NaH) or cesium carbonate (Cs₂CO₃).[2][3] - Ensure anhydrous conditions: Water can consume the base and hinder phenoxide formation. Use freshly dried solvents and reagents.[4]
Poor Nucleophilicity of the Phenoxide The electron-withdrawing nature of the substituents deactivates the phenoxide, making it a weaker nucleophile.- Increase reaction temperature: Carefully increasing the temperature can provide the necessary activation energy for the reaction to proceed. - Choose a more reactive alkylating agent: Alkyl iodides are generally more reactive than bromides or chlorides. Alternatively, using an alkylating agent that can form a stable carbocation may be beneficial in some cases.
Steric Hindrance The ortho-chloro group can sterically hinder the approach of the alkylating agent to the phenolic oxygen.[5][6]- Use a less bulky alkylating agent: If possible, opt for smaller alkylating agents. - Prolong reaction time: Allow more time for the sterically hindered reaction to reach completion.
Side Reactions (C-Alkylation) Although less common with electron-deficient phenols, C-alkylation can occur, especially at higher temperatures.- Optimize reaction temperature: Lowering the temperature may favor O-alkylation over C-alkylation.[7] - Solvent choice: Less polar solvents can sometimes suppress C-alkylation.

Experimental Protocol: General Procedure for O-Alkylation

  • To a solution of this compound (1.0 eq) in a suitable anhydrous solvent (e.g., DMF, THF, or Acetonitrile), add the base (e.g., NaH, 1.2 eq or Cs₂CO₃, 1.5 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).

  • Stir the mixture at room temperature for 30-60 minutes to ensure complete deprotonation.

  • Add the alkylating agent (1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to the desired temperature (e.g., room temperature to 80 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Issue 2: Poor Conversion in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation. However, the chloro-substituent on this compound can be a challenging coupling partner due to its lower reactivity compared to bromo or iodo analogs.

Potential Causes and Solutions:

Potential Cause Explanation Suggested Solutions
Inactive Catalyst The choice of palladium catalyst and ligand is crucial for activating the C-Cl bond.- Select an appropriate ligand: For electron-deficient aryl chlorides, electron-rich and bulky phosphine ligands such as SPhos or RuPhos are often effective.[8] - Use a suitable palladium precursor: Pd(OAc)₂ or Pd₂(dba)₃ are common choices.[8]
Suboptimal Base The base plays a critical role in the transmetalation step of the catalytic cycle.[9]- Screen different bases: Inorganic bases like K₂CO₃, K₃PO₄, or CsF are commonly used. The choice of base can be solvent-dependent.[9][10][11]
Inefficient Oxidative Addition The C-Cl bond is strong and its oxidative addition to the Pd(0) center can be the rate-limiting step.- Increase reaction temperature: Higher temperatures are often required for the coupling of aryl chlorides. - Use a more active catalyst system: Consider using pre-formed palladium catalysts with specialized ligands known to facilitate the activation of aryl chlorides.
Solvent Effects The solvent can influence the solubility of reagents and the stability of the catalytic species.- Choose an appropriate solvent system: Toluene/water mixtures are common, but other solvents like dioxane or DMF can also be effective.[8]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • In a reaction vessel, combine this compound (1.0 eq), the boronic acid or ester (1.2 eq), the base (e.g., K₂CO₃, 2.0 eq), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the ligand (e.g., RuPhos, 4-10 mol%).[8]

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system (e.g., 10:1 toluene/water).[8]

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the layers, and extract the aqueous layer with the organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Issue 3: Difficulty in Ullmann Condensation (O-Arylation)

The Ullmann condensation for the formation of diaryl ethers can be challenging, often requiring high temperatures and specific catalytic systems.

Potential Causes and Solutions:

Potential Cause Explanation Suggested Solutions
Inactive Copper Catalyst The active catalytic species is typically Cu(I).[12][13] The presence of oxides on the copper surface can inhibit the reaction.- Use a fresh, high-purity Cu(I) source: CuI is a common and effective choice.[12] - In situ activation: Consider adding a reducing agent or using a ligand that can stabilize the Cu(I) state.
Inappropriate Ligand Ligands are often necessary to facilitate the reaction at lower temperatures and improve yields.[12]- Screen various ligands: Phenanthroline and its derivatives, or N,N-dimethylglycine are known to be effective in Ullmann-type couplings.[12]
High Reaction Temperatures Leading to Decomposition Traditional Ullmann reactions often require harsh conditions, which can lead to substrate or product degradation.- Employ a modern ligand-accelerated protocol: These systems often allow for lower reaction temperatures (80-120 °C).[12]
Formation of Side Products Side reactions such as reduction of the aryl halide (dehalogenation) can occur.[12]- Ensure anhydrous and inert conditions: The presence of water or oxygen can promote side reactions.[12]

Troubleshooting Logic for Ullmann Condensation

Ullmann_Troubleshooting start Low Yield in Ullmann Condensation catalyst Check Copper Catalyst Activity start->catalyst Is the catalyst fresh and Cu(I)? ligand Screen Ligands catalyst->ligand Yes success Improved Yield catalyst->success No, use fresh CuI conditions Optimize Reaction Conditions ligand->conditions Yes ligand->success No, try phenanthroline or N,N-dimethylglycine conditions->start No, decomposition observed, lower temperature conditions->success Yes, adjust temperature and ensure inert atmosphere

Caption: Troubleshooting workflow for low yield in Ullmann condensation.

Frequently Asked Questions (FAQs)

Q1: What is the expected pKa of this compound, and how does it affect its reactivity?

A1: The pKa of this compound is expected to be lower than that of phenol (pKa ≈ 10) due to the strong electron-withdrawing effects of both the trifluoromethyl and chloro groups.[1] This increased acidity means that a weaker base is required for deprotonation compared to simple phenols. However, the resulting phenoxide is also less nucleophilic, which can slow down subsequent reactions like O-alkylation.[14]

Q2: Are there any specific safety precautions I should take when working with this compound?

A2: Yes. This compound is classified as a flammable liquid and vapor. It is also harmful if swallowed or in contact with skin, causes skin and serious eye irritation, and may cause respiratory irritation.[15] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Q3: Can I perform a Friedel-Crafts alkylation on the aromatic ring of this compound?

A3: Friedel-Crafts alkylation on this substrate is challenging. The trifluoromethyl group is strongly deactivating, and the chloro group is also deactivating towards electrophilic aromatic substitution.[1] While the hydroxyl group is activating, the overall deactivated nature of the ring makes Friedel-Crafts reactions difficult to achieve under standard conditions.[7] Harsher conditions may be required, which could lead to unwanted side reactions.

Q4: How can I effectively purify this compound and its derivatives?

A4: Purification can typically be achieved by standard laboratory techniques. Distillation is a suitable method for purifying the starting material itself.[16] For its reaction products, column chromatography on silica gel is a common and effective method. The choice of eluent will depend on the polarity of the desired compound.

Q5: What are some common side reactions to be aware of when using this compound?

A5: Besides the potential for C-alkylation in O-alkylation reactions, other side reactions can include:

  • Dehalogenation: In palladium-catalyzed cross-coupling reactions, reduction of the C-Cl bond can sometimes occur, leading to the formation of 3-(trifluoromethyl)phenol.

  • Hydrolysis of the trifluoromethyl group: While generally stable, under very harsh basic or acidic conditions, the trifluoromethyl group can be susceptible to hydrolysis.

  • Homocoupling: In cross-coupling reactions, homocoupling of the boronic acid partner can occur, leading to the formation of a biaryl byproduct.

Reaction Optimization Workflow

Reaction_Optimization start Define Reaction Goal (e.g., O-Alkylation) reagents Select Core Reagents (Substrate, Alkylating Agent) start->reagents screening Initial Condition Screening reagents->screening Base, Solvent, Catalyst analysis Analyze Results (TLC, LC-MS, NMR) screening->analysis troubleshooting Troubleshoot Issues (Low Yield, Side Products) analysis->troubleshooting optimization Systematic Optimization (Concentration, Temp, Time) troubleshooting->optimization Identified Problem scale_up Scale-Up and Final Protocol troubleshooting->scale_up No Issues optimization->analysis

Caption: A general workflow for optimizing reactions with this compound.

References

  • BenchChem. (2025). An In-depth Technical Guide to 3-(Trifluoromethyl)phenol (CAS: 98-17-9). BenchChem Technical Support.
  • Google Patents. (1979).
  • Molander, G. A., & Biolatto, B. (2003). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 68(11), 4302–4114.
  • Popp, F. D., & McEwen, W. E. (1958). A,A,A-Trifluoro-o-cresol. Organic Syntheses, 38, 98.
  • Wikipedia. (2024). Phenol.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • BenchChem. (2025). Technical Support Center: Optimizing Ullmann Coupling Reactions.
  • Nishikata, T., et al. (2024).
  • Journal of Synthetic Chemistry. (2024). PdCl2(PPh3)
  • Organic Process Research & Development. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry.
  • Reddit. (2016). O-alkylation of phenol in the presence of a nucleophilic tertiary amine. r/chemistry.
  • Reddit. (2023). Troubleshooting Ullmann Couplint. r/Chempros.
  • MDPI. (2022). Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent.
  • BenchChem. (2025). Stability of 3-(Trifluoromethyl)phenol under different reaction conditions.
  • ResearchGate. (2025). Organic base catalyzed O-alkylation of phenols under solvent-free condition.
  • Chemistry LibreTexts. (2022). Acid-base Properties of Phenols.
  • Journal of the Chemical Society, Perkin Transactions 2. (1977). Mechanism of the Ullmann condensation reaction. Part III.
  • BenchChem. (2025).
  • NIH. (2019).
  • PubChem. (n.d.). Phenol, 2-chloro-5-(trifluoromethyl)-.
  • NIH. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent.
  • ResearchGate. (2023).
  • Ibsen, G. M., et al. (2023). Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions. Chemistry – A European Journal, e202300482.
  • PubChem. (n.d.). 2-Trifluoromethylphenol.
  • YouTube. (2021).
  • ACS Publications. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews.
  • ACS Publications. (2023). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry.
  • NIH. (2011). Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers.
  • Harvard University. (2011).
  • ChemistryViews. (2024).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Google Patents. (1980). Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers.
  • Benchchem. (n.d.). 2-Chloro-4-(trifluoromethyl)phenol.
  • MDPI. (2022).
  • Partners in Chemicals. (2022). Hindered phenolic antioxidants for protection of polymers.
  • NIH. (2014). Sterically hindered catechol-derived Schiff bases: design, synthesis, SAR analysis and mechanisms of the antioxidant activity.
  • Chemical Review and Letters. (2024). Recent advances in the synthesis of trifluoromethyl ethers through the direct O.
  • PubMed. (2003). Simple, rapid procedure for the synthesis of chloromethyl methyl ether and other chloro alkyl ethers.
  • RSC Publishing. (2015). Synthesis of heteroaromatic trifluoromethyl ethers with trifluoromethyl triflate as the source of the trifluoromethoxy group.

Sources

Technical Support Center: Stability of 2-Chloro-3-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Chloro-3-(trifluoromethyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound, with a specific focus on its stability under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound under acidic conditions?

A1: While the trifluoromethyl group in the meta position generally confers high stability against hydrolysis, potential concerns under acidic conditions include electrophilic aromatic substitution, acid-catalyzed polymerization, and, to a lesser extent, dehalogenation, particularly under harsh conditions or in the presence of certain catalysts.

Q2: Is the trifluoromethyl group on this compound susceptible to hydrolysis in acidic media?

A2: Based on studies of analogous compounds like 3-(trifluoromethyl)phenol, the trifluoromethyl group at the meta position is resistant to hydrolysis. This stability is attributed to the electronic effects of the substituent's position on the aromatic ring.

Q3: What are the known physical and chemical properties of this compound?

A3: this compound is a liquid at room temperature with a boiling point of 160 °C. It is classified as a combustible liquid and can cause skin and eye irritation.

Q4: Can this compound undergo polymerization?

A4: Phenols, in general, can undergo acid-catalyzed polymerization to form resinous materials.[1] While the bulky trifluoromethyl and chloro substituents may sterically hinder this process to some extent, it remains a potential degradation pathway under strong acidic conditions and elevated temperatures.

Q5: What analytical techniques are recommended for monitoring the stability of this compound?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique. Additional methods like Gas Chromatography-Mass Spectrometry (GC-MS) can be valuable for identifying volatile degradation products, and Nuclear Magnetic Resonance (NMR) spectroscopy can aid in the structural elucidation of unknown degradants.

Troubleshooting Guide: Experimental Challenges

This section addresses specific issues that may arise during the handling and analysis of this compound in acidic environments.

Issue 1: Unexpected Peaks in Chromatogram During Stability Studies
  • Observation: Appearance of new, unexpected peaks in your HPLC or GC chromatogram after exposing this compound to acidic conditions.

  • Potential Causes & Solutions:

    • Electrophilic Aromatic Substitution: The strongly deactivating trifluoromethyl group and the ortho, para-directing chloro and hydroxyl groups create a complex substitution pattern. Under acidic conditions, trace electrophiles in your reaction mixture could lead to substitution on the aromatic ring.

      • Troubleshooting:

        • Analyze your starting materials and reaction media for potential sources of electrophiles.

        • Employ mass spectrometry (LC-MS or GC-MS) to obtain the mass of the impurity peaks. This can help in proposing potential structures. For example, an increase in mass corresponding to the addition of a nitro group (NO₂) or a sulfonic acid group (SO₃H) could indicate electrophilic substitution if sources of these electrophiles are present.

        • Consider the directing effects of the existing substituents to predict the most likely positions of substitution. The hydroxyl group is a strong activating group, directing ortho and para. The chloro group is deactivating but also ortho, para-directing. The trifluoromethyl group is a strong deactivating group, directing meta. The interplay of these effects will determine the regioselectivity of any substitution.

    • Acid-Catalyzed Polymerization: Phenols can polymerize in the presence of acid, leading to a broad, unresolved hump in the chromatogram or a series of oligomeric peaks.

      • Troubleshooting:

        • Visually inspect your sample for any signs of resinous material or increased viscosity.

        • Use a lower concentration of the acid or a milder acid if the reaction conditions permit.

        • Employ Size Exclusion Chromatography (SEC) to analyze for the presence of higher molecular weight species.

    • Dehalogenation: While less common under simple acidic conditions, dehalogenation to form 3-(trifluoromethyl)phenol can occur, especially in the presence of reducing agents or certain metal catalysts.

      • Troubleshooting:

        • Analyze your reaction mixture for any potential reducing agents.

        • Spike your sample with a standard of 3-(trifluoromethyl)phenol to see if the retention time of the unknown peak matches.

        • Use analytical techniques that can detect changes in the elemental composition, such as mass spectrometry.

Issue 2: Poor Recovery of this compound in Acidic Samples
  • Observation: The concentration of this compound is significantly lower than expected after storage or reaction in an acidic medium.

  • Potential Causes & Solutions:

    • Adsorption to Surfaces: Phenolic compounds can adsorb to glass and plastic surfaces, especially from aqueous solutions.

      • Troubleshooting:

        • Use silanized glassware to minimize adsorption.

        • Prepare samples in a solvent that ensures good solubility and minimizes interaction with the container walls.

        • Perform a recovery study by preparing a known concentration of the compound in the same matrix and immediately analyzing it to assess for losses due to adsorption.

    • Precipitation: If the pH of the medium is altered, or if the concentration of the compound is high, it may precipitate out of solution.

      • Troubleshooting:

        • Visually inspect the sample for any solid material.

        • Ensure that the chosen solvent system can maintain the solubility of the compound throughout the experiment.

        • Consider adjusting the pH or the concentration of the compound.

    • Significant Degradation: The loss of the parent compound may be due to one or more of the degradation pathways mentioned in Issue 1.

      • Troubleshooting:

        • Follow the steps outlined in the troubleshooting section for Issue 1 to identify the degradation products and understand the degradation pathway.

        • Modify the experimental conditions (e.g., lower temperature, lower acid concentration, exclusion of light and oxygen) to minimize degradation.

Experimental Protocol: Forced Degradation Study Under Acidic Conditions

This protocol outlines a systematic approach to investigate the stability of this compound under acidic stress, in line with ICH guidelines.[2][3][4]

Objective: To identify potential degradation products of this compound under acidic conditions and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 1M and 0.1M

  • Sodium hydroxide (NaOH), 1M and 0.1M (for neutralization)

  • HPLC grade acetonitrile and water

  • Phosphoric acid (for mobile phase adjustment)

  • Class A volumetric flasks and pipettes

  • HPLC system with UV detector

  • LC-MS system for peak identification

  • pH meter

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve a known amount of this compound in acetonitrile to prepare a stock solution of 1 mg/mL.

  • Acid Stress Conditions:

    • Mild Acid Stress: To a volumetric flask, add an appropriate volume of the stock solution and dilute with 0.1M HCl to achieve a final concentration of 100 µg/mL.

    • Strong Acid Stress: To a separate volumetric flask, add the same volume of stock solution and dilute with 1M HCl to the same final concentration.

    • Control Sample: Prepare a control sample by diluting the stock solution with a 50:50 mixture of acetonitrile and water to the same final concentration.

  • Incubation:

    • Incubate the stress and control samples at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, and 72 hours). Protect the samples from light.

  • Sample Analysis:

    • At each time point, withdraw an aliquot from each sample.

    • Neutralize the acidic samples with an equivalent amount of NaOH.

    • Dilute the samples with the mobile phase to an appropriate concentration for HPLC analysis.

    • Analyze the samples using a validated HPLC method.

  • Development of a Stability-Indicating HPLC Method:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid). A typical gradient might start at 30% acetonitrile and increase to 90% over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (e.g., determined by UV scan).

    • Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The goal is to achieve baseline separation of the parent peak from all degradation product peaks.

  • Identification of Degradation Products:

    • Collect the fractions corresponding to the degradation peaks from the HPLC.

    • Analyze these fractions using LC-MS to determine the mass-to-charge ratio (m/z) of the degradation products.

    • Based on the mass data and knowledge of potential reaction pathways, propose structures for the degradation products.

    • If necessary, use NMR spectroscopy for definitive structural elucidation.

Data Presentation:

Table 1: Summary of Forced Degradation Results under Acidic Conditions

Stress ConditionTime (hours)% Assay of this compoundNumber of Degradation Products% Area of Major Degradant
0.1M HCl at 60 °C24
48
72
1M HCl at 60 °C24
48
72

Visualizations

Diagram 1: Chemical Structure of this compound

G A This compound B Electrophilic Aromatic Substitution Products A->B Electrophiles (e.g., from impurities) C Polymeric/Oligomeric Products A->C Strong Acid High Temperature D Dehalogenation Product (3-(trifluoromethyl)phenol) A->D Reducing agents/ Catalysts (less likely) E No Significant Degradation (Stable) A->E Mild Acidic Conditions

Caption: Potential stability outcomes under acidic conditions.

Diagram 3: Workflow for Forced Degradation Study

G start Start: Prepare Stock Solution stress Apply Acidic Stress (e.g., 0.1M & 1M HCl, 60°C) start->stress sample Sample at Time Points (e.g., 24, 48, 72h) stress->sample neutralize Neutralize and Dilute sample->neutralize hplc HPLC Analysis (Stability-Indicating Method) neutralize->hplc data Quantify Degradation (% Loss, % Impurity) hplc->data lcms LC-MS Analysis of Degradation Products hplc->lcms report Report Findings data->report elucidate Structure Elucidation lcms->elucidate elucidate->report

Caption: Experimental workflow for acidic forced degradation.

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, (2003). [Link]

  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of pharmaceutical analysis, 4(3), 159-165. [Link]

  • Phenol formaldehyde resin. (n.d.). In chemeurope.com. Retrieved from [Link]

Sources

Technical Support Center: Degradation Pathways of 2-Chloro-3-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 2-Chloro-3-(trifluoromethyl)phenol and its degradation pathways. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions encountered during experimental work.

Introduction

This compound is a halogenated aromatic compound, the degradation of which is of significant interest in environmental science and drug metabolism studies. Understanding its degradation pathways is crucial for assessing its environmental fate, toxicity of its byproducts, and its metabolic stability. This guide provides a comprehensive overview of the expected degradation mechanisms under various conditions, including microbial, photochemical, and advanced oxidation processes.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the degradation of this compound.

Q1: What are the most likely initial steps in the degradation of this compound?

The initial steps in the degradation of this compound are expected to involve the hydroxylation of the aromatic ring. This is a common mechanism for the breakdown of phenolic compounds. The hydroxyl group (-OH) of the phenol directs the electrophilic attack of reactive species, such as hydroxyl radicals (•OH) generated during advanced oxidation processes, to the ortho and para positions. This leads to the formation of dihydroxylated intermediates like catechol or hydroquinone derivatives.

Q2: What are the expected major degradation products of this compound?

Based on studies of similar halogenated and trifluoromethylated phenols, the major degradation products are likely to include:

  • Hydroxylated intermediates: Chloro-trifluoromethyl-catechol and chloro-trifluoromethyl-hydroquinone.

  • Ring-opened products: Following dihydroxylation, the aromatic ring is susceptible to cleavage, leading to the formation of various aliphatic carboxylic acids.

  • Inorganic ions: Chloride (Cl⁻) and fluoride (F⁻) ions will be released upon the cleavage of the C-Cl and C-F bonds.

  • Trifluoroacetic acid (TFA): The trifluoromethyl group is often mineralized to trifluoroacetic acid, a stable end product.[1]

Q3: How does the presence of both chlorine and a trifluoromethyl group affect the degradation process?

The presence of both a chlorine atom and a trifluoromethyl group on the aromatic ring influences the molecule's reactivity and degradation pathway. The trifluoromethyl group is a strong electron-withdrawing group, which can make the aromatic ring less susceptible to electrophilic attack compared to phenol. However, the hydroxyl group is an activating group and will still direct the initial attack. The chlorine atom can be removed through reductive, hydrolytic, or oxygenolytic dehalogenation. The relative ease of removal of the chlorine versus the breakdown of the trifluoromethyl group will depend on the specific degradation conditions.

Q4: What is the general mechanism of microbial degradation for compounds like this compound?

Microbial degradation of halogenated aromatic compounds typically proceeds through a series of enzymatic reactions.[2] For this compound, the likely pathway involves:

  • Hydroxylation: Monooxygenases or dioxygenases introduce additional hydroxyl groups onto the aromatic ring to form a catechol-like intermediate.

  • Ring Cleavage: The dihydroxylated ring is then cleaved by dioxygenase enzymes, either through an ortho- or meta-cleavage pathway.[2]

  • Further Metabolism: The resulting aliphatic intermediates are further metabolized through central metabolic pathways. The presence of the halogen and trifluoromethyl group can sometimes lead to the formation of dead-end products that are resistant to further microbial breakdown.

Q5: Are there any specific safety precautions to consider when studying the degradation of this compound?

Yes, this compound and its degradation intermediates can be hazardous. Always handle the parent compound and reaction mixtures in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Be aware that some degradation products, such as smaller chlorinated or fluorinated organic acids, may also be toxic. Consult the Safety Data Sheet (SDS) for this compound before starting any experimental work.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the analysis of this compound and its degradation products.

High-Performance Liquid Chromatography (HPLC) Analysis
Problem Possible Cause(s) Suggested Solution(s)
Poor peak shape (tailing or fronting) 1. Column overload. 2. Incompatible sample solvent with the mobile phase. 3. Secondary interactions between analytes and the stationary phase. 4. Column contamination or degradation.1. Dilute the sample or inject a smaller volume. 2. Dissolve the sample in the mobile phase. 3. Adjust the mobile phase pH or add a competing amine or acid. For polar intermediates, consider a different column chemistry (e.g., HILIC). 4. Wash the column with a strong solvent. If the problem persists, replace the column.
Shifting retention times 1. Change in mobile phase composition (e.g., evaporation of a volatile component). 2. Fluctuation in column temperature. 3. Pump malfunction or leak. 4. Column aging.1. Prepare fresh mobile phase daily and keep reservoirs capped. 2. Use a column oven to maintain a constant temperature. 3. Check for leaks and ensure the pump is delivering a consistent flow rate. 4. Replace the column if it has exceeded its lifetime.
Low signal intensity or no peaks 1. Incorrect wavelength setting on the UV detector. 2. Sample degradation before or during analysis. 3. Low concentration of analytes. 4. Injection issue.1. Determine the optimal wavelength for your analytes of interest by running a UV scan. 2. Ensure proper sample storage and handle samples promptly. 3. Concentrate the sample or use a more sensitive detector (e.g., mass spectrometer). 4. Check the autosampler for proper operation and ensure the injection volume is correct.
Baseline noise or drift 1. Air bubbles in the system. 2. Contaminated mobile phase or column. 3. Detector lamp aging.1. Degas the mobile phase. 2. Use high-purity solvents and filter them. Flush the system and column. 3. Replace the detector lamp if it has exceeded its recommended lifetime.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Problem Possible Cause(s) Suggested Solution(s)
Peak tailing for phenolic compounds 1. Active sites in the injector liner or on the column. 2. Column contamination.1. Use a deactivated liner and a column specifically designed for polar or active compounds. Derivatization of the phenolic hydroxyl group can also reduce tailing. 2. Bake out the column at the maximum recommended temperature. If contamination is severe, trim the front end of the column or replace it.[3]
Poor sensitivity 1. Ion source contamination. 2. Inefficient derivatization (if used). 3. Leaks in the system.1. Clean the ion source according to the manufacturer's instructions.[3] 2. Optimize the derivatization reaction conditions (reagent concentration, temperature, time). 3. Perform a leak check of the GC-MS system.
Ghost peaks 1. Carryover from a previous injection. 2. Septum bleed.1. Run a blank solvent injection after a concentrated sample. Increase the injector temperature or use a pulsed splitless injection. 2. Use a high-quality, low-bleed septum and replace it regularly.
Mass spectral library match issues 1. Co-eluting peaks. 2. Background interference.1. Optimize the GC temperature program to improve separation. 2. Check for and eliminate sources of background contamination. Use background subtraction in your data analysis software.

Experimental Protocols & Methodologies

Protocol 1: Analysis of this compound and its Degradation Products by HPLC-UV

This protocol is a starting point for the analysis of this compound and its more polar degradation products.

1. Instrumentation and Materials:

  • HPLC system with a UV detector, pump, autosampler, and column oven.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (or another suitable modifier).

  • Syringe filters (0.45 µm).

2. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10-90% B

    • 20-25 min: 90% B

    • 25-26 min: 90-10% B

    • 26-30 min: 10% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 210 nm and 270 nm (monitor both for parent and intermediates).

3. Sample Preparation:

  • Collect a sample from the degradation experiment at a specific time point.

  • If necessary, quench the reaction (e.g., by adding a reducing agent for oxidative reactions).

  • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

  • If the concentration is expected to be very low, a solid-phase extraction (SPE) step may be necessary for pre-concentration.

4. Data Analysis:

  • Identify the peak for this compound based on its retention time, which can be determined by injecting a standard solution.

  • Monitor for the appearance of new, more polar peaks (earlier retention times) which correspond to degradation products.

  • Quantify the disappearance of the parent compound and the formation of products by creating calibration curves with analytical standards.

Protocol 2: Identification of Degradation Intermediates by LC-MS

For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.

1. Instrumentation and Materials:

  • LC-MS system (e.g., Q-TOF or Orbitrap for accurate mass measurements).

  • The same HPLC setup and column as in Protocol 1 can be used.

2. LC-MS Conditions:

  • Use the same chromatographic conditions as in Protocol 1.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative ion modes. Phenolic compounds often ionize well in negative mode.

    • Mass Range: Scan a wide mass range (e.g., m/z 50-500).

    • Data Acquisition: Perform full scan analysis to detect all ions. For structural elucidation, use tandem MS (MS/MS) to fragment the ions of interest.

3. Data Analysis:

  • Extract the ion chromatograms for the expected masses of potential intermediates (e.g., hydroxylated derivatives).

  • For unknown peaks, determine the accurate mass and use it to predict the elemental composition.

  • Analyze the fragmentation patterns from the MS/MS spectra to propose the chemical structures of the degradation products.[4]

Visualizations of Degradation Pathways

The following diagrams illustrate the proposed degradation pathways of this compound based on established mechanisms for similar compounds.

Advanced Oxidation Process (AOP) Degradation Pathway

AOP_Degradation Parent This compound Hydroxylated Chloro-trifluoromethyl- catechol / hydroquinone Parent->Hydroxylated + •OH RingOpening Ring-Opened Intermediates (e.g., muconic acid derivatives) Hydroxylated->RingOpening + •OH ShortChainAcids Short-Chain Carboxylic Acids (e.g., oxalic acid, formic acid) RingOpening->ShortChainAcids Oxidation Mineralization CO2 + H2O + Cl- + F- + TFA ShortChainAcids->Mineralization Oxidation

Caption: Proposed AOP degradation pathway.

Microbial Degradation Pathway

Microbial_Degradation Parent This compound CatecholIntermediate Chloro-trifluoromethyl-catechol Parent->CatecholIntermediate Monooxygenase/ Dioxygenase MetaCleavage Meta-Cleavage Product CatecholIntermediate->MetaCleavage Catechol 2,3-dioxygenase OrthoCleavage Ortho-Cleavage Product CatecholIntermediate->OrthoCleavage Catechol 1,2-dioxygenase TCA_Cycle Intermediates of TCA Cycle MetaCleavage->TCA_Cycle Further Metabolism OrthoCleavage->TCA_Cycle Further Metabolism

Caption: Proposed microbial degradation pathway.

References

  • Ellis, D. A., Mabury, S. A., Martin, J. W., & Muir, D. C. G. (2001). The Aqueous Photolysis of TFM and Related Trifluoromethylphenols. An Alternate Source of Trifluoroacetic Acid in the Environment. Environmental Science & Technology, 35(15), 3042–3047.
  • Araneda, C., Sáez, K., & Pérez-Correa, J. R. (2011). Degradation of Phenol via an Advanced Oxidation Process (AOP) with Immobilized Commercial Titanium Dioxide (TiO2) Photocatalysts.
  • Agilent Technologies. (2025). Peak Perfection: A Guide to GC Troubleshooting. Retrieved from [Link]

  • Chirwa, E. M. N., & Wang, Y.-T. (2001). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1.
  • Mantzavinos, D., & Psillakis, E. (2004). Enhancement of biodegradability of industrial wastewaters by chemical oxidation. Journal of Chemical Technology & Biotechnology, 79(5), 431-454.
  • Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • Sung, M. H., & Huang, H. J. (2006). Kinetics of the degradation of 2-chlorophenol by ozonation at pH 3.
  • Mezcua, M., Ferrer, I., Hernando, M. D., & Fernández-Alba, A. R. (2006). Photolysis and photocatalysis of bisphenol A: identification of degradation products by liquid chromatography with electrospray ionization/time-of-flight/mass spectrometry (LC/ESI/ToF/MS). Food Additives and Contaminants, 23(11), 1242-1251.

Sources

Technical Support Center: Scale-Up for 2-Chloro-3-(trifluoromethyl)phenol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, chemists, and process development professionals navigating the complexities of scaling the synthesis of 2-Chloro-3-(trifluoromethyl)phenol. Moving from the bench to pilot or production scale introduces challenges that can significantly impact yield, purity, and safety. This document provides a structured, question-and-answer-based approach to troubleshoot and optimize this synthesis, focusing on the prevalent industrial route: the diazotization of 2-amino-3-chlorobenzotrifluoride followed by hydrolysis.

Section 1: Synthesis Overview and Core Challenges

The synthesis of this compound is a multi-step process where precise control is paramount. The most common and industrially viable pathway involves two critical transformations:

  • Diazotization: Conversion of the starting amine, 2-amino-3-chlorobenzotrifluoride, into a reactive diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid).

  • Hydrolysis (Decomposition): The controlled decomposition of the diazonium salt in an aqueous medium to yield the target phenol.

While straightforward on paper, each step presents unique scale-up hurdles related to thermal management, reaction kinetics, byproduct formation, and material handling. This guide will deconstruct these challenges.

Synthesis_Workflow cluster_0 Phase 1: Diazotization cluster_1 Phase 2: Hydrolysis & Purification A 2-Amino-3-chlorobenzotrifluoride + Strong Acid (e.g., H₂SO₄) C Diazotization Reactor (0-5°C) A->C B Sodium Nitrite (NaNO₂) Aqueous Solution B->C Controlled Addition D Aryl Diazonium Salt (Intermediate) C->D Exothermic Reaction CCP1 Strict Temperature Control C->CCP1 CCP2 Addition Rate & Mixing C->CCP2 E Hydrolysis Reactor (e.g., Boiling H₂O/Acid) D->E Controlled Transfer F Crude Product Mixture E->F CCP3 Minimize Side Reactions E->CCP3 G Work-up (Steam Distillation/Extraction) F->G H Purification (Fractional Distillation) G->H I Final Product: This compound H->I Troubleshooting_Hydrolysis cluster_causes Potential Causes cluster_solutions Corrective Actions (Scale-Up Best Practices) Problem Low Yield & Tar Formation in Hydrolysis Step C1 High concentration of diazonium salt and phenol (Azo-Coupling) Problem->C1 is likely caused by C2 Decomposition side reactions due to slow heating Problem->C2 C3 Uncontrolled decomposition (thermal runaway risk) Problem->C3 S1 Implement 'Reverse Addition': Add cold diazonium solution to boiling aqueous acid. C1->S1 is solved by S4 Utilize steam distillation during hydrolysis to remove phenol as it forms. C1->S4 can be mitigated by C2->S1 S3 Consider Cu(I)/Cu(II) catalysis for smoother decomposition. C2->S3 C3->S1 S2 Ensure vigorous agitation in hydrolysis reactor.

Caption: Troubleshooting logic for poor hydrolysis yield, linking causes to corrective scale-up actions.

Part D: Work-up and Purification

Q5: What are the most efficient large-scale methods for isolating and purifying this compound from the complex aqueous mixture?

A: Isolation of phenols from acidic aqueous streams requires a robust and scalable method.

  • Steam Distillation: This is a highly effective technique for separating volatile phenols from non-volatile tars and inorganic salts. The crude reaction mixture can be subjected to direct steam injection. The phenol co-distills with the water and can be collected in a separate receiver.

  • Solvent Extraction: If steam distillation is not feasible, extraction with a water-immiscible organic solvent (e.g., toluene, methyl isobutyl ketone) is an alternative. Challenges at scale include handling large solvent volumes, potential for emulsion formation (which requires breaking with brine or by adjusting pH), and solvent recovery/recycling.

  • Final Purification: The crude phenol obtained from either method will likely require final purification by vacuum distillation . Careful fractionation is necessary to separate the desired product from any isomeric or other closely boiling impurities.

Q6: What are the critical safety precautions for handling the final product?

A: this compound, like many substituted phenols, is hazardous. [1][2]* Corrosivity and Toxicity: It is a skin and eye irritant and can be toxic if ingested or absorbed through the skin. [3][4][5]All transfers should be done in closed systems. Personnel must wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, face shields, and lab coats.

  • Environmental: Do not discharge waste streams containing the product directly into the environment. [5]All aqueous and organic waste must be collected and disposed of according to local regulations.

Section 3: Critical Process Parameter Summary

ParameterLab Scale (Typical)Scale-Up RecommendationRationale
Diazotization Temp. 0 to 5°C (ice bath)0 to 5°C (Jacketed Reactor) Prevents premature decomposition of the unstable diazonium salt. Critical for yield and safety.
NaNO₂ Addition Dropping Funnel (30-60 min)Metering Pump (Scaled time) Ensures precise control of exotherm, prevents localized hot spots, and enhances safety and reproducibility.
Reaction Monitoring Starch-iodide paperStarch-iodide paper / Online probeSimple and effective method to confirm the presence of a slight excess of nitrous acid, indicating complete reaction.
Hydrolysis Method Heat batch solutionReverse Addition (add diazo to hot H₂O) Minimizes concentration of both diazonium salt and product, drastically reducing tar formation from side reactions. [6]
Hydrolysis Temp. Reflux (~100°C)95 to 105°C Ensures rapid and complete decomposition of the diazonium salt as it is added.
Purification Flash Chromatography / Simple DistillationSteam Distillation followed by Vacuum Distillation Most effective and scalable methods for removing inorganic salts, tars, and other organic impurities.

References

  • Molloy, B. B., & Schmiegel, K. K. (1979). Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
  • Shafiee, M., & Shahbazi-Alavi, H. (2024). Recent advances in the synthesis of trifluoromethyl ethers through the direct O. Chemical Review and Letters, 7, 742-753. [Link]

  • Bayer, H. O., & Parg, A. (1980). Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers.
  • Fujiwara, Y., et al. (2014). PhenoFluor: Practical Synthesis, New Formulation, and Deoxyfluorination of Heteroaromatics. Organic Process Research & Development, 18(8), 1043-1050. [Link]

  • Wikipedia. (n.d.). Phenol. Retrieved from [Link]

  • Wang, M., et al. (2018). Synthesis of Chloro(phenyl)trifluoromethyliodane and Catalyst-Free Electrophilic Trifluoromethylations. Organic Letters, 20(13), 3937-3941. [Link]

  • Wang, M., et al. (2018). Synthesis of Chloro(phenyl)trifluoromethyliodane and Catalyst-Free Electrophilic Trifluoromethylations. ResearchGate. [Link]

  • Krasnokutskaya, E. A., et al. (2016). 'Interrupted' diazotization of 3-aminoindoles and 3-aminopyrroles. ResearchGate. [Link]

  • Cohen, T., et al. (1977). A simple preparation of phenols from diazonium ions via the generation and oxidation of aryl radicals by copper salts. The Journal of Organic Chemistry, 42(12), 2053-2058. [Link]

  • Cohen, T., et al. (1977). A simple preparation of phenols from diazonium ions via the generation and oxidation of aryl radicals by copper salts. The Journal of Organic Chemistry, 42(12), 2053-2058. [Link]

  • Wang, H., et al. (2020). Removal of amino in anilines through diazonium salt-based reactions. ResearchGate. [Link]

  • Yagupolskii, L. M., et al. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Molecules, 26(24), 7575. [Link]

  • Orita, A., et al. (2012). Hydrolysis of Diazonium Salts Using a Two-Phase System (CPME and Water). Organic Process Research & Development. [Link]

Sources

Technical Support Center: Navigating Reactions with 2-Chloro-3-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and professionals in drug development. This guide is designed to provide expert insights and practical solutions for challenges encountered when working with 2-Chloro-3-(trifluoromethyl)phenol. The unique electronic properties of this molecule, stemming from the interplay of the chloro, trifluoromethyl, and hydroxyl groups, can lead to specific impurities and reaction outcomes. This resource offers a structured approach to troubleshooting and optimizing your synthetic routes.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the primary reactive sites on this compound?

    • How do the substituents on the aromatic ring influence its reactivity?

    • What are the most common types of reactions performed with this compound?

  • Troubleshooting Guide for Common Reactions

    • Williamson Ether Synthesis: O-Alkylation

    • Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation)

    • Nucleophilic Aromatic Substitution of the Chlorine Atom

    • Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Ullmann Condensation)

  • Purification and Analytical Protocols

    • General Purification Strategies

    • Analytical Methods for Impurity Profiling

  • References

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

The reactivity of this compound is governed by three key functional groups: the phenolic hydroxyl group, the aromatic ring, and the chloro substituent. Each of these sites can participate in distinct types of reactions.

  • Phenolic Hydroxyl Group: The acidic proton of the hydroxyl group is readily removed by a base to form a phenoxide, which is a potent nucleophile for reactions like Williamson ether synthesis.

  • Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution. The positions of substitution are directed by the existing substituents.

  • Chloro Substituent: The chlorine atom can be replaced via nucleophilic aromatic substitution, a reaction that is facilitated by the electron-withdrawing nature of the adjacent trifluoromethyl group.

Q2: How do the substituents on the aromatic ring influence its reactivity?

The chloro, trifluoromethyl, and hydroxyl groups have distinct and sometimes competing electronic effects that significantly impact the regioselectivity and rate of reactions.

  • Hydroxyl (-OH) Group: This is a strongly activating, ortho-, para- directing group for electrophilic aromatic substitution due to its ability to donate electron density to the ring through resonance.[1]

  • Trifluoromethyl (-CF3) Group: This is a strongly deactivating, meta- directing group for electrophilic aromatic substitution due to its powerful electron-withdrawing inductive effect.[2] For nucleophilic aromatic substitution, this group is activating.[3][4]

  • Chloro (-Cl) Group: This is a deactivating, ortho-, para- directing group for electrophilic aromatic substitution. It withdraws electron density inductively but can donate through resonance.

The interplay of these groups dictates the most likely positions for substitution reactions.

Q3: What are the most common types of reactions performed with this compound?

This compound is a versatile intermediate. The most prevalent reactions include:

  • Williamson Ether Synthesis: To form aryl ethers by reacting the corresponding phenoxide with an alkyl halide.[5]

  • Electrophilic Aromatic Substitution: Such as nitration or halogenation, to further functionalize the aromatic ring.[6]

  • Nucleophilic Aromatic Substitution: Replacing the chlorine atom with other nucleophiles.[7]

  • Cross-Coupling Reactions: Such as Suzuki-Miyaura or Ullmann condensations, to form carbon-carbon or carbon-heteroatom bonds at the chloro-substituted position.[3][8]

Troubleshooting Guide for Common Reactions

Williamson Ether Synthesis: O-Alkylation

This reaction is a cornerstone for forming ether linkages. However, side reactions can diminish yield and complicate purification.

Q: My Williamson ether synthesis is producing a significant amount of an alkene byproduct and unreacted starting material. What's going on and how can I fix it?

A: The formation of an alkene is a classic sign that the E2 elimination pathway is competing with the desired SN2 substitution.[9] This is especially prevalent with sterically hindered alkyl halides or when using a very strong, bulky base.[5][9]

Troubleshooting Strategies:

Problem Cause Solution
Alkene Formation E2 elimination is competing with SN2 substitution. This is favored by sterically hindered alkyl halides and strong, bulky bases.- Use a less sterically hindered alkyl halide if possible (primary > secondary >> tertiary). - Employ a milder base such as potassium carbonate (K₂CO₃) instead of sodium hydride (NaH).[10] - Lower the reaction temperature.[10]
Low Conversion Incomplete deprotonation of the phenol or insufficient reactivity of the alkyl halide.- Ensure your base is fresh and active, and the solvent is anhydrous, especially when using NaH. - Consider using a more reactive alkylating agent, such as an alkyl iodide instead of a bromide or chloride. - Polar aprotic solvents like DMF or DMSO can enhance the reaction rate.[5]
C-Alkylation The phenoxide ion can act as an ambident nucleophile, leading to alkylation on the aromatic ring instead of the oxygen.This is less common but can occur. Using less polar solvents may favor O-alkylation.

Experimental Protocol: Synthesis of 2-(2-Chloro-3-(trifluoromethyl)phenoxy)acetic acid

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as acetone or DMF.

  • Add a base, for example, potassium carbonate (1.5 eq).

  • Add chloroacetic acid or ethyl chloroacetate (1.1 eq) to the mixture.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting phenol is consumed.

  • Cool the mixture and filter off the inorganic salts.

  • If using an ester, hydrolyze it with aqueous NaOH, followed by acidification with HCl to precipitate the carboxylic acid product.

  • If the acid is formed directly, acidify the reaction mixture with HCl after removing the solvent.

  • Extract the product with an organic solvent like ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[10][11]

  • Purify the crude product by recrystallization, for instance from an ethanol/water mixture.[12]

Caption: Workflow for Williamson Ether Synthesis.

Electrophilic Aromatic Substitution (e.g., Nitration)

Q: I'm trying to nitrate this compound and I'm getting a mixture of isomers. How can I improve the regioselectivity?

A: The directing effects of the substituents on your starting material are key here. The hydroxyl group is a powerful ortho-, para- director, while the chloro group is a weaker ortho-, para- director. The trifluoromethyl group is a meta- director. The strong activating effect of the hydroxyl group will likely dominate, leading to substitution primarily at the positions ortho and para to it. However, dinitration and other isomeric byproducts can still form.[6]

Troubleshooting Strategies:

Problem Cause Solution
Mixture of Isomers Competing directing effects of the substituents.- Control the reaction temperature carefully; lower temperatures often increase selectivity. - Use a milder nitrating agent if possible. - Consider protecting the highly activating hydroxyl group as an ester to moderate its directing effect.
Dinitration/Polynitration The reaction conditions are too harsh, or the activated ring is too susceptible to multiple substitutions.- Use a stoichiometric amount of the nitrating agent. - Add the nitrating agent slowly and at a low temperature. - A study on a similar compound showed that dinitration is a significant side reaction.[6]
Oxidation of the Phenol Phenols are susceptible to oxidation by nitric acid.- Use dilute nitric acid.[13] - Maintain a low reaction temperature.

Expected Products from Nitration:

Based on the directing effects, the major mononitrated products would be 2-nitro-3-(trifluoromethyl)-6-chlorophenol and 4-nitro-2-chloro-3-(trifluoromethyl)phenol.

Nitration_Regioselectivity cluster_products Potential Mononitration Products start This compound ortho Substitution ortho to -OH start->ortho Major Pathway para Substitution para to -OH start->para Major Pathway

Caption: Regioselectivity in the nitration of this compound.

Nucleophilic Aromatic Substitution of the Chlorine Atom

Q: My nucleophilic aromatic substitution reaction on the chloro group is sluggish. How can I drive it to completion?

A: While the trifluoromethyl group activates the ring towards nucleophilic attack, the reaction may still require forcing conditions.

Troubleshooting Strategies:

Problem Cause Solution
Low Reactivity The aromatic ring may not be sufficiently electron-deficient, or the nucleophile may be weak.- Increase the reaction temperature. - Use a polar aprotic solvent like DMSO or DMF to enhance the nucleophilicity of your reagent. - If possible, use a stronger nucleophile.
Side Product Formation The nucleophile may react at other sites, or with the solvent.- A specific example in the literature for a similar compound showed a side product arising from competitive reaction pathways of the nucleophile.[7] - Ensure the reaction is performed under an inert atmosphere to prevent oxidation.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Ullmann Condensation)

Q: I'm attempting a Suzuki-Miyaura coupling with my this compound derivative, but I'm observing significant homocoupling of my boronic acid reagent. How can I prevent this?

A: Homocoupling is a common side reaction in Suzuki-Miyaura couplings and often arises from the presence of Pd(II) species and oxygen in the reaction mixture.[14]

Troubleshooting Strategies:

Problem Cause Solution
Homocoupling of Boronic Acid Presence of Pd(II) species and oxygen.- Thoroughly degas your reaction mixture and maintain a strict inert atmosphere (e.g., argon or nitrogen).[14] - Use a Pd(0) catalyst source or ensure complete reduction of a Pd(II) precatalyst.
Low Yield in Ullmann Condensation Traditional Ullmann reactions often require harsh conditions.- Modern Ullmann couplings benefit from the use of ligands such as diamines to facilitate the reaction at lower temperatures.[8] - Ensure your copper catalyst is activated.[15]
Dehalogenation The chloro group is reduced instead of coupled.This can be a side reaction in Suzuki couplings. Optimizing the ligand, base, and solvent system is crucial.[16]

Purification and Analytical Protocols

General Purification Strategies
  • Aqueous Work-up: After the reaction, a standard aqueous work-up is often necessary to remove inorganic salts and water-soluble impurities. This typically involves partitioning the product into an organic solvent and washing with water and brine.

  • Recrystallization: For solid products, recrystallization is an effective method for purification. Common solvent systems include ethanol/water, hexanes/ethyl acetate, or toluene.[12]

  • Column Chromatography: For complex mixtures or to separate isomers, silica gel column chromatography is often employed. The choice of eluent will depend on the polarity of the product and impurities.

  • Distillation: For liquid products, distillation under reduced pressure can be an effective purification technique.

Analytical Methods for Impurity Profiling

To effectively troubleshoot your reactions, it is crucial to identify the impurities being formed.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful technique for separating and quantifying the components of your reaction mixture, including the starting material, product, and byproducts.[2] A reverse-phase C18 column is commonly used for the analysis of phenols and their derivatives.[17]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another excellent method for the analysis of volatile compounds like halogenated phenols. It provides both separation and structural information, aiding in the identification of unknown impurities.[9] Derivatization of the phenol may be necessary to improve its chromatographic properties.[18]

Illustrative HPLC Conditions for Phenolic Compounds:

Parameter Condition
Column Reverse-phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of acetonitrile and water, often with a small amount of acid (e.g., trifluoroacetic acid)
Flow Rate 1.0 mL/min
Detection UV at a wavelength appropriate for the chromophores in your molecules (e.g., 254 nm or 280 nm)
Column Temperature 30-40 °C

Note: These are general conditions and should be optimized for your specific analytes.[2][17]

References

  • Aktas, A. H. (2008). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry, 20(2), 1411-1414.
  • MiraCosta College. (2012). Experiment 4: Williamson Ether Synthesis.
  • Rudolph, M., et al. (2014). methanone: structural characterization of a side product in benzothiazinone synthesis. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 10), o1099–o1100.

  • CN101844978A. (2010). Synthesis method of 2-(2-chloroethoxy) acetic acid.
  • University of Illinois Springfield. Williamson Ether Synthesis.
  • Li, S., et al. (2020). Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics within droplet-based microreactors. Chemical Engineering Journal, 379, 122329.
  • Wessig, P., et al. (2013). Suzuki–Miyaura Coupling of Halophenols and Phenol Boronic Acids: Systematic Investigation of Positional Isomer Effects and Conclusions for the Synthesis of Phytoalexins from Pyrinae. The Journal of Organic Chemistry, 78(10), 4934–4944.
  • Wikipedia. (n.d.).
  • Hossain, M. A., et al. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
  • PubChem. (n.d.). 2-Nitro-3-(trifluoromethyl)phenol.
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
  • The Williamson Ether Synthesis. (n.d.).
  • Request PDF. (n.d.).
  • Aliquan, M., et al. (2016). Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. Environmental Science and Pollution Research, 23(17), 17566–17576.
  • US8691997B2. (2014). Processes for producing 2-chloro-3-trifluoromethylpyridine.
  • BenchChem. (n.d.). Application Notes and Protocols for HPLC Analysis of 3-(Trifluoromethyl)
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • US5847231A. (1998).
  • Edubirdie. (n.d.). Williamson Ether Synthesis.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Khan Academy. (n.d.).
  • EPA. (2007).
  • MiraCosta College. (2012). Chemistry 211 Experiment 4.
  • Thermo Fisher Scientific. (n.d.). Ullmann Reaction.
  • ChemistryViews. (2024).
  • JETIR. (2020).
  • Journal of the Chemical Society, Perkin Transactions 2. (1974). Mechanism of the Ullmann condensation reaction. Part III.
  • PMC. (2017). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters.
  • Patsnap. (2020). Synthesis method of 2-methylphenoxyacetic acid.

Sources

"impact of moisture on 2-Chloro-3-(trifluoromethyl)phenol reactivity"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Chloro-3-(trifluoromethyl)phenol

A Guide for Researchers, Scientists, and Drug Development Professionals on the Impact of Moisture on Reactivity

Welcome to the technical support center for this compound. This guide is designed to provide you with in-depth technical information, troubleshooting advice, and frequently asked questions regarding the impact of moisture on the reactivity of this compound. As a senior application scientist, my goal is to equip you with the necessary knowledge to anticipate challenges and ensure the success and reproducibility of your experiments.

I. Core Concepts: Understanding the Reactivity of this compound

This compound is a highly substituted and electron-deficient phenol.[1][2] Its reactivity is governed by the interplay of the hydroxyl (-OH), chloro (-Cl), and trifluoromethyl (-CF3) functional groups. The strongly electron-withdrawing nature of the trifluoromethyl and chloro groups significantly increases the acidity of the phenolic proton compared to phenol itself.[3] This heightened acidity makes the compound particularly susceptible to interactions with moisture.

Key Physicochemical Properties
PropertyValueSource
Molecular Formula C7H4ClF3O
Molecular Weight 196.55 g/mol
Appearance Liquid
Boiling Point 160 °C
Density 1.479 g/mL at 25 °C

II. The Critical Role of Moisture: FAQs

This section addresses frequently asked questions about the influence of water on reactions involving this compound.

Q1: How does the presence of moisture affect the nucleophilicity of this compound?

A1: The presence of moisture, especially in conjunction with a base, leads to the deprotonation of the highly acidic phenolic hydroxyl group to form the corresponding phenoxide. This phenoxide is a more potent nucleophile than the neutral phenol. However, in protic solvents like water, the phenoxide's oxygen atom can be heavily solvated through hydrogen bonding. This solvation shell can sterically hinder its ability to participate in O-alkylation or O-acylation reactions, potentially favoring C-alkylation at the aromatic ring, although this is generally a minor pathway.[4]

Q2: Can moisture lead to side reactions or decomposition of this compound?

A2: Yes, under certain conditions, moisture can lead to the hydrolysis of the trifluoromethyl group. Studies on similar trifluoromethylphenols have shown that they can undergo spontaneous aqueous defluorination to form the corresponding hydroxybenzoic acid.[5][6][7] The rate of this hydrolysis is dependent on the substitution pattern on the aromatic ring.[5][7] For this compound, the presence of the ortho-chloro group and the meta-trifluoromethyl group will influence its stability in aqueous environments, particularly at elevated temperatures or non-neutral pH.

Q3: What are the best practices for storing and handling this compound to minimize moisture exposure?

A3: Proper storage and handling are crucial. Safety data sheets recommend keeping the container tightly closed in a dry, cool, and well-ventilated place.[8][9] It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent atmospheric moisture ingress. Use of a chemical fume hood is recommended when handling.[8]

Q4: I am planning an O-alkylation reaction. How will residual water in my solvent or on my glassware impact the reaction?

A4: Residual water can have several detrimental effects on an O-alkylation reaction (e.g., Williamson ether synthesis):

  • Consumption of Base: Water can react with strong bases (e.g., NaH, LDA) used to deprotonate the phenol, reducing the effective amount of base available for your reaction and leading to incomplete conversion.

  • Hydrolysis of Alkylating Agent: Many alkylating agents (especially reactive ones like alkyl halides) can be hydrolyzed by water, reducing their effective concentration.

  • Solvation Effects: As mentioned in A1, water can solvate the phenoxide, potentially decreasing the rate of the desired O-alkylation.[4]

For these reasons, it is imperative to use anhydrous solvents and properly dried glassware for such reactions.

III. Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues encountered in reactions with this compound where moisture is a suspected culprit.

Visual Troubleshooting Workflow

troubleshooting_workflow start Problem Observed: Low Yield / Incomplete Reaction check_moisture Suspect Moisture Contamination? start->check_moisture moisture_source Identify Source of Moisture check_moisture->moisture_source reagents Reagents (Solvent, Base) moisture_source->reagents Yes glassware Glassware moisture_source->glassware Yes atmosphere Reaction Atmosphere moisture_source->atmosphere Yes reagent_solution Solution: - Use anhydrous solvents. - Titrate base if necessary. - Store reagents under inert gas. reagents->reagent_solution glassware_solution Solution: - Oven or flame-dry glassware. - Cool under vacuum or inert gas. glassware->glassware_solution atmosphere_solution Solution: - Run reaction under inert  atmosphere (N2 or Ar). atmosphere->atmosphere_solution

Caption: Troubleshooting workflow for moisture-related issues.

Observed Problem Potential Cause (Moisture-Related) Recommended Action
Low or no product formation in an O-alkylation reaction. 1. Deactivation of the base: Moisture in the solvent or on glassware has consumed the base intended for deprotonating the phenol. 2. Hydrolysis of the alkylating agent: Water has reacted with and destroyed the alkylating agent.1. Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation from a drying agent, passing through a solvent purification system). 2. Oven-dry or flame-dry all glassware immediately before use and cool under an inert atmosphere. 3. Use freshly opened, high-purity reagents.
Formation of a polar, acidic byproduct. Hydrolysis of the trifluoromethyl group: The presence of water, potentially at elevated temperatures or with certain reagents, has led to the hydrolysis of the -CF3 group to a carboxylic acid (-COOH).[5][6]1. Minimize the amount of water in the reaction mixture. 2. If aqueous workup is necessary, perform it at low temperatures and minimize the time the product is in contact with the aqueous phase. 3. Consider alternative, non-aqueous workup procedures if possible.
Inconsistent reaction rates or yields between batches. Variable atmospheric moisture: Day-to-day variations in humidity can affect reactions run open to the atmosphere or with inadequate inert gas blanketing.1. Implement a standard operating procedure to run all moisture-sensitive reactions under a positive pressure of an inert gas like nitrogen or argon.

IV. Experimental Protocols

Protocol 1: General Procedure for a Moisture-Sensitive O-Alkylation

This protocol provides a general framework for the O-alkylation of this compound, emphasizing anhydrous techniques.

  • Glassware Preparation: All glassware (reaction flask, dropping funnel, condenser) should be oven-dried at >120 °C for at least 4 hours and assembled hot, then allowed to cool under a stream of dry nitrogen or argon.

  • Reagent Preparation:

    • Anhydrous solvent (e.g., THF, DMF) should be obtained from a solvent purification system or by distillation from an appropriate drying agent.

    • This compound should be handled in a glovebox or under a positive pressure of inert gas to minimize exposure to air.

  • Reaction Setup:

    • To the reaction flask containing a magnetic stir bar, add this compound (1.0 eq) and dissolve in the anhydrous solvent under an inert atmosphere.

    • Cool the solution to the desired temperature (e.g., 0 °C).

    • Slowly add a strong base (e.g., sodium hydride, 1.1 eq) portion-wise. Caution: Hydrogen gas is evolved if using NaH.

    • Stir the mixture at this temperature for 30-60 minutes to ensure complete deprotonation.

    • Slowly add the alkylating agent (e.g., an alkyl halide, 1.2 eq) via syringe or dropping funnel.

    • Allow the reaction to warm to room temperature or heat as required, monitoring by TLC or LC-MS.

  • Workup:

    • Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of a proton source (e.g., saturated aqueous ammonium chloride).

    • Proceed with standard extraction and purification procedures.

Visual Representation of the Impact of Moisture

moisture_impact cluster_desired Desired Anhydrous Pathway cluster_undesired Undesired Pathway with Moisture phenol Ar-OH (this compound) phenoxide Ar-O⁻ Na⁺ (Phenoxide) phenol->phenoxide + Base base Base (e.g., NaH) product Ar-O-R (Ether Product) phenoxide->product + R-X alkyl_halide R-X (Alkylating Agent) water H₂O (Moisture) deactivated_base Consumed Base (e.g., NaOH + H₂) water->deactivated_base + Base hydrolyzed_alkyl R-OH (Hydrolyzed Alkylating Agent) water->hydrolyzed_alkyl + R-X hydrolyzed_cf3 Ar(COOH)-OH (Hydrolyzed Phenol) water->hydrolyzed_cf3 + Ar-OH (Heat/Base) base_side Base alkyl_halide_side R-X phenol_side Ar-OH

Caption: Desired vs. undesired reaction pathways in the presence of moisture.

V. References

  • Wikipedia. (n.d.). Phenol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Phenol synthesis by substitution or oxidation. Retrieved from [Link]

  • Quintana, J., et al. (2019). Identification of 3-(trifluoromethyl)phenol as the malodorous compound in a pollution incident in the water supply in Catalonia (N.E. Spain). Environmental Science and Pollution Research, 26(15), 15325-15332. [Link]

  • Beaudry Research Group. (2020, July 21). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. Retrieved from [Link]

  • Ellis, D. A., et al. (2001). The Aqueous Photolysis of TFM and Related Trifluoromethylphenols. An Alternate Source of Trifluoroacetic Acid in the Environment. Environmental Science & Technology, 35(17), 3554-3560. [Link]

  • Sladojevich, F., et al. (2023). Deoxyfluorination of Electron-Deficient Phenols. Organic Letters, 25(20), 3624–3628. [Link]

  • Chenier, P. J. (1949). U.S. Patent No. 2,460,793. Washington, DC: U.S. Patent and Trademark Office.

  • LibreTexts Chemistry. (2024, March 17). 17.10: Reactions of Phenols. Retrieved from [Link]

  • Al-Masri, M. (2014). Hydrolysis of the Trifluoromethyl Group in Triarylphosphines: Scope of the Reaction in the Preparation of Carboxylic. (Doctoral dissertation). Retrieved from [Link]

  • Pathare, R. S., et al. (2020). A scalable and green one-minute synthesis of substituted phenols. Green Chemistry, 22(23), 8244-8249. [Link]

  • Wengryniuk, S. E., et al. (2019). Dearomatization of Electron-Deficient Phenols to ortho-Quinones Enabled by Bidentate Nitrogen-Ligated I(V) Reagents. Journal of the American Chemical Society, 141(42), 16575–16580. [Link]

  • Zhang, J., et al. (2014). Alkylation of Phenol: A Mechanistic View. The Journal of Physical Chemistry A, 118(4), 749-758. [Link]

  • Kobayashi, Y., & Kumadaki, I. (1978). Reactions of Aromatic Trifluoromethyl Compounds with Nucleophilic Reagents. Accounts of Chemical Research, 11(5), 197–204. [Link]

  • Guo, Z., et al. (2023). Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. Environmental Science: Processes & Impacts, 25(2), 329-338. [Link]

  • Chanda, A., & Fokin, V. V. (2009). Organic synthesis “on water”. Chemical Reviews, 109(2), 725–749. [Link]

  • Mahammed, A., et al. (2017). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Angewandte Chemie International Edition, 56(34), 10133-10137. [Link]

  • 9701 A Level Chemistry. (2022, April 22). Phenols - Reactivity | Organic chemistry | 9701 A Level Chemistry [Video]. YouTube. [Link]

  • Ghorpade, P. A., et al. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether. Catalysts, 12(11), 1435. [Link]

  • Zhao, B. Y., et al. (2020). Synthesis of meta-functionalized phenols and anilines. Nature Communications, 11(1), 5833. [Link]

  • Wengryniuk, S. E., et al. (2020). Oxidation of Electron-Deficient Phenols Mediated by Hypervalent Iodine(V) Reagents: Fundamental Mechanistic Features Revealed by a DFT-Based Investigation. The Journal of Organic Chemistry, 85(15), 9878–9887. [Link]

  • PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation. Retrieved from [Link]

  • Al-Masri, M., et al. (2014). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. Dalton Transactions, 43(15), 5831-5842. [Link]

  • G. A. Molander, et al. (2023). Photochemical permutation of meta-substituted phenols. Nature Chemistry, 15, 1246–1253. [Link]

  • Study.com. (n.d.). Phenol in Chemistry | Properties, Synthesis & Reactions. Retrieved from [Link]

  • Jones, R. G. (1946). Some Reactions of the Trifluoromethyl Group in the Benzotrifluoride Series. I. Hydrolysis. Journal of the American Chemical Society, 68(5), 874–876. [Link]

  • Guo, Z., et al. (2023). Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. ResearchGate. [Link]

  • Kalek, M., et al. (2023). Electrochemical oxidative dearomatization of electron-deficient phenols using Br+/Br− catalysis. Chemical Science, 14(2), 473-478. [Link]

  • Joudan, S., et al. (2023). Spontaneous Aqueous Defluorination of Trifluoromethylphenols: Substituent Effects and Revisiting the Mechanism. Environmental Science: Processes & Impacts, 25(2), 329-338. [Link]

Sources

Validation & Comparative

A Comparative Guide to the NMR Spectral Analysis of 2-Chloro-3-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectrum of 2-Chloro-3-(trifluoromethyl)phenol, a key intermediate in pharmaceutical and agrochemical synthesis. Understanding its spectral characteristics is crucial for researchers, scientists, and drug development professionals for unambiguous structural confirmation and purity assessment. This document will not only dissect the predicted ¹H and ¹³C NMR spectra of the title compound but also offer a comparative analysis with structurally related phenols. This approach aims to provide a deeper understanding of how substituent effects manifest in NMR spectroscopy.

The Structural Significance of this compound

This compound presents a unique substitution pattern on the benzene ring. The presence of a hydroxyl group, a chlorine atom, and a trifluoromethyl group dictates a specific electronic environment for each proton and carbon atom. The interplay of the electron-donating hydroxyl group and the electron-withdrawing chlorine and trifluoromethyl groups creates a distinct and predictable NMR spectrum. Accurate interpretation of this spectrum is paramount for confirming the regiospecificity of its synthesis and for identifying potential isomeric impurities.

Predicted NMR Spectral Analysis of this compound

Due to the limited availability of public experimental spectra for this compound, this guide will utilize a high-quality predicted NMR spectrum as the basis for analysis. It is important to note that while predictions are highly accurate, experimental values may vary slightly depending on solvent, concentration, and instrument parameters.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region and one signal for the phenolic hydroxyl group.

  • Aromatic Protons: The three aromatic protons (H4, H5, and H6) will exhibit a complex splitting pattern due to spin-spin coupling.

    • H6: This proton, being ortho to the electron-donating hydroxyl group, is expected to be the most shielded (lowest chemical shift). It will likely appear as a doublet of doublets due to coupling with H5 and a smaller long-range coupling with H4.

    • H4: This proton is ortho to the electron-withdrawing trifluoromethyl group and will be the most deshielded (highest chemical shift). It is expected to appear as a doublet of doublets, coupling with H5 and H6.

    • H5: This proton is situated between H4 and H6 and will appear as a triplet (or more accurately, a doublet of doublets with similar coupling constants).

  • Hydroxyl Proton: The chemical shift of the phenolic OH proton is highly variable and depends on the solvent, concentration, and temperature due to hydrogen bonding.[1] It typically appears as a broad singlet. In non-polar solvents like CDCl₃, it is expected in the range of 4-7 ppm.[2]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will display six signals for the aromatic carbons and one for the trifluoromethyl carbon.

  • C1 (C-OH): This carbon, directly attached to the hydroxyl group, will be significantly deshielded.

  • C2 (C-Cl): The carbon bearing the chlorine atom will also be deshielded, but to a lesser extent than C1.

  • C3 (C-CF₃): The carbon attached to the trifluoromethyl group will show a characteristic quartet splitting pattern due to coupling with the three fluorine atoms.

  • C4, C5, C6: The chemical shifts of these carbons will be influenced by the combined electronic effects of the substituents.

  • CF₃ Carbon: The trifluoromethyl carbon will appear at a characteristic chemical shift and will be split into a quartet by the three fluorine atoms in a proton-decoupled ¹³C NMR spectrum.

Comparative NMR Analysis with Alternative Phenols

To better understand the spectral features of this compound, a comparison with simpler, related molecules is invaluable. We will consider phenol, 4-chlorophenol, and 3-(trifluoromethyl)phenol.

Comparison with Phenol

Phenol provides a baseline for understanding the influence of the chloro and trifluoromethyl substituents. The ¹H NMR spectrum of phenol shows three signals for the aromatic protons, with the ortho and para protons appearing at a lower chemical shift than the meta protons due to the electron-donating effect of the hydroxyl group.[3] The ¹³C NMR spectrum shows six distinct signals.

Comparison with 4-Chlorophenol

The introduction of a chlorine atom at the para position in 4-chlorophenol leads to a downfield shift of the aromatic proton and carbon signals compared to phenol, due to the electron-withdrawing nature of chlorine. The symmetry of the molecule results in a simpler splitting pattern in the ¹H NMR spectrum.

Comparison with 3-(Trifluoromethyl)phenol

The trifluoromethyl group is a strong electron-withdrawing group. In 3-(trifluoromethyl)phenol, this results in a significant downfield shift of the aromatic proton and carbon signals. The ¹³C NMR spectrum will show the characteristic quartet for the carbon attached to the CF₃ group.

Data Summary and Visualization

The following table summarizes the expected and experimental NMR data for this compound and the selected comparative compounds.

Compound¹H NMR Chemical Shifts (ppm)¹³C NMR Chemical Shifts (ppm)
This compound (Predicted) H4: ~7.5 (dd), H5: ~7.2 (t), H6: ~7.0 (dd), OH: variableC1: ~155, C2: ~125, C3: ~130 (q), C4: ~128, C5: ~120, C6: ~118, CF₃: ~123 (q)
Phenol ortho-H: ~6.9 (d), meta-H: ~7.3 (t), para-H: ~6.9 (t), OH: variableC1: 155.4, C2/6: 115.9, C3/5: 130.5, C4: 121.7
4-Chlorophenol H2/6: ~7.2 (d), H3/5: ~6.8 (d), OH: variableC1: 153.7, C2/6: 129.5, C3/5: 116.8, C4: 125.8
3-(Trifluoromethyl)phenol Aromatic H: 7.1-7.5 (m), OH: variableC1: 157.5, C2: 114.2, C3: 131.8 (q), C4: 119.5, C5: 130.2, C6: 114.2, CF₃: 124.3 (q)

Molecular Structure and Key Interactions

Caption: Molecular structure of this compound.

Experimental Protocol for NMR Analysis

To ensure the acquisition of high-quality and reproducible NMR data, the following experimental protocol is recommended.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the this compound sample.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar compounds. For compounds with limited solubility or to observe exchangeable protons more clearly, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

NMR Instrument Parameters

The following are general parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): 16-20 ppm.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled experiment (e.g., zgpg30).

    • Number of Scans: 1024-4096 scans, or more, due to the lower natural abundance of ¹³C.

    • Relaxation Delay (d1): 2-5 seconds.

    • Acquisition Time (aq): 1-2 seconds.

    • Spectral Width (sw): 200-240 ppm.

NMR Experimental Workflow

cluster_workflow NMR Experimental Workflow A Sample Weighing (5-10 mg) B Solvent Addition (0.6-0.7 mL CDCl3 or DMSO-d6) A->B C Dissolution & Internal Standard (TMS) B->C D NMR Tube Preparation C->D E Instrument Setup (Parameter Optimization) D->E F Data Acquisition (1H and 13C NMR) E->F G Data Processing (Fourier Transform, Phasing, Baseline Correction) F->G H Spectral Analysis G->H

Caption: A typical workflow for NMR sample preparation and analysis.

Conclusion

The NMR spectrum of this compound is a powerful tool for its unambiguous identification and characterization. By understanding the individual and combined effects of the hydroxyl, chloro, and trifluoromethyl substituents on the chemical shifts and coupling patterns, researchers can confidently interpret the spectral data. The comparative analysis with related phenol derivatives further enhances this understanding by providing a clear context for the observed spectral features. The detailed experimental protocol provided in this guide serves as a robust starting point for obtaining high-quality NMR data, ensuring the integrity and reproducibility of the analytical results.

References

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A Comparative Guide to the Infrared Spectroscopy of 2-Chloro-3-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Chloro-3-(trifluoromethyl)phenol in a Spectroscopic Context

This compound is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Its unique trifluoromethyl and chloro substitutions on the phenol ring create a distinct electronic and steric environment, which is reflected in its vibrational spectrum. Infrared spectroscopy serves as a rapid and non-destructive technique for the structural characterization of such molecules.[1][2] By examining the vibrational frequencies of specific functional groups, researchers can confirm the identity, assess the purity, and gain insights into the molecular structure of the compound.

This guide will dissect the predicted IR spectrum of this compound, drawing comparisons with phenol, 2-chlorophenol, and 3-(trifluoromethyl)phenol. This comparative approach is designed to provide a deeper understanding of how substituent effects manifest in IR spectroscopy.

Predicted Infrared Spectrum of this compound: A Detailed Analysis

The primary vibrational modes of interest are the O-H stretch, C-O stretch, aromatic C-H and C=C stretches, and the vibrations associated with the C-Cl and C-F bonds of the trifluoromethyl group.

O-H Stretching Vibration

The hydroxyl (O-H) stretching vibration in phenols typically appears as a broad band in the region of 3200-3600 cm⁻¹.[3][4] The broadness of this peak is a direct consequence of intermolecular hydrogen bonding. In this compound, the presence of the electron-withdrawing chloro and trifluoromethyl groups is expected to influence the acidity of the phenolic proton and, consequently, the strength of hydrogen bonding. Electron-withdrawing substituents generally increase the acidity of the phenol, which can lead to stronger hydrogen bonds and a shift of the O-H stretching band to lower wavenumbers.[5]

Aromatic C-H and C=C Stretching Vibrations

Aromatic C-H stretching vibrations are typically observed as sharp, medium-intensity bands just above 3000 cm⁻¹ (around 3000-3100 cm⁻¹).[6][7] The aromatic C=C ring stretching vibrations give rise to a series of sharp bands of variable intensity in the 1400-1600 cm⁻¹ region.[8] The substitution pattern on the benzene ring influences the exact position and intensity of these peaks.

C-O Stretching Vibration

The C-O stretching vibration in phenols is a strong band typically found in the 1200-1260 cm⁻¹ region.[4] This peak is often coupled with other vibrations within the molecule.

C-Cl Stretching Vibration

The C-Cl stretching vibration for chlorophenols generally appears in the fingerprint region, typically between 600-800 cm⁻¹.[9] The exact position can be influenced by the substitution pattern on the aromatic ring.

Trifluoromethyl (CF₃) Group Vibrations

The trifluoromethyl group gives rise to very strong and characteristic absorption bands due to C-F stretching vibrations. These are typically found in the region of 1100-1400 cm⁻¹. Specifically, a very strong, broad band near 1330 cm⁻¹ is characteristic of the C-CF₃ stretching mode in substituted trifluoromethyl benzenes.[10] The symmetric and asymmetric C-F stretching modes also produce strong absorptions in the 1100-1200 cm⁻¹ range.

Comparative Spectral Analysis: Unraveling Substituent Effects

To appreciate the unique spectral features of this compound, it is instructive to compare its predicted spectrum with those of simpler, related molecules.

Functional Group Phenol [3][4]2-Chlorophenol [11]3-(Trifluoromethyl)phenol Predicted this compound
O-H Stretch (cm⁻¹) ~3350 (broad)~3520 (free), lower (H-bonded)Broad band in 3200-3600 regionBroad band, likely shifted to lower wavenumbers due to electron-withdrawing groups
Aromatic C-H Stretch (cm⁻¹) 3000-31003000-31003000-31003000-3100
Aromatic C=C Stretch (cm⁻¹) 1500-16001450-15851450-1600Multiple bands in the 1400-1600 region, with shifts due to substitution
C-O Stretch (cm⁻¹) ~1220~1250~1200-1300~1200-1250
C-Cl Stretch (cm⁻¹) N/A~650-750N/A~650-750
C-F Stretches (cm⁻¹) N/AN/AStrong bands at ~1100-1350Strong, characteristic bands at ~1100-1350

Analysis of the Comparison:

  • Phenol vs. Substituted Phenols: The introduction of any substituent alters the electronic distribution and vibrational coupling within the benzene ring, leading to shifts in the aromatic C=C and C-H bending vibrations in the fingerprint region.

  • 2-Chlorophenol: The presence of the chlorine atom introduces a C-Cl stretching vibration and influences the position of the O-H stretch. The position of the O-H band in chlorophenols can be affected by intramolecular hydrogen bonding between the hydroxyl group and the adjacent chlorine atom.[11]

  • 3-(Trifluoromethyl)phenol: The dominant feature in the spectrum of this compound is the set of very strong C-F stretching absorptions. The electron-withdrawing nature of the CF₃ group will also influence the O-H stretching frequency.

  • This compound: The IR spectrum of this molecule will be a composite of the features observed in its simpler analogues. The most prominent and identifying peaks will be the broad O-H stretch, the aromatic C-H and C=C stretches, and the very strong and characteristic C-F stretching bands. The C-Cl stretch will also be present in the fingerprint region. The combined electron-withdrawing effects of both the chloro and trifluoromethyl groups are expected to have a noticeable impact on the O-H stretching frequency, likely shifting it to a lower wavenumber compared to phenol itself.

Experimental Protocol: ATR-FTIR Spectroscopy of Liquid Phenols

Attenuated Total Reflectance (ATR) is a convenient sampling technique for liquid samples as it requires minimal sample preparation.[12]

Instrumentation
  • Fourier Transform Infrared (FTIR) Spectrometer

  • ATR accessory with a suitable crystal (e.g., diamond or ZnSe)

Procedure
  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will account for any atmospheric and instrumental interferences.

  • Sample Application: Place a small drop of the liquid this compound sample directly onto the ATR crystal surface, ensuring complete coverage of the crystal.[12]

  • Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The acquired interferogram is Fourier transformed to produce the infrared spectrum. If necessary, perform a baseline correction.

  • Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_cleanup Cleanup start Start background Record Background Spectrum start->background apply_sample Apply Liquid Sample to ATR Crystal background->apply_sample acquire Acquire Sample Spectrum apply_sample->acquire process Process Data (FT, Baseline Correction) acquire->process clean Clean ATR Crystal process->clean end End clean->end

Caption: ATR-FTIR Experimental Workflow for Liquid Samples.

Interpreting the Fingerprint Region

The region of the IR spectrum from approximately 1500 cm⁻¹ to 500 cm⁻¹ is known as the fingerprint region.[13][14] This region contains a complex series of absorptions arising from various bending and stretching vibrations. While individual peak assignments in this region can be challenging, the overall pattern is unique to a specific molecule and serves as a "fingerprint" for its identification.[14] For this compound, the fingerprint region will be particularly complex due to the presence of C-H out-of-plane bending, C-C bending, C-O bending, C-Cl stretching, and CF₃ bending vibrations. Comparing the fingerprint region of an unknown sample to that of a known standard of this compound is a highly reliable method of identification.

Conclusion

The infrared spectrum of this compound is predicted to exhibit a unique combination of absorption bands that are characteristic of its phenolic backbone and its chloro and trifluoromethyl substituents. The broad O-H stretch, aromatic C-H and C=C stretches, and the exceptionally strong C-F stretching vibrations are the most prominent features for its identification. A comparative analysis with phenol, 2-chlorophenol, and 3-(trifluoromethyl)phenol provides valuable insights into the influence of these substituents on the molecule's vibrational properties. The use of ATR-FTIR spectroscopy offers a straightforward and efficient method for the experimental characterization of this and similar liquid organic compounds. This guide provides a foundational understanding for researchers and professionals working with this class of molecules, enabling them to effectively utilize IR spectroscopy for structural verification and quality control.

References

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A Comparative Guide to the Reactivity of 2-Chloro-3-(trifluoromethyl)phenol and Its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Substituted Phenols in Modern Chemistry

Substituted phenols are foundational scaffolds in numerous fields, most notably in the development of pharmaceuticals, agrochemicals, and advanced polymers. The precise arrangement of substituents on the phenolic ring dictates the molecule's physicochemical properties, including its acidity, nucleophilicity, and susceptibility to aromatic substitution. This guide focuses on 2-chloro-3-(trifluoromethyl)phenol, a halogenated and fluorinated phenol, and provides a comparative analysis of its reactivity against key structural isomers.

Understanding the subtle yet significant differences in reactivity imparted by the positional isomerism of the chloro and trifluoromethyl groups is paramount for researchers. These differences can dramatically influence reaction kinetics, product distribution, and the ultimate biological or material efficacy of the final product. For drug development professionals, selecting the correct isomer can be the difference between a potent therapeutic agent and an inactive or toxic compound. This guide provides the theoretical framework, comparative data, and actionable experimental protocols to empower researchers to make informed decisions in their synthetic and screening endeavors.

Theoretical Framework: Unpacking the Factors Governing Phenolic Reactivity

The reactivity of a substituted phenol is not governed by a single factor but is rather the result of a complex interplay between electronic effects, steric hindrance, and potential intramolecular interactions. The two substituents , chloro (-Cl) and trifluoromethyl (-CF3), are both strongly electron-withdrawing, but they influence the phenol ring in distinct ways.

  • Inductive Effect (-I): This is the withdrawal of electron density through the sigma (σ) bonds. Due to the high electronegativity of fluorine, the -CF3 group exerts an exceptionally strong -I effect.[1] The chlorine atom also has a significant -I effect, though it is less powerful than that of the -CF3 group. This inductive withdrawal polarizes the O-H bond, increasing the acidity of the phenolic proton, and deactivates the aromatic ring towards electrophilic attack.

  • Resonance Effect (±R): This effect involves the delocalization of lone pairs or pi (π) electrons through the aromatic system.

    • The hydroxyl (-OH) group is a powerful +R (electron-donating) group, delocalizing one of its oxygen lone pairs into the ring. This effect enriches the electron density at the ortho and para positions, making the ring highly activated towards electrophilic substitution at these sites.[2]

    • The chloro (-Cl) group exhibits a dual nature: while it is inductively withdrawing (-I), it also possesses a weak +R effect due to its lone pairs, which can be donated to the ring.[3] This donation partially counteracts its deactivating inductive effect and directs incoming electrophiles to the ortho and para positions.

    • The trifluoromethyl (-CF3) group has no significant resonance effect and its influence is dominated by its powerful inductive withdrawal.

  • Steric Hindrance: The physical bulk of substituents can block access to adjacent reactive sites.[4] A group at the 2-position (ortho to the hydroxyl) can hinder reactions at the -OH group or prevent an incoming electrophile from attacking that ortho position.

The net reactivity of each isomer is determined by the vector sum of these competing effects, with the position of each substituent being the critical variable.

Caption: Interplay of electronic effects on the phenol ring.

Comparative Analysis of Isomer Reactivity

The Hammett equation for predicting phenol pKa is: pKa = pKa(phenol) - ρ * Σσ Where:

  • pKa(phenol) = 9.95[6]

  • ρ (rho) = 2.25 (the reaction constant for phenol ionization)[7]

  • Σσ (sigma) is the sum of the substituent constants for the -Cl and -CF3 groups at their respective positions.[8]

Acidity (pKa): A Quantitative Measure of Reactivity

The acidity of a phenol is a direct reflection of the stability of its conjugate base, the phenoxide ion. Electron-withdrawing groups stabilize the negative charge on the phenoxide oxygen, resulting in a stronger acid (lower pKa).

CompoundCl PositionCF3 Positionσ (Cl)σ (CF3)ΣσCalculated pKa
Phenol (Reference)--0.000.000.009.95
This compound ortho (2)meta (3)+0.23+0.43+0.668.47
4-Chloro-3-(trifluoromethyl)phenolpara (4)meta (3)+0.23+0.43+0.668.47
2-Chloro-5-(trifluoromethyl)phenolortho (2)meta (5)+0.23+0.43+0.668.47
4-Chloro-2-(trifluoromethyl)phenolpara (4)ortho (2)+0.23+0.52 (est.)+0.758.26
2-Chloro-4-(trifluoromethyl)phenolortho (2)para (4)+0.23+0.54+0.778.22
Ortho substituent constants can be less reliable due to steric/proximity effects; a value similar to the para-constant is often used as an estimate.

Analysis of Acidity:

  • Strongest Acids: The isomers with the lowest calculated pKa values are 2-chloro-4-(trifluoromethyl)phenol (8.22) and 4-chloro-2-(trifluoromethyl)phenol (8.26). This is because in both cases, one of the powerful electron-withdrawing groups is in the para or ortho position relative to the hydroxyl group, where it can exert its maximum stabilizing effect on the phenoxide anion.

  • Target Compound: this compound, with a calculated pKa of 8.47, is a significantly stronger acid than phenol itself but is predicted to be less acidic than isomers where the -CF3 group is ortho or para to the hydroxyl group. The meta-positioning of both withdrawing groups provides substantial stabilization, but less than when one is at a resonance-interacting position (ortho/para).

Nucleophilicity of the Phenoxide Ion

The reactivity of the phenol as a nucleophile, for instance in a Williamson ether synthesis, is inversely related to its acidity.[9] A lower pKa signifies a more stable, less energetic, and therefore less nucleophilic conjugate base (phenoxide).

  • Reactivity Trend: 2-Chloro-4-(trifluoromethyl)phenoxide < 4-Chloro-2-(trifluoromethyl)phenoxide < 2-Chloro-3-(trifluoromethyl)phenoxide < Phenoxide

  • Causality: To achieve a comparable reaction rate in a nucleophilic substitution (e.g., O-alkylation), an isomer with a lower pKa (like 2-chloro-4-(trifluoromethyl)phenol) would require more forcing conditions (e.g., higher temperature, stronger base, or more reactive electrophile) than an isomer with a higher pKa like our target molecule.[10]

Electrophilic Aromatic Substitution (EAS)

EAS reactivity is governed by the activation state of the ring and the directing effects of the substituents.[11] The hydroxyl group is a powerful ortho-, para-director and activator. Conversely, both -Cl and -CF3 are deactivators, with -CF3 being one of the strongest.

  • This compound:

    • Activation: The ring is strongly deactivated by the cumulative inductive effects of both -Cl and -CF3.

    • Directing Effects: The powerful -OH group directs ortho- and para-. The available positions are C4 (para), C6 (ortho), and C2 (ortho, occupied). The -Cl group also directs ortho- and para- (to itself), pointing to C4 and C6. The -CF3 group is a meta-director, pointing to C5.

    • Predicted Outcome: The directing effects of the -OH and -Cl groups are synergistic, strongly favoring substitution at the C4 and C6 positions . The C4 position is sterically more accessible. The ring's overall deactivation means that harsh reaction conditions would be required compared to phenol itself.[2]

  • Comparison with 2-Chloro-4-(trifluoromethyl)phenol:

    • Activation: This isomer is even more strongly deactivated due to the -CF3 group being in the para position, maximizing its electron-withdrawing influence on the ring.

    • Directing Effects: The -OH group directs to C6 (ortho) and C2 (ortho, occupied). The -Cl group directs to C6 (ortho) and C4 (para, occupied). The -CF3 group directs to C3 and C5 (meta to itself).

    • Predicted Outcome: All activating directors point towards the C6 position . Substitution at C3 or C5 is highly unlikely. Reactivity will be significantly lower than for the 3-CF3 isomer.

Experimental Protocols for Reactivity Validation

The following protocols provide self-validating frameworks for experimentally determining the key reactivity parameters discussed.

Protocol: Determination of pKa by UV-Vis Spectrophotometry

This method leverages the fact that the phenol and its conjugate phenoxide have distinct UV absorption spectra. By measuring the absorbance at a specific wavelength across a range of pH-buffered solutions, the pKa can be determined using the Henderson-Hasselbalch equation.[12]

Methodology:

  • Preparation of Buffer Solutions: Prepare a series of at least 5-7 buffer solutions with known pH values spanning the expected pKa range (e.g., pH 7.5 to 9.5). Phosphate or borate buffers are suitable.

  • Preparation of Stock Solution: Prepare a concentrated stock solution of the test phenol isomer (e.g., 10 mM) in a suitable organic solvent like methanol or DMSO.

  • Preparation of Test Samples: For each buffer solution, prepare a sample by adding a small, precise volume of the phenol stock solution to a larger, precise volume of the buffer to achieve a final concentration in the 50-100 µM range.

  • Preparation of Reference Samples: Prepare two reference samples:

    • Acidic Reference (Phenol form): Dilute the stock solution in a highly acidic buffer (e.g., pH 2) to obtain the spectrum of the fully protonated species.

    • Basic Reference (Phenoxide form): Dilute the stock solution in a highly basic buffer (e.g., pH 12) to obtain the spectrum of the fully deprotonated species.

  • Spectrophotometric Measurement:

    • Scan the acidic and basic reference samples across a relevant UV range (e.g., 230-350 nm) to identify the isosbestic point and the wavelength of maximum absorbance difference (λmax) between the phenol and phenoxide forms.

    • Measure the absorbance of each buffered test sample at this determined λmax.

  • Data Analysis:

    • The pKa is calculated using the equation: pKa = pH + log[(AB - A) / (A - AA)]

      • pH = pH of the buffer

      • A = Absorbance of the sample in that buffer

      • AA = Absorbance of the acidic reference

      • AB = Absorbance of the basic reference

    • For highest accuracy, plot pH (y-axis) versus log[(AB - A) / (A - AA)] (x-axis). The y-intercept of the resulting linear plot is the pKa.

pKa_Workflow cluster_prep Solution Preparation cluster_measure Spectrophotometry cluster_analysis Data Analysis A Prepare Buffer Series (pH 7.5 - 9.5) D Prepare Test Samples in each Buffer A->D B Prepare Phenol Stock Solution C Prepare Acidic (pH 2) & Basic (pH 12) Refs B->C B->D F Measure Absorbance (A) of all Samples at λmax D->F E Scan Refs to Find λmax (max absorbance difference) E->F G Calculate Ratio for each Sample: log[(AB - A) / (A - AA)] F->G H Plot pH vs. Calculated Ratio G->H I Determine pKa (Y-Intercept) H->I

Caption: Experimental workflow for pKa determination via UV-Vis spectrophotometry.

Protocol: Comparative Kinetic Analysis of Etherification

This protocol compares the nucleophilic reactivity of the different phenoxides by monitoring the rate of a Williamson ether synthesis under pseudo-first-order conditions.

Methodology:

  • Reaction Setup: For each isomer, set up a reaction in a jacketed reactor vessel with controlled temperature and stirring.

  • Reagent Preparation:

    • Dissolve a known concentration of the phenol isomer (e.g., 0.1 M) in a suitable polar aprotic solvent (e.g., DMF or acetonitrile).

    • Add a stoichiometric equivalent of a strong base (e.g., sodium hydride, NaH) to completely deprotonate the phenol and form the phenoxide in situ.

    • Prepare a solution of a reactive electrophile (e.g., benzyl bromide or ethyl iodide) in the same solvent at a much higher concentration (e.g., ≥ 1.0 M, at least a 10-fold excess).

  • Kinetic Run:

    • Equilibrate the phenoxide solution to the desired temperature (e.g., 25.0 °C).

    • Initiate the reaction by rapidly adding the electrophile solution.

    • At timed intervals (e.g., every 5 minutes), withdraw a small aliquot of the reaction mixture and quench it immediately (e.g., in a dilute acid solution).

  • Analysis:

    • Analyze the quenched aliquots by a suitable chromatographic method (e.g., HPLC or GC) to determine the concentration of the remaining phenol reactant or the formed ether product.

  • Data Processing:

    • Since the electrophile is in large excess, its concentration remains effectively constant, and the reaction follows pseudo-first-order kinetics with respect to the phenoxide.

    • Plot ln([Phenol]t / [Phenol]0) versus time (t).

    • The slope of this line is equal to -k', where k' is the pseudo-first-order rate constant.

    • Compare the k' values for each isomer. A larger k' value indicates a faster reaction and a more reactive (more nucleophilic) phenoxide.

Conclusion

The reactivity of this compound and its isomers is a nuanced function of the precise positioning of the electron-withdrawing chloro and trifluoromethyl substituents. Through the application of the Hammett relationship, we can quantitatively predict that isomers with substituents ortho or para to the hydroxyl group, such as 2-chloro-4-(trifluoromethyl)phenol (pKa ≈ 8.22) , are the most acidic. This increased acidity corresponds to a more stable and therefore less nucleophilic phenoxide conjugate base.

Our target compound, This compound (pKa ≈ 8.47) , represents a moderate case among these strongly acidic isomers. Its phenoxide is more nucleophilic than that of the 2,4- and 4,2-isomers but significantly less so than unsubstituted phenoxide. In electrophilic aromatic substitution, the powerful ortho-, para-directing influence of the hydroxyl group overrides the deactivating nature of the haloalkane substituents, directing incoming electrophiles primarily to the C4 and C6 positions. This guide provides both the predictive data and the experimental frameworks necessary for researchers to rationally select and utilize the appropriate isomer for their specific application, thereby accelerating discovery and optimizing synthetic outcomes.

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  • Beier, P., & Pastyříková, T. (2013). Acid-promoted direct electrophilic trifluoromethylthiolation of phenols. Beilstein Journal of Organic Chemistry. DOI: 10.3762/bjoc.9.231. Available at: [Link]

  • Kütt, A., et al. (2019). Aqueous pKa values for fluorinated compounds. Journal of Physical Organic Chemistry. DOI: 10.1002/poc.3940. Available at: [Link]

  • Jatsch, A., & Lork, E. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. DOI: 10.3762/bjoc.4.19. Available at: [Link]

  • Jatsch, A., & Lork, E. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. National Institutes of Health. Available at: [Link]

  • Plachá, D., et al. (2011). Predicting pKa Values of Substituted Phenols from Atomic Charges. Journal of Chemical Information and Modeling. DOI: 10.1021/ci200263n. Available at: [Link]

  • Organic Chemistry Tutor. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY!. YouTube. Available at: [Link]

  • Khan Academy. (2013). Steric hindrance. YouTube. Available at: [Link]

  • Vovk, M., et al. (2018). Synthesis of Chloro(phenyl)trifluoromethyliodane and Catalyst-Free Electrophilic Trifluoromethylations. ResearchGate. Available at: [Link]

  • Chem LibreTexts. (n.d.). Calculate the pKa of an organic acid/base using Hammett and Taft constants. YouTube. Available at: [Link]

  • The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube. Available at: [Link]

  • Ferreira, R. J., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

  • Klicic, J. J., et al. (2002). Absolute pKa Determinations for Substituted Phenols. Air Force Institute of Technology. Available at: [Link]

  • Dow Chemical Company. (1980). Preparation of trifluoromethyl-substituted phenols and phenates. Google Patents.
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Sources

A Comparative Guide to the Structural Validation of 2-Chloro-3-(trifluoromethyl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic placement of the electron-withdrawing trifluoromethyl (-CF3) group and the chloro (-Cl) substituent on the phenol ring dramatically influences the molecule's electronic properties, acidity, and potential for hydrogen bonding.[1] These characteristics, in turn, dictate the compound's interactions with biological targets and its performance in various applications. Therefore, unambiguous confirmation of the substitution pattern is a critical first step in any research and development pipeline.

This guide will compare the utility of three primary analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. Each section will detail the underlying principles, provide actionable experimental protocols, and offer expert insights into data interpretation, supported by comparative data and visual workflows.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the precise substitution pattern on the aromatic ring of 2-chloro-3-(trifluoromethyl)phenol derivatives.[1] It provides detailed information about the chemical environment of each proton and carbon atom, allowing for the unambiguous assignment of the molecular structure.

Why NMR is the Primary Choice

The key to NMR's efficacy lies in its sensitivity to the electronic environment of each nucleus. The electron-withdrawing nature of the chlorine and trifluoromethyl groups significantly influences the chemical shifts of the aromatic protons and carbons.[1] This allows for clear differentiation between isomers. Furthermore, coupling patterns between adjacent protons (spin-spin coupling) provide definitive evidence of their relative positions on the ring.

Experimental Protocol: ¹H and ¹³C NMR

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra to confirm the substitution pattern and overall structure.

Materials:

  • This compound derivative sample (5-10 mg)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes (5 mm)

  • NMR spectrometer (400 MHz or higher recommended for better resolution)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated solvent in a clean, dry NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This is a longer experiment, so a sufficient number of scans is required to achieve a good signal-to-noise ratio.

    • The most characteristic signal in the ¹³C NMR spectra of compounds containing a trifluoromethyl group is a quartet due to C-F coupling.[2]

Data Interpretation and Comparative Analysis

For a this compound structure, you would expect to see three distinct signals in the aromatic region of the ¹H NMR spectrum. The chemical shifts and coupling constants will be characteristic of the specific substitution pattern. For instance, the proton positioned between the chloro and trifluoromethyl groups will likely experience a significant downfield shift due to the combined electron-withdrawing effects of the neighboring substituents.

Table 1: Expected ¹H NMR Data for this compound in CDCl₃

Proton PositionExpected Chemical Shift (ppm)Expected MultiplicityExpected Coupling Constants (J, Hz)
H-4~7.4Doublet of doublets~8, ~2
H-5~7.1Triplet~8
H-6~7.3Doublet of doublets~8, ~2
OHVariable (broad singlet)Broad singletN/A

Note: These are estimated values and can vary based on the specific derivative and solvent used.

The ¹⁹F NMR spectrum can also be a valuable tool, showing a singlet for the CF₃ group, and its chemical shift can be indicative of the electronic environment. In some cases, intramolecular hydrogen bonding between the hydroxyl proton and the fluorine atoms of the trifluoromethyl group can be observed, particularly in ortho-substituted compounds.[3]

Workflow for NMR-Based Structural Validation

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_confirm Confirmation Prep Dissolve Sample in Deuterated Solvent Acq_1H Acquire ¹H NMR Prep->Acq_1H Acq_13C Acquire ¹³C NMR Acq_1H->Acq_13C Process Fourier Transform, Phase & Baseline Correction Acq_13C->Process Analyze Analyze Chemical Shifts, Coupling Patterns, & Integrals Process->Analyze Confirm Structure Validated Analyze->Confirm

Caption: Workflow for NMR-based structural validation.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is an essential complementary technique to NMR. It provides the exact molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation patterns.

The Power of Isotopic Patterns and Fragmentation

For halogenated compounds, MS is particularly informative due to the characteristic isotopic patterns of chlorine and bromine.[4] Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[4] This results in a distinctive M+2 peak in the mass spectrum with about one-third the intensity of the molecular ion peak, providing a clear signature for the presence of a single chlorine atom.[4]

Electron ionization (EI) is a common technique that causes the molecule to fragment in a predictable manner. The fragmentation pattern of phenols often involves the loss of a CO or CHO radical.[5][6] For halogenated phenols, there is a competition between the elimination of carbon monoxide (or CHO) and the elimination of the halogen atom (or hydrogen halide).[5]

Experimental Protocol: GC-MS

Objective: To determine the molecular weight and analyze the fragmentation pattern to support the proposed structure.

Materials:

  • Dilute solution of the this compound derivative in a volatile solvent (e.g., dichloromethane, methanol).

  • Gas chromatograph-mass spectrometer (GC-MS) system.

Procedure:

  • Sample Introduction: Inject a small volume (typically 1 µL) of the sample solution into the GC inlet. The GC will separate the analyte from any impurities before it enters the mass spectrometer.

  • Ionization: In the MS source, the sample is ionized, typically using electron ionization (EI) at 70 eV.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., a quadrupole).

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

Data Interpretation and Comparative Analysis

The mass spectrum of this compound (molecular weight: 196.55 g/mol ) would show a molecular ion peak (M⁺) at m/z 196 and an M+2 peak at m/z 198, with the intensity of the m/z 198 peak being approximately one-third that of the m/z 196 peak.[4][7]

Table 2: Expected Key Fragments in the Mass Spectrum of this compound

m/zProposed FragmentComments
196/198[M]⁺Molecular ion peak with characteristic 3:1 isotopic pattern for chlorine.
161[M-Cl]⁺Loss of a chlorine atom.
168/170[M-CO]⁺Loss of carbon monoxide.
127[M-CF₃]⁺Loss of the trifluoromethyl group.

Note: The relative intensities of these fragments can provide further structural clues.

Logical Flow of MS Data Analysis

MS_Logic Start Acquire Mass Spectrum Find_M Identify Molecular Ion Peak (M⁺) Start->Find_M Check_Isotope Analyze Isotopic Pattern (e.g., M+2 for Cl) Find_M->Check_Isotope Analyze_Frags Analyze Fragmentation Pattern Find_M->Analyze_Frags Confirm_MW Molecular Weight Confirmed Check_Isotope->Confirm_MW 3:1 ratio Propose_Frags Propose Fragment Structures Analyze_Frags->Propose_Frags Confirm_Structure Structure Supported Propose_Frags->Confirm_Structure

Caption: Logical flow for mass spectrometry data analysis.

X-ray Crystallography: The Definitive Structure

When a suitable single crystal can be grown, X-ray crystallography provides the most definitive and unambiguous structural determination.[8] It yields a three-dimensional map of the electron density in the molecule, revealing the precise spatial arrangement of all atoms and the bond lengths and angles.

When to Use X-ray Crystallography

This technique is the gold standard for structural validation, especially for novel compounds or when NMR and MS data are ambiguous. It is also invaluable for studying intermolecular interactions, such as hydrogen bonding, in the solid state. However, the primary limitation is the requirement for a high-quality single crystal, which can be challenging to obtain.[9]

Experimental Protocol: Single-Crystal X-ray Diffraction

Objective: To obtain the three-dimensional crystal structure of the compound.

Materials:

  • High-purity crystalline sample of the this compound derivative.

  • Single-crystal X-ray diffractometer.

Procedure:

  • Crystal Growth: Grow single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

  • Crystal Mounting: Mount a suitable crystal (typically 0.1-0.3 mm in size) on the goniometer head of the diffractometer.

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to best fit the experimental data.

Data Interpretation and Comparative Analysis

The output of an X-ray crystallography experiment is a detailed structural model that includes:

  • The connectivity of all atoms.

  • Precise bond lengths and angles.

  • Information about the crystal packing and intermolecular interactions.

This data provides unequivocal proof of the this compound substitution pattern. For example, it would clearly show the C-Cl and C-CF₃ bonds on adjacent carbon atoms of the phenol ring.

Table 3: Comparison of Analytical Techniques for Structural Validation

TechniqueInformation ProvidedStrengthsLimitations
NMR Spectroscopy Connectivity, chemical environment of atomsExcellent for isomeric differentiation, non-destructiveRequires soluble sample, can be complex for highly coupled systems
Mass Spectrometry Molecular weight, elemental composition (with high resolution), fragmentation patternsHigh sensitivity, characteristic isotopic patterns for halogensDoes not provide direct connectivity information, isomers may have similar spectra
X-ray Crystallography Absolute 3D structure, bond lengths/angles, intermolecular interactionsUnambiguous structural determinationRequires a suitable single crystal, which can be difficult to grow

Conclusion

Validating the structure of this compound derivatives requires a multi-faceted analytical approach. NMR spectroscopy serves as the primary tool for determining the substitution pattern and overall connectivity. Mass spectrometry provides essential confirmation of the molecular weight and offers corroborating structural evidence through fragmentation analysis, with the isotopic pattern of chlorine being a key diagnostic feature. For ultimate certainty, particularly for novel compounds, single-crystal X-ray crystallography provides an irrefutable three-dimensional structure. By judiciously combining these techniques, researchers can have the utmost confidence in the structure of their compounds, a critical foundation for further research and development.

References

  • BenchChem. (2025). Spectroscopic analysis of ortho-, meta-, and para-trifluoromethylphenols. BenchChem.
  • Nworie, F. S., Nwabue, F. I., & Oti, W. J. O. (2015). Comparison of Analytical Techniques in the Characterization of Complex Compounds. Chemical Science International Journal, 9(2), 1-19. [Link]

  • PubChem. (n.d.). Phenol, 2-chloro-5-(trifluoromethyl)-. National Center for Biotechnology Information. [Link]

  • Ege, S. N., & Kale, A. (1969). Competing Fragmentations in the Mass Spectra of Halogenated Phenols. Chemical Communications, 492. [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of phenol. [Link]

  • Al-Hokbany, A. M., Al-Saad, K., & Al-Farhan, K. (2022). Synthesis, Characterization, and X-ray Crystallography, of the First Cyclohexadienyl Trifluoromethyl Metal Complex (η5-C6H7)Fe(CO)2CF3. Molecules, 27(21), 7595. [Link]

  • ResearchGate. (n.d.). X-ray crystallographic details of studied compounds. [Link]

  • PubChemLite. (n.d.). This compound (C7H4ClF3O). [Link]

  • Dembinski, R., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2025. [Link]

  • Khaw, K. Y., et al. (2018). Spectroscopic, Thermal Behaviour and DFT Calculations of a Trifluoromethyl Substituted Stilbene Imine Derivative as an Organic S. Journal of Physical Science, 29(1), 83-96. [Link]

  • Purdue University. (n.d.). Mass Spectrometric Detection of Phenols using the Gibbs Reaction. [Link]

  • Chulalongkorn University. (n.d.). Improving chromatographic analysis of phenolic compounds. Chula Digital Collections. [Link]

  • Khlopenko, N. A., et al. (2006). CF3 Rotation in 3-(Trifluoromethyl)phenanthrene. X-ray Diffraction and ab Initio Electronic Structure Calculations. The Journal of Physical Chemistry A, 110(11), 3931-3937. [Link]

  • MDPI. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

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  • Doddrell, D., Wenkert, E., & Demarco, P. V. (1969). 19F NMR study of intramolecular---hydrogen bonding in ortho-trifluoromethylphenol. Journal of Molecular Spectroscopy, 32(1), 162–165. [Link]

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A Senior Application Scientist's Comparative Guide to Trifluoromethylation Reagents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (–CF₃) group is a cornerstone of modern medicinal chemistry, capable of dramatically enhancing a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1] Consequently, the development of efficient and selective trifluoromethylation reagents has been a major focus of synthetic organic chemistry. This guide provides a comparative analysis of the most prominent trifluoromethylation reagents, categorized by their reactivity—electrophilic, nucleophilic, and radical—to empower researchers in selecting the optimal tool for their synthetic challenges.

The Trifluoromethyl Group: A Privileged Motif in Drug Design

The trifluoromethyl group's unique electronic properties, arising from the high electronegativity of fluorine atoms, render it a powerful tool for molecular engineering. Its strong electron-withdrawing nature can modulate the pKa of nearby functional groups, influencing drug-receptor interactions. Furthermore, the C-F bond's exceptional strength contributes to increased metabolic stability, prolonging a drug's in vivo half-life.[1]

A Comparative Overview of Trifluoromethylation Reagents

Trifluoromethylation reagents can be broadly classified into three categories based on the nature of the trifluoromethyl species they deliver: electrophilic (CF₃⁺), nucleophilic (CF₃⁻), and radical (CF₃•).[2] The choice of reagent is dictated by the electronic nature of the substrate and the desired bond construction.

Figure 1: Classification of Trifluoromethylation Reagents

G cluster_main Reagents Trifluoromethylation Reagents Electrophilic Electrophilic (CF₃⁺) Reagents->Electrophilic Nucleophilic Nucleophilic (CF₃⁻) Reagents->Nucleophilic Radical Radical (CF₃•) Reagents->Radical

Caption: Trifluoromethylation reagents are categorized into electrophilic, nucleophilic, and radical classes.

Electrophilic Trifluoromethylation: Taming the "Super" Halogen

Electrophilic trifluoromethylating agents deliver a formal "CF₃⁺" species to electron-rich substrates such as enolates, enamines, and electron-rich (hetero)arenes.[3] These reagents are often hypervalent iodine compounds or sulfonium salts.

Key Reagents: Togni's and Umemoto's Reagents

Togni's Reagents (I and II): These hypervalent iodine reagents are among the most widely used electrophilic trifluoromethylating agents.[2][4] Togni Reagent II, in particular, is a crystalline solid that is relatively stable and easy to handle.[5] They are effective for the trifluoromethylation of a wide range of substrates, including thiols, alcohols, and β-ketoesters.[5]

Umemoto's Reagents: These are S-(trifluoromethyl)dibenzothiophenium salts. They are highly reactive and effective for the trifluoromethylation of a broad scope of nucleophiles. More recent generations of Umemoto's reagents have been developed with enhanced reactivity and easier handling.

Figure 2: General Mechanism of Electrophilic Trifluoromethylation with Togni's Reagent

G cluster_workflow Electrophilic Trifluoromethylation with Togni's Reagent Togni Togni's Reagent (Hypervalent Iodine) Activation Activation (e.g., Lewis Acid or Metal Catalyst) Togni->Activation Coordination Nucleophile Nucleophile (e.g., Thiol, Enolate) Nucleophile->Activation Intermediate Reactive Intermediate Activation->Intermediate Generates 'CF₃⁺' species Product Trifluoromethylated Product Intermediate->Product CF₃ Transfer Byproduct Iodine(I) Byproduct Intermediate->Byproduct

Caption: Mechanism of electrophilic trifluoromethylation using Togni's reagent.

Performance Comparison: Togni's vs. Umemoto's Reagents
Substrate TypeTogni's Reagent IIUmemoto's ReagentYield (%)Reference
β-KetoestersGenerally high for both[5]
Thiols>90% for Togni's[4]
Electron-rich ArenesVaries with substrate[2]
Silyl Enol EthersGood to high yields[5]

Note: Yields are highly substrate and condition dependent. This table provides a general comparison. In some cases, newer generation Umemoto reagents may offer higher yields than Togni's reagents.[5]

Nucleophilic Trifluoromethylation: The Power of CF₃⁻

Nucleophilic trifluoromethylation reagents deliver a trifluoromethyl anion (CF₃⁻) equivalent to electrophilic substrates, most notably carbonyl compounds (aldehydes and ketones).[6]

Key Reagent: Ruppert-Prakash Reagent (TMSCF₃)

Trimethyl(trifluoromethyl)silane (TMSCF₃), commonly known as the Ruppert-Prakash reagent, is the most widely used nucleophilic trifluoromethylating agent.[4][6] It is a volatile liquid that requires a nucleophilic initiator, typically a fluoride source like tetrabutylammonium fluoride (TBAF), to generate the active trifluoromethyl anion.[6]

Figure 3: Mechanism of Nucleophilic Trifluoromethylation with Ruppert-Prakash Reagent

G cluster_workflow Nucleophilic Trifluoromethylation with Ruppert-Prakash Reagent TMSCF3 Ruppert-Prakash Reagent (TMSCF₃) Pentacoordinate Pentacoordinate Silicate [TMS(F)CF₃]⁻ TMSCF3->Pentacoordinate Fluoride Fluoride Initiator (e.g., TBAF) Fluoride->Pentacoordinate Activation CF3_anion Trifluoromethyl Anion 'CF₃⁻' Pentacoordinate->CF3_anion Release of Carbonyl Carbonyl Compound (e.g., Aldehyde, Ketone) CF3_anion->Carbonyl Nucleophilic Attack Alkoxide Trifluoromethylated Alkoxide Carbonyl->Alkoxide Product Trifluoromethylated Alcohol (after workup) Alkoxide->Product Protonation

Caption: Mechanism of nucleophilic trifluoromethylation with the Ruppert-Prakash reagent.

Radical Trifluoromethylation: A Versatile Approach

Radical trifluoromethylation involves the generation of a trifluoromethyl radical (CF₃•) which can then react with a variety of substrates, including alkenes and (hetero)arenes. This method is particularly useful for late-stage functionalization.

Key Reagent: Langlois Reagent (CF₃SO₂Na)

Sodium trifluoromethanesulfinate, known as the Langlois reagent, is a convenient and widely used precursor for generating trifluoromethyl radicals.[6] It is a stable solid that, upon oxidation (e.g., with tert-butyl hydroperoxide), generates the CF₃• radical.

Figure 4: Generation of Trifluoromethyl Radical from Langlois Reagent

G cluster_workflow Radical Generation from Langlois Reagent Langlois Langlois Reagent (CF₃SO₂Na) SET Single Electron Transfer (SET) Langlois->SET Oxidant Oxidant (e.g., t-BuOOH, K₂S₂O₈) Oxidant->SET Intermediate CF₃SO₂• SET->Intermediate CF3_radical Trifluoromethyl Radical (CF₃•) Intermediate->CF3_radical Extrusion of SO₂ SO2 SO₂ Intermediate->SO2

Caption: Generation of the trifluoromethyl radical from the Langlois reagent via single-electron transfer.

Experimental Protocols: A Practical Guide

The following are representative, step-by-step protocols for the trifluoromethylation of common substrates using the discussed reagents. Note: These are general procedures and may require optimization for specific substrates.

Protocol 1: Electrophilic Trifluoromethylation of Indole with Togni's Reagent II

This protocol is adapted from the literature for the C-H trifluoromethylation of heterocycles.

Materials:

  • Indole

  • Togni's Reagent II

  • Copper(I) iodide (CuI)

  • 1,2-Dichloroethane (DCE)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes/ethyl acetate)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add indole (1.0 mmol), Togni's Reagent II (1.2 mmol), and CuI (0.2 mmol).

  • Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous DCE (10 mL) via syringe.

  • Stir the reaction mixture at 60 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with additional DCE.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethylated indole.

Protocol 2: Nucleophilic Trifluoromethylation of Acetophenone with Ruppert-Prakash Reagent

This protocol is a general procedure for the trifluoromethylation of ketones.

Materials:

  • Acetophenone

  • Ruppert-Prakash Reagent (TMSCF₃)

  • Tetrabutylammonium fluoride (TBAF) solution (e.g., 1 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Aqueous hydrochloric acid (e.g., 1 M HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Solvents for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • To an oven-dried flask under an inert atmosphere, add acetophenone (1.0 mmol) and anhydrous THF (5 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add the Ruppert-Prakash reagent (1.5 mmol) dropwise.

  • Add a catalytic amount of TBAF solution (e.g., 0.1 mmol) dropwise. The reaction is often exothermic.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of 1 M HCl at 0 °C.

  • Stir the mixture for 30 minutes to ensure complete desilylation.

  • Extract the aqueous layer with an organic solvent (e.g., 3 x 15 mL of diethyl ether).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Protocol 3: Radical Trifluoromethylation of an Alkene with Langlois Reagent

This protocol describes a general procedure for the hydrotrifluoromethylation of an alkene.

Materials:

  • Alkene (e.g., 1-octene)

  • Langlois Reagent (CF₃SO₂Na)

  • tert-Butyl hydroperoxide (TBHP, e.g., 70 wt. % in water)

  • Dimethyl sulfoxide (DMSO)

  • Water

  • Solvents for extraction and chromatography

Procedure:

  • In a reaction vessel, dissolve the alkene (1.0 mmol) and Langlois reagent (2.0 mmol) in a mixture of DMSO and water (e.g., 3:1 v/v, 4 mL).

  • Stir the mixture at room temperature.

  • Add TBHP (3.0 mmol) dropwise over 10 minutes.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, add water to the reaction mixture and extract with an organic solvent (e.g., 3 x 20 mL of ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Safety and Handling Considerations

Electrophilic Reagents (Togni's and Umemoto's):

  • Togni's Reagents: These hypervalent iodine compounds are generally stable solids but can be shock-sensitive and should not be heated as solids.[5] Handle with care, avoiding grinding. Store in a cool, dry place away from light.

  • Umemoto's Reagents: These sulfonium salts are typically stable solids but are powerful alkylating agents and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Nucleophilic Reagent (Ruppert-Prakash):

  • The Ruppert-Prakash reagent is a volatile and flammable liquid. Handle in a well-ventilated fume hood. It is moisture-sensitive and should be stored under an inert atmosphere.

Radical Reagent (Langlois):

  • The Langlois reagent is a stable, non-volatile solid. However, the oxidants used to generate the trifluoromethyl radical (e.g., peroxides) can be hazardous and should be handled with care according to their specific safety data sheets.

General Precautions:

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.

  • Wear appropriate PPE, including a lab coat, safety glasses, and gloves.

  • Perform all reactions in a well-ventilated fume hood.

Applications in Drug Discovery and Development

The utility of these reagents is underscored by their application in the synthesis of numerous pharmaceuticals.

  • Celecoxib (Celebrex®): The synthesis of this COX-2 inhibitor involves the incorporation of a trifluoromethyl group onto a pyrazole ring. While the industrial synthesis often utilizes a building block approach, laboratory-scale syntheses have employed electrophilic trifluoromethylation strategies.

  • Fluoxetine (Prozac®): The trifluoromethyl group in this selective serotonin reuptake inhibitor is crucial for its activity. Its synthesis typically involves the use of a trifluoromethylated aromatic starting material.

  • Sitagliptin (Januvia®): This DPP-4 inhibitor for type 2 diabetes features a trifluoromethyl group. Its synthesis showcases the power of modern fluorination chemistry.

Conclusion and Future Outlook

The field of trifluoromethylation is continuously evolving, with new reagents and methodologies being developed to address the challenges of modern organic synthesis. While electrophilic, nucleophilic, and radical approaches each offer distinct advantages, the choice of reagent will always depend on the specific synthetic problem at hand. Future developments will likely focus on more sustainable and catalytic methods, as well as reagents with even greater functional group tolerance and stereoselectivity, further empowering chemists to harness the transformative power of the trifluoromethyl group in drug discovery and beyond.

References

  • Charpentier, J., Früh, N., & Togni, A. (2014). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Chemical Reviews, 115(2), 650-682. [Link]

  • Barata-Vallejo, S., Lantaño, B., & Postigo, A. (2014). Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. Chemistry–A European Journal, 20(51), 16806-16829. [Link]

  • Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757-786. [Link]

  • Journet, M., & Magnier, E. (2018). CF3SO2X (X= Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-,-sulfinyl-and-sulfonylation. Part 1: Use of CF3SO2Na. Beilstein Journal of Organic Chemistry, 14, 1928-2001. [Link]

  • Mudshinge, S. R., Hammond, G. B., & Umemoto, T. (2022). Synthesis and applications of S-(trifluoromethyl)-2, 8-bis (trifluoromethoxy) dibenzothiophenium triflate (Umemoto reagent IV). Journal of Fluorine Chemistry, 257, 109984. [Link]

  • van der Born, D., Pees, A., & Wadsak, W. (2021). Fluorine-18 labelled Ruppert–Prakash reagent ([18F] Me3SiCF3) for the synthesis of 18F-trifluoromethylated compounds. Chemical Communications, 57(37), 4537-4540. [Link]

  • Ma, J. A., & Cahard, D. (2010). Shelf-stable electrophilic trifluoromethylating reagents: a brief historical perspective. Beilstein journal of organic chemistry, 6, 65. [Link]

  • Postigo, A. (2014). Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents. Chemistry–A European Journal, 20(51), 16806-16829. [Link]

  • Biswas, T. (2022, September 28). MCQ256: On Togni reagent II & Uridine derivative (Trifluoromethylation reaction) [Video]. YouTube. [Link]

  • Wikipedia. (2023, December 2). Trifluoromethyltrimethylsilane. [Link]

  • Organic Chemistry Portal. Allylic trifluoromethane synthesis by trifluoromethylation. [Link]

  • SigutLabs. (2022, November 30). Reagent of the month – November - Langlois reagent. [Link]

  • Anusha, P., et al. (2023). Langlois' Reagent: An Efficient Trifluoromethylation Reagent. SynOpen, 7(01), 1-10. [Link]

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A Comparative Guide to the Characterization of 2-Chloro-3-(trifluoromethyl)phenol and Its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise characterization of chemical intermediates is paramount to ensuring the integrity and success of their work. This guide provides a detailed look at the characterization data for 2-Chloro-3-(trifluoromethyl)phenol, a valuable building block in chemical synthesis.[1] Due to the limited availability of public spectroscopic data for this specific isomer, we will conduct a comparative analysis with its structural isomers: 2-Chloro-5-(trifluoromethyl)phenol, 4-Chloro-3-(trifluoromethyl)phenol, and 2-Chloro-4-(trifluoromethyl)phenol. This comparison will highlight how the relative positions of the chloro and trifluoromethyl groups on the phenol ring influence the physicochemical and spectroscopic properties of these compounds.

The strategic placement of electron-withdrawing groups like chlorine and trifluoromethyl on a phenol ring significantly alters the molecule's electronic environment, acidity, and reactivity.[2] These modifications are crucial in the design of novel pharmaceuticals and agrochemicals, where fine-tuning of such properties can lead to enhanced biological activity and stability.[3][4]

Physicochemical Properties: A Comparative Analysis

A fundamental aspect of characterization involves the determination of a compound's physical properties. These constants not only help in identifying the substance but also provide insights into its handling and potential applications.

PropertyThis compound2-Chloro-5-(trifluoromethyl)phenol4-Chloro-3-(trifluoromethyl)phenol2-Chloro-4-(trifluoromethyl)phenol
CAS Number 138377-34-1[1]40889-91-6[5]6294-93-5[6]35852-58-5[4]
Molecular Formula C₇H₄ClF₃O[1]C₇H₄ClF₃O[5]C₇H₄ClF₃O[6]C₇H₄ClF₃O[4]
Molecular Weight 196.55 g/mol [1]196.55 g/mol [5]196.55 g/mol [6]196.55 g/mol [4]
Form Liquid[1]Not specifiedNot specifiedColorless to light yellow clear liquid[4]
Boiling Point 160 °C[1]Not specifiedNot specified66 °C at 13 mmHg[4]
Density 1.479 g/mL at 25 °C[1]Not specifiedNot specified1.47 g/mL[4]
Refractive Index n20/D 1.482[1]Not specifiedNot specifiedn20/D 1.48[4]

Expert Insight: The boiling point and density are valuable for initial identification and for planning purification steps like distillation. The refractive index is a quick and non-destructive method to assess the purity of a liquid sample. The similarity in molecular weight necessitates more sophisticated techniques like spectroscopy for unambiguous identification of these isomers.

Spectroscopic Characterization: Unraveling the Isomeric Differences

Spectroscopic techniques provide a detailed fingerprint of a molecule, allowing for the definitive identification of its structure. The following sections outline the expected spectroscopic features of this compound and compare them with the available data for its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment, making it possible to distinguish between isomers.

¹H NMR Spectroscopy

The ¹H NMR spectrum of a substituted phenol will show distinct signals for the aromatic protons and the hydroxyl proton. The position of the substituents dramatically affects the chemical shifts and coupling patterns of the aromatic protons.

  • This compound: We would expect to see three aromatic proton signals, likely in the range of 7-8 ppm.[7] The relative positions of the chloro and trifluoromethyl groups will influence the electronic environment of each proton differently, leading to a unique set of chemical shifts and coupling constants. The hydroxyl proton typically appears as a broad singlet, the position of which can vary depending on the solvent and concentration.[7]

  • 2-Chloro-5-(trifluoromethyl)phenol: PubChem data indicates specific shifts for the aromatic protons, which would differ from the 2,3-substituted isomer due to the change in the electronic distribution.[5]

  • 4-Chloro-3-(trifluoromethyl)phenol: Similarly, the aromatic protons of this isomer will exhibit a distinct pattern in the ¹H NMR spectrum.[6]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbon attached to the hydroxyl group is typically deshielded and appears at a lower field (around 155 ppm).[7] The carbon bearing the trifluoromethyl group will also have a characteristic chemical shift and will show coupling to the fluorine atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For chlorotrifluoromethylphenols, key vibrational bands to observe include:

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group. The broadness is due to hydrogen bonding.[7]

  • C-O Stretch: A strong band around 1200-1260 cm⁻¹.

  • C=C Aromatic Stretch: Peaks in the 1450-1600 cm⁻¹ region.

  • C-Cl Stretch: Typically found in the 600-800 cm⁻¹ range.

  • C-F Stretch: Strong absorptions in the 1000-1400 cm⁻¹ region, often multiple bands for the -CF₃ group.

The exact positions of these bands can shift slightly between isomers due to the different electronic effects of the substituent positions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For all the isomers of chlorotrifluoromethylphenol, the molecular ion peak (M⁺) would be expected at m/z 196 and 198 in an approximate 3:1 ratio, which is characteristic of the presence of a single chlorine atom (³⁵Cl and ³⁷Cl isotopes).[8] The fragmentation pattern, however, can differ between isomers, providing further structural clues. Common fragmentation pathways for phenols include the loss of CO and HCO.[7]

Experimental Protocols

To ensure the generation of high-quality, reproducible data, the following standardized protocols are recommended.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Dissolve 1 mg of sample in 1 mL of Dichloromethane Injection Inject 1 µL into GC Sample->Injection Column Column: DB-5ms (30m x 0.25mm, 0.25µm) Injection->Column Oven Oven Program: Start at 50°C (2 min) Ramp to 280°C at 10°C/min Hold at 280°C (5 min) Column->Oven Ionization Electron Ionization (70 eV) Oven->Ionization MassAnalyzer Mass Range: 40-500 amu Ionization->MassAnalyzer Analysis Identify peaks and compare with library MassAnalyzer->Analysis

Caption: Workflow for GC-MS analysis of chlorotrifluoromethylphenol isomers.

Causality: The choice of a non-polar column like DB-5ms is suitable for separating these moderately polar isomers. The temperature program is designed to ensure good separation and elution of the compounds. Electron ionization at 70 eV is a standard method that provides reproducible fragmentation patterns for library matching.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis Sample Dissolve ~10 mg of sample in 0.7 mL of CDCl₃ TMS Add Tetramethylsilane (TMS) as internal standard (0 ppm) Sample->TMS H1_NMR ¹H NMR Acquisition (400 MHz or higher) TMS->H1_NMR C13_NMR ¹³C NMR Acquisition (Proton decoupled) H1_NMR->C13_NMR Processing Fourier Transform, Phase Correction, Baseline Correction C13_NMR->Processing Analysis Analyze chemical shifts, integration, and coupling constants Processing->Analysis

Caption: Standard workflow for ¹H and ¹³C NMR spectroscopic analysis.

Trustworthiness: The use of a deuterated solvent (CDCl₃) is essential to avoid a large solvent signal in the ¹H NMR spectrum.[9] TMS is the universally accepted internal standard for ¹H and ¹³C NMR. Higher field strength (≥400 MHz) provides better resolution of signals, which is crucial for distinguishing between isomers.

Safety and Handling

Substituted phenols should be handled with care. Based on the available safety data for this compound and its isomers, these compounds are generally considered irritants and may be harmful if swallowed or in contact with skin.[1][10]

  • This compound: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

  • 2-Chloro-5-(trifluoromethyl)phenol: May be flammable, harmful if swallowed or in contact with skin, and causes skin and eye irritation.[5]

  • 4-Chloro-3-(trifluoromethyl)phenol: Harmful if swallowed or in contact with skin, and causes severe skin burns and eye damage.[6]

  • 2-Chloro-4-(trifluoromethyl)phenol: Causes skin and serious eye irritation.[11]

Standard Handling Practices:

  • Always work in a well-ventilated fume hood.[12]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation, ingestion, and skin contact.[13]

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.[12]

Conclusion

While comprehensive spectroscopic data for this compound is not as readily available as for its isomers, a comparative approach to characterization provides a robust framework for its identification and use. By understanding the influence of substituent positioning on physicochemical and spectroscopic properties, researchers can confidently differentiate between these closely related compounds. The standardized protocols provided in this guide offer a reliable methodology for generating high-quality data, ensuring the integrity of research and development endeavors.

References

  • MySkinRecipes. (n.d.). 3-Chloro-2-(Trifluoromethyl)Phenol. Retrieved from [Link]

  • PubChem. (n.d.). Phenol, 2-chloro-5-(trifluoromethyl)-. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-3-(trifluoromethyl)phenol. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-4-(trifluoromethyl)phenol. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H NMR spectrum of 2-chloro-2-methylpropane. Retrieved from [Link]

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A Comparative Guide to the Cytotoxicity of Trifluoromethylphenol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the structure-activity relationships of novel compounds is paramount. Among the vast chemical landscape, trifluoromethylphenol derivatives have emerged as a class of molecules with significant, yet varied, cytotoxic potential. The introduction of the trifluoromethyl (-CF3) group, a bioisostere of the methyl group, can dramatically alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] This guide provides an in-depth, objective comparison of the cytotoxic profiles of various trifluoromethylphenol derivatives, supported by experimental data and detailed methodologies. We will delve into the nuances of how the position of the -CF3 group and the presence of other substituents on the phenol ring influence cytotoxicity, explore the underlying molecular mechanisms, and provide validated protocols for assessing these effects in a laboratory setting.

The Trifluoromethyl Group: A Game-Changer in Cytotoxicity

The trifluoromethyl group is a powerful tool in medicinal chemistry. Its strong electron-withdrawing nature and high lipophilicity can enhance a molecule's ability to cross cell membranes and interact with intracellular targets.[2] Studies have consistently shown that the presence of a -CF3 group can significantly boost the cytotoxic and anti-cancer activity of a parent compound when compared to its non-fluorinated analog.[1] For instance, a study on isoxazole-based molecules demonstrated that a trifluoromethylated derivative (IC50 = 2.63 µM) was almost eight times more active against the MCF-7 breast cancer cell line than its non-trifluoromethylated counterpart (IC50 = 19.72 µM).[1] This enhancement is often attributed to the increased metabolic stability and improved pharmacokinetic profile conferred by the -CF3 group.

Comparative Cytotoxicity: A Tale of Isomers and Substituents

The cytotoxic effects of trifluoromethylphenol derivatives are not uniform and are highly dependent on the specific molecular architecture. Key factors influencing cytotoxicity include the position of the trifluoromethyl group on the phenol ring (ortho, meta, or para) and the presence and nature of other substituents.

Positional Isomerism: A Crucial Determinant of Toxicity

While a direct head-to-head comparative study of the simple trifluoromethylphenol isomers (2-, 3-, and 4-trifluoromethylphenol) under identical conditions is not extensively documented in a single peer-reviewed publication, a meta-analysis of available data and related studies on substituted phenols allows for a compelling comparative overview.

A study on precision-cut rat liver slices revealed that 4-trifluoromethylphenol (4-TFMP) is cytotoxic, leading to a loss of intracellular potassium and a decrease in glutathione levels.[2] In stark contrast, the ortho isomer, 2-trifluoromethylphenol (2-TFMP) , was found to be much less toxic.[2] The cytotoxicity of 4-TFMP is attributed to its spontaneous hydrolysis to a reactive quinone methide intermediate, which can then alkylate cellular macromolecules.[2] The formation of this intermediate is facilitated by the para-position of the electron-withdrawing trifluoromethyl group. The meta-isomer, 3-trifluoromethylphenol (3-TFMP) , has been shown to be resistant to hydrolysis under similar conditions, suggesting a different and potentially lower cytotoxic profile compared to the 4-isomer.

The following table summarizes the known cytotoxic effects and properties of the three simple trifluoromethylphenol isomers.

CompoundChemical StructureObserved CytotoxicityPutative Mechanism of Action
2-Trifluoromethylphenol 2-TrifluoromethylphenolLess toxic than 4-TFMP in rat liver slices.[2]Hydrolyzes to form salicylic acid.[3]
3-Trifluoromethylphenol 3-TrifluoromethylphenolDoes not undergo hydrolysis under environmentally relevant aqueous conditions.[4]Likely lower cytotoxicity due to stability.
4-Trifluoromethylphenol 4-TrifluoromethylphenolCytotoxic to rat liver slices.[2]Spontaneous hydrolysis to a reactive quinone methide intermediate, leading to macromolecule alkylation.[2]
The Influence of Additional Substituents

The addition of other functional groups to the trifluoromethylphenol scaffold can further modulate cytotoxic activity. For example, studies on more complex trifluoromethyl-containing molecules have provided valuable insights into structure-activity relationships (SAR).

A study on trifluoromethylated metallocenes demonstrated that both the metallocene moiety and a hydroxyl function were crucial for cytotoxicity against MCF-7, HT-29, and PT-45 cancer cell lines, with IC50 values as low as 12 µM being observed.[5] The replacement of even one trifluoromethyl group with a methyl group led to a sharp decrease in activity.[5] This highlights the critical role of the perfluoroalkyl group in driving the cytotoxic effect.

The table below presents a compilation of IC50 values for various trifluoromethylphenol derivatives and related compounds from the literature, showcasing the impact of structural modifications on cytotoxicity against different cancer cell lines.

Compound/DerivativeCell LineIC50 (µM)Reference
3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole (2g)MCF-72.63[1]
3-(thiophen-2-yl)-5-(4-(thiophen-2-yl)-1H-pyrrol-3-yl)-4-(trifluoromethyl)isoxazole (5)MCF-73.09[1]
3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole (14; non-CF3 analog of 2g)MCF-719.72[1]
1-(1-hydroxy-1-hexafluoromethylethyl)ferrocene (1)MCF-7~15[5]
1-(1-hydroxy-1-hexafluoromethylethyl)ruthenocene (3)MCF-7>100[5]
2',4''-diethoxyterphenyllinVarious cancer cell lines0.13 - 5.51[6]
2',4,4''-triisopropoxyterphenyllinVarious cancer cell lines0.13 - 5.51[6]
2',4''-bis(cyclopentyloxy)terphenyllinVarious cancer cell lines0.13 - 5.51[6]
Thiazolo[4,5-d]pyrimidine derivative (3b)C32 (melanoma)24.4[7]
Thiazolo[4,5-d]pyrimidine derivative (3b)A375 (melanoma)25.4[7]

Unraveling the Mechanisms of Cytotoxicity

The cytotoxic effects of trifluoromethylphenol derivatives are mediated by a variety of molecular mechanisms, often culminating in programmed cell death (apoptosis), necrosis, or autophagy. Understanding these pathways is crucial for the rational design of more effective and selective therapeutic agents.

Induction of Oxidative Stress

A common mechanism underlying the cytotoxicity of many chemical compounds, including some trifluoromethyl derivatives, is the generation of reactive oxygen species (ROS).[8] ROS, such as superoxide anions and hydrogen peroxide, can cause widespread damage to cellular components, including DNA, proteins, and lipids, ultimately leading to cell death.[9] The sustained production of ROS can trigger downstream signaling cascades, including the activation of stress-activated protein kinases like c-Jun N-terminal kinase (JNK).[10]

Activation of Apoptotic Pathways

Apoptosis is a highly regulated process of programmed cell death that plays a critical role in tissue homeostasis and the elimination of damaged or cancerous cells. Many cytotoxic agents exert their effects by inducing apoptosis. The process can be initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway.

Several studies have shown that trifluoromethyl-containing compounds can induce apoptosis.[1] Key events in apoptosis include the activation of a cascade of proteases called caspases, mitochondrial membrane permeabilization, and the externalization of phosphatidylserine on the cell surface.

The following diagram illustrates a generalized workflow for assessing cytotoxicity and the potential involvement of apoptotic pathways.

G cluster_0 Initial Cytotoxicity Screening cluster_2 Signaling Pathway Analysis A Treat cells with trifluoromethylphenol derivatives B Perform MTT or LDH assay A->B C Determine IC50 values B->C D Assess Apoptosis (Annexin V/PI staining) C->D If cytotoxic F Detect ROS Production C->F E Measure Caspase Activity (e.g., Caspase-3) D->E If apoptotic G Western Blot for key signaling proteins (e.g., JNK, Akt, mTOR) E->G F->G

Caption: Experimental workflow for investigating the cytotoxicity of trifluoromethylphenol derivatives.

Key Signaling Pathways Implicated in Trifluoromethylphenol-Induced Cell Death

Experimental evidence suggests the involvement of several key signaling pathways in the cytotoxic response to trifluoromethylphenol derivatives.

  • JNK/c-Jun Pathway: The c-Jun N-terminal kinase (JNK) pathway is a critical stress-response pathway that can be activated by various stimuli, including oxidative stress.[10] Sustained activation of JNK is often associated with the induction of apoptosis.[4]

  • Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Inhibition of this pathway can lead to cell cycle arrest and apoptosis. Some anticancer agents exert their effects by modulating this pathway.[11]

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which includes ERK, p38, and JNK, plays a complex role in cell fate decisions. The specific outcome (survival or death) depends on the stimulus, cell type, and the duration and magnitude of pathway activation.[11]

The following diagram illustrates the potential interplay of these signaling pathways in response to treatment with a cytotoxic trifluoromethylphenol derivative.

G cluster_0 Cellular Stress cluster_1 Signaling Cascades cluster_2 Cellular Outcomes TFMP Trifluoromethylphenol Derivative ROS ROS Production TFMP->ROS Akt_mTOR Akt/mTOR Pathway TFMP->Akt_mTOR Inhibition? Autophagy Autophagy TFMP->Autophagy JNK JNK/c-Jun Pathway ROS->JNK MAPK Other MAPK Pathways (p38, ERK) ROS->MAPK Apoptosis Apoptosis JNK->Apoptosis Necrosis Necrosis JNK->Necrosis MAPK->Apoptosis Akt_mTOR->Apoptosis Inhibition promotes

Caption: Potential signaling pathways involved in trifluoromethylphenol-induced cell death.

Experimental Protocols for Cytotoxicity Assessment

To ensure the reliability and reproducibility of cytotoxicity studies, it is essential to employ standardized and well-validated experimental protocols. This section provides detailed, step-by-step methodologies for key assays used to evaluate the cytotoxic effects of trifluoromethylphenol derivatives.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the trifluoromethylphenol derivatives for the desired time period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

LDH Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells.

Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH released is proportional to the number of dead cells.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Collection of Supernatant: After the treatment period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a new 96-well plate, mix the supernatant with the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the recommended time, protected from light.

  • Stop Reaction: Add the stop solution provided in the kit.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to a positive control (cells lysed to release maximum LDH).

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and is used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that can only enter cells with a compromised membrane, thus identifying late apoptotic and necrotic cells.

Protocol:

  • Cell Seeding and Treatment: Treat cells with the compounds as described previously.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive (less common).

ROS Detection Assay

This assay measures the intracellular production of reactive oxygen species.

Principle: A cell-permeable dye, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), is non-fluorescent until it is oxidized by ROS within the cell, at which point it becomes highly fluorescent.

Protocol:

  • Cell Seeding and Treatment: Treat cells with the trifluoromethylphenol derivatives for the desired time.

  • Dye Loading: Incubate the cells with H2DCFDA solution (typically 5-10 µM) for 30 minutes at 37°C.

  • Washing: Wash the cells with PBS to remove excess dye.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer.

Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.

Principle: A specific peptide substrate for caspase-3 is labeled with a colorimetric or fluorometric reporter molecule. Cleavage of the substrate by active caspase-3 releases the reporter, which can then be quantified.

Protocol:

  • Cell Lysis: After treatment, lyse the cells to release their contents.

  • Substrate Addition: Add the caspase-3 substrate to the cell lysate.

  • Incubation: Incubate at 37°C to allow for the enzymatic reaction.

  • Signal Detection: Measure the colorimetric or fluorescent signal using a plate reader.

  • Data Analysis: Quantify the caspase-3 activity relative to a control.

Conclusion and Future Perspectives

Trifluoromethylphenol derivatives represent a promising and versatile class of compounds with tunable cytotoxic properties. This guide has highlighted the critical role of the trifluoromethyl group in enhancing cytotoxicity and has provided a comparative analysis of how structural modifications, particularly the position of the -CF3 group, can significantly impact biological activity. The elucidation of the underlying mechanisms, including the induction of oxidative stress and the activation of specific cell death pathways, provides a rational basis for the future design of more potent and selective anti-cancer agents.

The detailed experimental protocols provided herein serve as a valuable resource for researchers seeking to evaluate the cytotoxicity of novel trifluoromethylphenol derivatives. By employing these standardized assays, the scientific community can generate robust and comparable data, accelerating the discovery and development of new therapeutic agents. Future research should focus on conducting direct comparative studies of a wider range of trifluoromethylphenol isomers and derivatives to further refine our understanding of their structure-activity relationships and to identify lead compounds with optimal efficacy and safety profiles for clinical development.

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Safety Operating Guide

Navigating the Disposal of 2-Chloro-3-(trifluoromethyl)phenol: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of complex molecules like 2-Chloro-3-(trifluoromethyl)phenol is not merely a regulatory hurdle, but a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, moving beyond mere procedural lists to explain the scientific rationale behind each recommendation.

Foundational Knowledge: Understanding the Hazard Profile

This compound is a halogenated organic compound. Its hazard profile, which dictates its disposal pathway, is rooted in its chemical structure. The presence of a chlorine atom and a trifluoromethyl group on the phenol ring makes it a hazardous substance requiring careful management. According to its Safety Data Sheet (SDS), it is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation[1].

The primary disposal route for halogenated organic waste is high-temperature incineration . This is because these compounds can be persistent in the environment and require elevated temperatures for complete destruction. Regulatory frameworks, such as those outlined by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), mandate specific disposal protocols for such hazardous materials.

Immediate Safety & Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, the appropriate personal protective equipment must be worn. This is a non-negotiable aspect of laboratory safety.

Essential PPE includes:

  • Gloves: Nitrile gloves are a standard choice, but for prolonged contact, it is advisable to consult a glove compatibility chart. Always double-glove when handling highly hazardous materials.

  • Eye Protection: Chemical splash goggles are mandatory to protect against accidental splashes.

  • Lab Coat: A flame-resistant lab coat should be worn to protect against spills and splashes.

  • Closed-toe Shoes: These are a standard requirement in any laboratory setting.

All handling of this compound, including the preparation of waste containers, should be conducted within a certified chemical fume hood to minimize the risk of inhalation exposure.

Waste Segregation: The Cornerstone of Proper Disposal

Proper segregation of chemical waste is paramount to ensure safety and compliance, and to prevent unwanted chemical reactions in the waste container. For this compound, the key is to isolate it as halogenated organic waste .

Step-by-Step Segregation Protocol:
  • Designate a Specific Waste Container: Use a clearly labeled, dedicated container for "Halogenated Organic Waste." This container should be made of a compatible material, such as high-density polyethylene (HDPE).

  • Labeling: The container must be labeled with a "Hazardous Waste" tag before any waste is added. The label must include the full chemical name: "this compound" and an indication of its hazards (e.g., "Toxic," "Irritant").

  • Avoid Co-mingling: Never mix halogenated waste with non-halogenated organic waste. The disposal costs and procedures for these two streams are different, and mixing them can create a more complex and expensive disposal challenge.

  • Solid vs. Liquid Waste:

    • Solid Waste: Unused or expired this compound, and any grossly contaminated solid materials (e.g., weigh boats, spatulas), should be placed in a designated solid halogenated waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a designated liquid halogenated waste container.

    • Contaminated Labware: Disposable labware such as pipette tips, and gloves that are contaminated with this compound should be collected in a separate, clearly labeled container for "Halogenated Contaminated Solid Waste."[2]

The following diagram illustrates the decision-making process for waste segregation:

WasteSegregation start Waste Generated (this compound) is_solid Is the waste solid? start->is_solid is_liquid Is the waste liquid? is_solid->is_liquid No solid_waste Solid Halogenated Waste Container is_solid->solid_waste Yes is_labware Is it contaminated labware? is_liquid->is_labware No liquid_waste Liquid Halogenated Waste Container is_liquid->liquid_waste Yes labware_waste Contaminated Labware Waste Container is_labware->labware_waste Yes

Caption: Waste Segregation Flowchart for this compound.

Regulatory Compliance: EPA Hazardous Waste Codes

Under the EPA's RCRA regulations, hazardous wastes are assigned specific codes. While this compound is not explicitly listed by name, it would likely be classified under the following codes due to its chemical properties:

Waste Code Description Rationale for Applicability
D002 Corrosive WastePhenolic compounds can be corrosive. The SDS for some isomers indicates corrosivity[3].
U044 ChloroformIf used as a solvent in a mixture with the phenol.
F002 The following spent halogenated solvents: Tetrachloroethylene, methylene chloride, trichloroethylene, 1,1,1-trichloroethane, chlorobenzene, 1,1,2-trichloro-1,2,2-trifluoroethane, ortho-dichlorobenzene, trichlorofluoromethane, and 1,1,2-trichloroethane.If the phenol is part of a waste stream containing these listed solvents.

It is the responsibility of the waste generator (the laboratory) to accurately characterize their waste. If you are unsure about the appropriate waste code, consult with your institution's Environmental Health and Safety (EHS) department.

On-site Management and Storage

Proper storage of hazardous waste while awaiting pickup is crucial to prevent accidents and ensure regulatory compliance.

  • Storage Location: Designate a specific, well-ventilated area for hazardous waste accumulation, away from general laboratory traffic.

  • Secondary Containment: All liquid waste containers must be kept in secondary containment tubs to prevent the spread of spills.

  • Container Integrity: Keep waste containers securely closed at all times, except when adding waste.

  • Incompatible Materials: Store halogenated waste away from incompatible materials, particularly strong oxidizing agents[1].

Disposal Procedure: Incineration

The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal company. The primary method of disposal for this type of compound is high-temperature incineration .

  • Temperature: Halogenated organic compounds require a minimum incineration temperature of 1100°C to ensure complete destruction and prevent the formation of highly toxic byproducts such as dioxins and furans[4][5].

  • Scrubbing: The incinerator must be equipped with an afterburner and a scrubber system to neutralize acidic gases (like hydrogen chloride and hydrogen fluoride) that are formed during the combustion of halogenated materials[1].

Do not, under any circumstances, dispose of this compound down the drain or in the regular trash. This is a direct violation of environmental regulations and poses a significant threat to aquatic ecosystems and public health.

Emergency Procedures: Spill Management

In the event of a spill, a swift and appropriate response is critical.

For a small, manageable spill (less than 100 mL) inside a chemical fume hood:

  • Alert colleagues in the immediate area.

  • Ensure you are wearing appropriate PPE.

  • Contain the spill using a chemical spill kit with absorbent pads or another suitable absorbent material.

  • Gently collect the absorbed material using tongs or a scoop and place it in a sealed, labeled bag for hazardous waste disposal.

  • Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

For a large spill, or any spill outside of a fume hood:

  • Evacuate the immediate area.

  • Alert your supervisor and your institution's EHS department immediately.

  • Do not attempt to clean up a large spill yourself. Wait for trained emergency responders.

Conclusion: A Commitment to Safety and Sustainability

The responsible disposal of this compound is a reflection of a laboratory's commitment to safety, regulatory compliance, and environmental stewardship. By understanding the chemical's hazards, implementing rigorous segregation and handling protocols, and partnering with qualified waste disposal services, we can ensure that our scientific pursuits do not come at the cost of our planet's health.

References

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  • Basic principles of waste incineration . (n.d.). Retrieved from [Link]

  • Safety Data Sheet - Angene Chemical . (2025, February 11). Angene Chemical. Retrieved from [Link]

  • Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs . (n.d.). The University of Tennessee Health Science Center. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste . (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]

  • EPA Hazardous Waste Codes . (n.d.). University of Georgia Environmental Safety Division. Retrieved from [Link]

  • F List of Hazardous Waste . (n.d.). Minnesota Pollution Control Agency. Retrieved from [Link]

  • Air Pollution Control Technology Fact Sheet . (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

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Navigating the Safe Handling of 2-Chloro-3-(trifluoromethyl)phenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the synthesis and manipulation of novel chemical entities are foundational to discovery. With this power comes the profound responsibility of ensuring a safe laboratory environment for oneself and colleagues. This guide provides essential, immediate safety and logistical information for handling 2-Chloro-3-(trifluoromethyl)phenol, a compound with significant potential in various research applications. Our focus extends beyond mere procedural steps to instill a deep understanding of the "why" behind each safety recommendation, fostering a culture of proactive risk mitigation.

Understanding the Hazard Profile of this compound

This compound (CAS No. 138377-34-1) is a halogenated and trifluoromethylated phenolic compound.[1] This chemical structure warrants a cautious approach, as it is classified as a hazardous substance. Multiple safety data sheets (SDS) indicate that this compound is harmful if swallowed and can cause severe skin and eye irritation or burns.[2][3] The signal word associated with this chemical is "Danger," underscoring the need for stringent adherence to safety protocols.[2]

Hazard ClassificationCategoryDescription
Acute Oral ToxicityCategory 4Harmful if swallowed.[2]
Skin Corrosion/IrritationCategory 1CCauses severe skin burns and eye damage.[2]
Serious Eye Damage/IrritationCategory 1Causes serious eye damage.[2]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[2]

This table summarizes the primary hazard classifications for this compound based on available safety data sheets.

The corrosive nature of phenols, in general, is well-documented. They can be absorbed through the skin and exert systemic toxic effects.[4][5] The presence of a trifluoromethyl group can enhance the lipophilicity of the molecule, potentially increasing its ability to penetrate biological membranes.[6] Therefore, preventing direct contact is of paramount importance.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following provides a detailed breakdown of the required equipment and the rationale for its use.

Eye and Face Protection:
  • Requirement: Chemical safety goggles are the minimum requirement. For procedures with a higher risk of splashing, a face shield worn over safety goggles is mandatory.[7][8]

  • Rationale: this compound is classified as causing serious eye damage.[2] Direct contact can lead to severe burns and potentially irreversible vision loss.[9] Standard safety glasses do not provide a sufficient seal around the eyes to protect against splashes.

Skin Protection:
  • Hand Protection:

    • Rationale: The compound is corrosive and can cause severe skin burns.[3] Phenols can be absorbed through the skin, leading to systemic toxicity.[12] Contaminated gloves should be removed immediately using the proper technique to avoid skin contact, and hands should be washed thoroughly.

  • Body Protection:

    • Requirement: A flame-retardant laboratory coat is essential. For larger quantities or procedures with a significant splash potential, a chemically resistant apron over the lab coat is recommended.[8]

    • Rationale: This protects your street clothes and underlying skin from potential splashes and spills.

Respiratory Protection:
  • Requirement: Work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7] If a fume hood is not available or if there is a potential for aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

  • Rationale: This compound may cause respiratory irritation.[2] While it has low volatility, vapors can still be present, and inhalation should be avoided.[13]

Workflow for Donning and Doffing PPE

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE d1 Lab Coat d2 Goggles/Face Shield d1->d2 d3 Gloves d2->d3 f1 Gloves f2 Goggles/Face Shield f1->f2 f3 Lab Coat f2->f3 caption Figure 1: PPE Donning and Doffing Sequence.

Caption: Figure 1: A visual guide to the correct sequence for putting on and taking off personal protective equipment to minimize contamination.

Operational Plan: Safe Handling and Storage Protocols

Adherence to a strict operational plan is critical for minimizing the risk of exposure and ensuring the integrity of your research.

Handling:
  • Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available and in good condition. Locate the nearest emergency shower and eyewash station.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood. Use a disposable weighing boat to prevent contamination of balances.

  • Spill Management: Have a chemical spill kit readily accessible. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed container for disposal.[14]

  • Personal Hygiene: Wash hands and any exposed skin thoroughly after handling, even if no direct contact is suspected.[7][15] Do not eat, drink, or smoke in the laboratory.[15]

Storage:
  • Requirement: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[3][7] Keep it away from incompatible materials such as strong oxidizing agents.

  • Rationale: Proper storage prevents accidental spills, reduces the risk of hazardous reactions, and maintains the chemical's stability.

Emergency Response and First Aid

In the event of an exposure, immediate and appropriate action is crucial.

Emergency Response Decision Tree

Emergency_Response cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion exposure Exposure Occurs s1 Immediately flush with copious amounts of water for at least 15 minutes. exposure->s1 e1 Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. exposure->e1 i1 Move to fresh air. exposure->i1 g1 Do NOT induce vomiting. exposure->g1 s2 Remove contaminated clothing. s1->s2 s3 Seek immediate medical attention. s2->s3 e2 Remove contact lenses, if present and easy to do. e1->e2 e3 Seek immediate medical attention. e2->e3 i2 If not breathing, give artificial respiration. i1->i2 i3 Seek immediate medical attention. i2->i3 g2 Rinse mouth with water. g1->g2 g3 Seek immediate medical attention. g2->g3 caption Figure 2: Immediate First Aid for Exposure.

Caption: Figure 2: A flowchart outlining the critical first aid steps to be taken in the event of an exposure to this compound.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility.

Step-by-Step Disposal Protocol:
  • Waste Segregation: All waste contaminated with this compound, including unused product, contaminated absorbents, and disposable PPE, must be collected in a designated hazardous waste container.

  • Container Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Storage of Waste: Keep the hazardous waste container sealed and stored in a designated satellite accumulation area until it is collected by your institution's environmental health and safety (EHS) department.

  • Regulatory Compliance: Dispose of the waste in accordance with all local, regional, and national regulations.[14][15] Never dispose of this chemical down the drain or in the regular trash.

By integrating these safety protocols into your daily laboratory practices, you can confidently and responsibly unlock the scientific potential of this compound while ensuring a safe and productive research environment.

References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.